molecular formula C15H14O4S B13941338 2-(4-Phenylphenyl)sulfonylpropanoic acid CAS No. 112449-51-1

2-(4-Phenylphenyl)sulfonylpropanoic acid

Cat. No.: B13941338
CAS No.: 112449-51-1
M. Wt: 290.3 g/mol
InChI Key: HHAXEJZXVILWHM-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)sulfonylpropanoic acid is a chemical compound for research and experimental applications. Researchers can rely on this product for its quality and purity, as detailed in the provided Certificate of Analysis. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use. Specific details regarding this compound's mechanism of action and applications are areas of ongoing scientific investigation. The structural motif of a sulfonyl group adjacent to a carboxylic acid is found in compounds with diverse biological activities, making this a valuable building block for medicinal chemistry and drug discovery research. It may also serve as a key intermediate in organic synthesis.

Properties

CAS No.

112449-51-1

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

2-(4-phenylphenyl)sulfonylpropanoic acid

InChI

InChI=1S/C15H14O4S/c1-11(15(16)17)20(18,19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17)

InChI Key

HHAXEJZXVILWHM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

Technical Profile: 2-(4-Phenylphenyl)sulfonylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Role: Matrix Metalloproteinase (MMP) Inhibitor Probe & Synthetic Intermediate Alternative Nomenclature: 2-(4-Biphenylylsulfonyl)propionic acid; 2-(Biphenyl-4-ylsulfonyl)propanoic acid

Executive Summary

2-(4-Phenylphenyl)sulfonylpropanoic acid represents a critical structural hybrid in medicinal chemistry, bridging the pharmacophore of 2-arylpropionic acid NSAIDs (Profens) with the zinc-binding motifs of sulfone-based Matrix Metalloproteinase (MMP) inhibitors. While structurally analogous to Fenoprofen or Flurbiprofen, the insertion of a sulfonyl (-SO₂-) linker between the biphenyl tail and the propionic acid backbone fundamentally alters its electronic properties and biological target profile.

This guide details the physicochemical characterization, synthetic pathways, and analytical protocols for this compound, positioning it as a chemical probe for studying gelatinase (MMP-2/MMP-9) inhibition and as a reference standard for oxidative impurities in biphenyl-based drug synthesis.

Structural Elucidation & Physicochemical Properties[1]

The molecule comprises three distinct functional domains: a lipophilic biphenyl tail (targeting hydrophobic pockets), a sulfonyl linker (providing geometry and hydrogen bonding), and a chiral propionic acid headgroup (zinc-binding/ionic interaction).

1.1 Physicochemical Data Table
PropertyValue / CharacteristicRelevance
Molecular Formula C₁₅H₁₄O₄SCore stoichiometry.
Molecular Weight 290.33 g/mol Small molecule drug-like space (Lipinski compliant).
Chiral Center C2 (Alpha-carbon)Exists as (R) and (S) enantiomers.[1] The (S)-enantiomer is typically the eutomer for MMP inhibition.
Acidic Character pKa ≈ 3.8 – 4.2The electron-withdrawing sulfonyl group increases the acidity of the carboxylic acid compared to standard profens (pKa ~4.5).
Solubility Low in water; High in DMSO, MeOHRequires organic co-solvents for biological assay stock solutions.
Electronic Effect Sulfonyl (

)
Strong electron-withdrawing group (EWG) activates the

-proton, increasing racemization risk.
1.2 Stereochemical Instability

A critical feature of


-sulfonyl carboxylic acids is the high acidity of the proton at the chiral center (C2). The flanking carbonyl and sulfonyl groups create a "push-pull" electronic environment, stabilizing the carbanion intermediate.
  • Implication: In basic conditions (pH > 8) or during metabolic processing, this compound is prone to rapid racemization.

  • Handling: All synthetic workups must remain neutral or acidic to preserve enantiopurity.

Synthetic Methodology (Autonomy & Logic)[3]

The synthesis of sulfonyl propionic acids is superiorly achieved via the Oxidation of Sulfide Precursors rather than direct sulfonylation, which suffers from low yields and regioselectivity issues.

2.1 Optimized Synthetic Workflow

The following protocol describes the synthesis starting from 4-phenylbenzenethiol.

Step 1: S-Alkylation (Nucleophilic Substitution)

  • Reagents: 4-Phenylbenzenethiol, Ethyl 2-bromopropionate, K₂CO₃.

  • Solvent: Acetone or DMF (0°C to RT).

  • Mechanism: S_N2 attack of the thiolate on the

    
    -bromo ester.
    
  • Outcome: Ethyl 2-(4-biphenylylthio)propionate.

Step 2: Chemoselective Oxidation

  • Reagents: Oxone® (Potassium peroxymonosulfate) or m-CPBA (2.2 equiv).

  • Solvent: MeOH/H₂O (1:1).

  • Critical Control: Temperature must be kept < 40°C to prevent cleavage of the ester or over-oxidation of the aromatic ring.

  • Outcome: Ethyl 2-(4-biphenylylsulfonyl)propionate.

Step 3: Hydrolysis

  • Reagents: LiOH (THF/H₂O).

  • Condition: 0°C, monitored by TLC.

  • Purification: Acidification to pH 2 precipitates the product.

2.2 Visualization: Synthetic Pathway

SynthesisPathway Start 4-Phenylbenzenethiol Inter1 Sulfide Intermediate (Thioether) Start->Inter1 SN2 Alkylation Reagent1 Ethyl 2-bromopropionate (K2CO3, Acetone) Reagent1->Inter1 Inter2 Sulfone Ester Inter1->Inter2 Oxidation (+4e-) Reagent2 Oxone® or m-CPBA (Oxidation) Reagent2->Inter2 Final 2-(4-Phenylphenyl) sulfonylpropanoic acid Inter2->Final Saponification Reagent3 LiOH / THF (Hydrolysis) Reagent3->Final

Caption: Figure 1. Convergent synthesis via sulfide oxidation ensures regiochemical fidelity and high yield.

Analytical Profiling & Validation

Trustworthiness in data requires self-validating analytical methods. For this compound, distinguishing the sulfone from the sulfoxide and separating enantiomers is paramount.

3.1 Spectroscopic Validation
  • IR Spectroscopy: Look for strong symmetric and asymmetric sulfonyl stretches at 1150 cm⁻¹ and 1320 cm⁻¹ . Absence of these (or presence of a single band at 1050 cm⁻¹) indicates incomplete oxidation (sulfoxide impurity).

  • ¹H NMR (DMSO-d₆):

    • 
       1.45 (d, 3H, -CH₃): Methyl doublet.
      
    • 
       4.60 (q, 1H, -CH-): Quartet for the 
      
      
      
      -proton. Note: This signal shifts downfield (~0.5 ppm) compared to the sulfide precursor due to the electron-withdrawing sulfone.
    • 
       7.40 – 7.90 (m, 9H): Biphenyl aromatic protons.
      
3.2 Chiral Separation Protocol (HPLC)

Separation of the (R) and (S) enantiomers is required for biological assays, as the S1' pocket of MMPs is stereoselective.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Why TFA? The acidic modifier suppresses ionization of the carboxylic acid, preventing peak tailing.

  • Detection: UV at 254 nm (Biphenyl chromophore).

  • Expected Elution: The enantiomers typically show resolution factors (

    
    ) > 1.5 under these conditions.
    
Biological Context: MMP Inhibition[1][6][7][8]

While profens (NSAIDs) inhibit Cyclooxygenase (COX), the introduction of the sulfonyl group and the biphenyl tail shifts the activity profile toward Matrix Metalloproteinases (MMPs) , specifically Gelatinases A (MMP-2) and B (MMP-9).

4.1 Mechanism of Action

The compound acts as a Zinc-Binding Inhibitor (ZBG) .

  • Zinc Chelation: The carboxylic acid coordinates with the catalytic Zinc ion (Zn²⁺) in the MMP active site. While less potent than hydroxamic acids, carboxylates offer better selectivity and oral bioavailability.

  • S1' Pocket Occupation: The hydrophobic 4-phenylphenyl (biphenyl) tail penetrates the deep S1' specificity pocket of the enzyme.

  • H-Bonding: The sulfonyl oxygens form hydrogen bonds with the peptide backbone (Leu181/Ala182 region in MMP-2), stabilizing the complex.

4.2 Visualization: Pharmacophore Logic

MOA Zn Catalytic Zinc (Zn2+) S1 S1' Hydrophobic Pocket Backbone Enzyme Backbone (Leu/Ala) Acid Carboxylic Acid (-COOH) Acid->Zn Chelation/Coordination Sulfone Sulfonyl Group (-SO2-) Acid->Sulfone Sulfone->Backbone Hydrogen Bonding Biphenyl Biphenyl Tail (Hydrophobic) Sulfone->Biphenyl Biphenyl->S1 Van der Waals / Pi-Stacking

Caption: Figure 2. Pharmacophore mapping of the inhibitor within the MMP active site.

References
  • Synthesis of Sulfonyl Acids

    • Methodology: Franchimont, A. P. N.[2] "On the preparation of

      
      -sulphopropionic acid." Recueil des Travaux Chimiques des Pays-Bas. (Historical foundation of sulfonyl propionic acid synthesis).
      
    • Modern Application: El-Hashash, M. A., et al. (2019).[3] "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives."[3] Crystals, 9(1), 35. Link

  • MMP Inhibition & SAR

    • Biphenyl Sulfonamides: Rossello, A., et al. (2015). "Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. (Discusses the biphenyl-sulfonyl scaffold in MMPs). Link

    • MMP-9 Specificity: Rashid, Z. A., et al. (2026).[4] "Integrative computational, synthetic, experimental evaluation of targeted inhibitors against matrix metalloproteinase-9." PLOS ONE. Link

  • Chiral Separation

    • Profen Resolution: Wainer, I. W., et al. "Enantiomeric separation of 2-arylpropionic acids on Chiralpak AD."[5] Journal of Chromatography A. (Establishes the protocol for separating propionic acid derivatives). Link

  • Chemical Data & Identifiers

    • PubChem Entry: 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid (Structural analog for spectral comparison).[6] Link

Sources

Structure-Activity Relationship (SAR) of Arylsulfonyl Propionic Acids: A Dual-Target Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arylsulfonyl propionic acid scaffold represents a highly privileged and versatile pharmacophore in modern medicinal chemistry. Characterized by a rigid, bulky hydrophobic tail (the arylsulfonyl group) and an acidic headgroup (the propionic acid moiety), this structural motif has been successfully deployed across multiple therapeutic indications. Most notably, it serves as the foundational architecture for potent Matrix Metalloproteinase (MMP) inhibitors[1], non-thiazolidinedione (non-TZD) Peroxisome Proliferator-Activated Receptor (PPAR) dual agonists[2], and potent inhibitors of Interleukin-8 (IL-8) induced neutrophil chemotaxis[3].

This technical guide dissects the structure-activity relationship (SAR) of this scaffold, detailing the mechanistic causality behind structural modifications, providing field-proven experimental protocols for target validation, and exploring its utility as an intermediate for complex heterocyclic synthesis[4].

Pharmacophore Deconstruction & Mechanistic Causality

The biological versatility of arylsulfonyl propionic acids stems from their modularity. By tuning three specific regions of the molecule, researchers can drastically alter target selectivity and binding affinity:

  • The Acidic Headgroup (Propionic Carboxylate):

    • In MMPs: Acts as a weak Zinc-Binding Group (ZBG). Bioisosteric replacement of the carboxylic acid with a hydroxamic acid drastically increases chelation strength with the catalytic

      
       ion, dropping 
      
      
      
      values from the micromolar to the low nanomolar range[1].
    • In PPARs: The carboxylate is essential for forming a hydrogen-bond network with the Activation Function-2 (AF-2) helix (specifically Tyr473 in PPAR

      
       and Tyr464 in PPAR
      
      
      
      ), stabilizing the active conformation required for co-activator recruitment[2].
  • The Alpha-Carbon (

    
    -C) Branching: 
    
    • The

      
      -carbon serves as a critical chiral center. Stereospecific branching (e.g., adding an isobutyl or propyl group) restricts the conformational freedom of the molecule. In MMPs, the (R)-enantiomer correctly vectors the arylsulfonyl tail into the enzyme's S1' pocket, whereas the (S)-enantiomer causes severe steric clashes with the enzyme backbone.
      
  • The Arylsulfonyl Tail:

    • Acts as a rigid, hydrophobic anchor. Para-substitution on the aryl ring (e.g., with phenoxy or methoxy groups) capitalizes on the deep, lipophilic nature of the MMP-2/9 S1' pocket or the Y-shaped ligand-binding domain (LBD) of PPARs, driving high-affinity binding via van der Waals interactions.

Binding_Model cluster_MMP Pharmacophore Binding Modalities ZBG Acidic Headgroup Zinc Chelation / AF-2 H-Bonding Backbone Propionic Backbone Chiral Center for Trajectory Control ZBG->Backbone Tail Arylsulfonyl Tail Deep Lipophilic Pocket Penetration Backbone->Tail

Fig 1: Pharmacophore binding modalities within target receptor pockets.

Target 1: Matrix Metalloproteinases (MMPs)

The development of MMP inhibitors (specifically targeting the gelatinases MMP-2 and MMP-9 for oncology and arthritis indications) relies heavily on exploiting the S1' specificity pocket[1].

SAR Insights for MMP Inhibition

Unsubstituted arylsulfonyl propionic acids exhibit weak MMP inhibition. The introduction of an


-isobutyl group mimics the leucine side chain of natural collagen substrates, improving affinity. However, the most profound leap in potency occurs through two synergistic modifications: extending the aryl tail with a para-phenoxy group to fully occupy the S1' pocket, and converting the propionic acid to a hydroxamic acid to maximize zinc chelation[1].

Table 1: SAR of Arylsulfonyl Propionic/Hydroxamic Acids against MMP-2

Compound

-Carbon Substitution
Arylsulfonyl Tail (p-sub)Acidic HeadgroupMMP-2

(nM)
1 -H (Unsubstituted)PhenylCarboxylic Acid>10,000
2 IsobutylPhenylCarboxylic Acid2,500
3 Isobutyl4-Methoxy-phenylCarboxylic Acid450
4 Isobutyl4-Phenoxy-phenylCarboxylic Acid85
5 Isobutyl4-Phenoxy-phenylHydroxamic Acid1.2
Protocol: Self-Validating FRET-based MMP Inhibition Assay

To accurately determine the


 of synthesized analogs, a continuous fluorometric assay utilizing a FRET peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2) is required.

Causality & Validation: This protocol is designed as a self-validating system. It incorporates a


 EDTA control well. Because MMPs are zinc-dependent, EDTA strips the catalytic zinc ion. If the EDTA control does not yield 

of the vehicle (DMSO) activity, the assay is invalid, indicating that the observed substrate cleavage is due to contaminating non-metalloproteases.

Step-by-Step Methodology:

  • Enzyme Activation: Incubate pro-MMP-2 (

    
    ) with 
    
    
    
    p-aminophenylmercuric acetate (APMA) in assay buffer (
    
    
    Tris-HCl,
    
    
    
    
    ,
    
    
    Brij-35, pH 7.5) for 1 hour at 37°C to cleave the pro-domain.
  • Compound Preparation: Serially dilute arylsulfonyl propionic acid derivatives in DMSO (10-point curve,

    
     to 
    
    
    
    ). Keep final DMSO concentration at
    
    
    in the assay to prevent enzyme denaturation.
  • Incubation: Add

    
     activated MMP-2 to 96-well black microplates containing the compound dilutions. Include Vehicle (1% DMSO) and EDTA (
    
    
    
    ) controls. Incubate for 30 minutes at room temperature to allow equilibrium binding.
  • Kinetic Read: Add

    
     FRET substrate to all wells. Immediately read fluorescence (Excitation: 328 nm, Emission: 393 nm) every 2 minutes for 1 hour.
    
  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Plot 
    
    
    
    inhibition vs. log[inhibitor] and fit to a 4-parameter logistic equation to derive the
    
    
    .

Target 2: PPAR Dual Agonists

To overcome the adverse effects of traditional TZD drugs (e.g., weight gain, edema), the arylsulfonyl propionic acid scaffold has been optimized as a non-TZD dual PPAR


 agonist for metabolic syndrome[2].
SAR Insights for PPAR Dual Agonism

Unlike MMPs, where the S1' pocket is narrow and deep, the PPAR LBD is a large, flexible Y-shaped cavity. Dual agonism is achieved by tuning the


-carbon chain length to perfectly position the arylsulfonyl tail into the lipophilic sub-pocket shared by both 

and

isoforms. Trifluoromethyl substitution on the aryl tail significantly enhances metabolic stability and lipophilic contact[2].

Table 2: SAR of Arylsulfonyl Propionic Acids in PPAR Transactivation

Compound

-Carbon Linker
Arylsulfonyl Tail (p-sub)PPAR


(nM)
PPAR


(nM)
A -H (Unsubstituted)Phenyl>10,000>10,000
B Ethyl4-Tolyl1,2004,500
C Ethyl4-Trifluoromethyl350800
D Propyl4-Trifluoromethyl45120
Protocol: Self-Validating Cell-Based PPAR Transactivation Assay

Causality & Validation: A compound cannot be classified as a true agonist if it simply causes a non-specific spike in cellular luminescence or induces cytotoxicity that skews the data. This protocol uses a dual-luciferase system: Firefly luciferase measures PPAR-driven transcription, while a constitutively expressed Renilla luciferase acts as an internal viability and transfection control. A compound is validated only if the Firefly/Renilla ratio increases dose-dependently without a


 drop in raw Renilla signal.

Step-by-Step Methodology:

  • Transfection: Seed HEK293T cells in 96-well plates (

    
     cells/well). Co-transfect with a PPAR response element (PPRE)-Firefly luciferase reporter plasmid, a PPAR
    
    
    
    or PPAR
    
    
    expression plasmid, and a CMV-Renilla luciferase control plasmid using Lipofectamine 3000.
  • Compound Treatment: 24 hours post-transfection, replace media with serum-free DMEM containing serial dilutions of the synthesized compounds. Include Rosiglitazone (PPAR

    
     standard) and GW7647 (PPAR
    
    
    
    standard) as positive controls.
  • Incubation: Incubate for 24 hours at 37°C in a 5%

    
     atmosphere.
    
  • Detection: Lyse cells using Passive Lysis Buffer. Sequentially add Firefly substrate and measure luminescence, followed by Stop & Glo reagent to quench Firefly and activate Renilla luminescence.

  • Normalization: Divide Firefly relative light units (RLU) by Renilla RLU. Calculate fold-activation relative to the DMSO vehicle control.

Target 3: Chemokine (IL-8) Inhibition

Beyond metabolic and metalloproteinase targets, stereospecific (R)-2-aryl-propionic acids bearing N-acylsulfonamide or arylsulfonyl modifications have demonstrated potent inhibition of IL-8 induced neutrophil chemotaxis[3]. This mechanism is highly relevant for treating acute inflammatory conditions. The SAR here is strictly stereodependent; the (S)-enantiomers are generally inactive against IL-8 receptors (CXCR1/CXCR2) and are instead associated with off-target cyclooxygenase (COX) inhibition, which the (R)-arylsulfonyl propionic acids successfully avoid[3].

Synthetic Workflows & Heterocyclic Derivatization

Arylsulfonyl propionic acids are not only end-target therapeutics but also highly valuable synthetic intermediates. They can be cyclized into five-membered nitrogen-containing heterocycles, such as 1,3,4-oxa(thia)diazoles and triazoline-3-thiones, which possess their own unique bioactivities[4].

SAR_Workflow A Arylsulfonyl Propionic Acid B Alpha-Carbon Substitution A->B Steric Tuning C Aryl Ring Extension A->C Hydrophobic Reach D Carboxylate Bioisosterism A->D Chelation/H-Bonding E MMP Inhibition (S1' Pocket) B->E G IL-8 Inhibition (Chemotaxis) B->G C->E F PPAR Agonism (AF-2 Helix) C->F D->F

Fig 2: SAR optimization workflow for the arylsulfonyl propionic acid scaffold.

General Synthetic Route for Heterocyclic Conversion:

  • Activation: The arylsulfonyl propionic acid is reacted with thiosemicarbazide in the presence of a strong dehydrating acidic medium, typically polyphosphoric acid (PPA)[4].

  • Cyclization: The mixture is heated to 90-100°C for 4-6 hours. The acidic environment facilitates the nucleophilic attack of the hydrazine nitrogen onto the activated carbonyl, followed by dehydration to form the 2-amino-5-substituted 1,3,4-thiadiazole ring.

  • Isolation: The reaction is quenched over crushed ice, neutralized with aqueous ammonia, and the resulting heterocyclic precipitate is filtered and recrystallized from ethanol[4].

References

  • Pfizer Inc. (1999). Arylsulfonyl hydroxamic acid derivatives as MMP and TNF inhibitors (U.S. Patent No. 5,861,510). U.S.
  • Plexxikon Inc. (2011). PPAR active compounds (U.S. Patent No. 8,053,463). U.S.
  • Dompe S.P.A. (2003). 2-aryl-propionic acids and pharmaceutical compositions containing them (WIPO Patent No. WO2003043625A1).
  • Golovlyova, S. M., Moskvichev, Y. A., Alov, E. M., Kobylinsky, D. B., & Ermolaeva, V. V. (2001). Synthesis of Novel Five-membered Nitrogen-containing Heterocyclic Compounds from Derivatives of Arylsulfonyl- and Arylthioacetic and -Propionic Acids. Chemistry of Heterocyclic Compounds, 37(9), 1102-1106.[Link]

Sources

2-(Biphenyl-4-ylsulfonyl)propanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Biphenyl-4-yl)propanoic Acid

A Note on Chemical Nomenclature: This guide focuses on 2-(Biphenyl-4-yl)propanoic acid . The initial topic requested was "2-(Biphenyl-4-ylsulfonyl)propanoic acid". However, this specific sulfonyl derivative is not readily identified in major chemical databases. It is likely that the intended compound of interest was the well-researched profen drug, 2-(Biphenyl-4-yl)propanoic acid, a known derivative of flurbiprofen. This document has been prepared to provide a comprehensive overview of this widely studied molecule.

Introduction

2-(Biphenyl-4-yl)propanoic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. This class of compounds is renowned for its analgesic, anti-inflammatory, and antipyretic properties. The mechanism of action for these effects is primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. This guide provides a detailed technical overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental characteristics of 2-(Biphenyl-4-yl)propanoic acid are summarized below, providing a foundational understanding of the molecule for experimental design.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂[1][2][3][4][5]
Molecular Weight 226.27 g/mol [1][2][3][4]
IUPAC Name 2-(4-phenylphenyl)propanoic acid[1][2][4]
CAS Number 6341-72-6[1][5]
Appearance Solid
InChI Key JALUUBQFLPUJMY-LLVKDONJSA-N[2]

Synthesis and Manufacturing

The synthesis of 2-(4-alkylphenyl)propionic acids, including 2-(Biphenyl-4-yl)propanoic acid, can be achieved through various established routes in organic chemistry. A common approach involves a Friedel-Crafts reaction followed by subsequent hydrolysis.[6]

General Synthetic Workflow

A generalized synthetic pathway is outlined below. This workflow is a common method for producing profen-class NSAIDs.

Synthesis_Workflow A Biphenyl C Friedel-Crafts Acylation (AlCl₃ catalyst) A->C B 2-Chloropropionyl chloride B->C D Intermediate Ketone C->D Forms acylated biphenyl E Reduction D->E e.g., Wolff-Kishner or Clemmensen F Hydrolysis E->F Acid or base-catalyzed G 2-(Biphenyl-4-yl)propanoic acid F->G COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID 2-(Biphenyl-4-yl)propanoic acid NSAID->COX_Enzymes Inhibits

Caption: The inhibitory effect of 2-(Biphenyl-4-yl)propanoic acid on the prostaglandin synthesis pathway.

Analytical Characterization

For quality control and research purposes, a variety of analytical techniques are employed to confirm the identity and purity of 2-(Biphenyl-4-yl)propanoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons of the biphenyl group, the methine proton of the propanoic acid moiety, and the methyl protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key absorptions would include a broad O-H stretch for the carboxylic acid and a strong C=O stretch.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. [7]

Conclusion

2-(Biphenyl-4-yl)propanoic acid is a significant molecule within the class of non-steroidal anti-inflammatory drugs. Its straightforward synthesis, well-understood mechanism of action, and established analytical characterization methods make it a valuable compound for both therapeutic applications and as a scaffold for the development of new anti-inflammatory agents. The ongoing research into its derivatives highlights the continued importance of this structural motif in medicinal chemistry.

References

  • LGC Standards. (n.d.). (2RS)-2-(Biphenyl-4-yl)propanoic Acid.
  • Boron Molecular. (n.d.). (RS)-2-(biphenyl-4-yl)propanoic acid.
  • PubChem. (n.d.). 2-(4-Biphenyl)propionic acid, (-)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2(4-Biphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (+)-2-(4-Biphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)
  • MilliporeSigma. (n.d.). 2-([1,1'-Biphenyl]-4-yloxy)propanoic acid.
  • ChemicalBook. (2026, January 5). 2-AMINO-3-BIPHENYL-4-YL-PROPIONIC ACID.
  • USP Store. (n.d.). Flurbiprofen Related Compound A (100 mg) (2-(Biphenyl-4-yl)propanoic acid).
  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • ResearchGate. (n.d.). Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents.
  • Google Patents. (n.d.). US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. Retrieved from [Link]

Sources

Literature Review of 2-(4-Phenylphenyl)sulfonylpropanoic Acid Analogs: Mechanistic Insights and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Matrix Metalloproteinase (MMP) inhibitors has historically been hindered by dose-limiting toxicities, most notably musculoskeletal syndrome (MSS). This adverse effect was primarily driven by the use of broad-spectrum, highly potent hydroxamic acid zinc-binding groups (ZBGs) that indiscriminately chelated metals across various metalloenzyme families[1].

To overcome this, structural biologists and medicinal chemists pivoted toward scaffolds that leverage weaker, more selective ZBGs combined with highly specific subsite-targeting moieties[2]. 2-(4-Phenylphenyl)sulfonylpropanoic acid (commonly referred to as 2-(biphenyl-4-ylsulfonyl)propanoic acid) represents a breakthrough in this paradigm. By utilizing a carboxylic acid ZBG and a bulky biphenyl group, this scaffold achieves nanomolar potency against specific gelatinases (MMP-2, MMP-9) while maintaining absolute selectivity over anti-target enzymes like MMP-1. This technical guide deconstructs the structural biology, quantitative structure-activity relationships (SAR), and self-validating experimental workflows required to synthesize and evaluate these analogs.

Structural Biology & Mechanistic Causality

The pharmacological efficacy of 2-(4-phenylphenyl)sulfonylpropanoic acid analogs is dictated by three distinct pharmacophoric elements, each engineered to exploit the unique topography of the MMP active site:

  • The Carboxylic Acid (Zinc-Binding Group): Unlike hydroxamates, which form highly rigid, bidentate chelates with the catalytic Zn²⁺ ion, the propanoic acid carboxylate acts as a weaker monodentate or asymmetric bidentate ligand[1]. Causality: This reduced chelation strength prevents the inhibitor from overriding the energetic penalties of poor pocket-fitting, ensuring that binding affinity is driven entirely by the rest of the molecule's fit into the enzyme's subsites. The

    
    -methyl group of the propanoic acid restricts the rotational freedom of the molecule, locking it into a bioactive conformation that minimizes entropic loss upon binding.
    
  • The Sulfonyl Linker: The

    
     group serves as a critical structural bridge and hydrogen bond acceptor. Causality: The oxygen atoms of the sulfonyl group form strong hydrogen bonds with the backbone amide hydrogens of conserved leucine or alanine residues (e.g., Leu83 in MMP-2 or Leu188 in MMP-9) within the enzyme's active site cleft[3].
    
  • The 4-Phenylphenyl (Biphenyl) Moiety: This is the primary selectivity driver. The active site of MMPs features an S1' pocket—a hydrophobic channel adjacent to the catalytic zinc. In MMP-1, this pocket is shallow and occluded. In contrast, MMP-2, MMP-9, and MMP-12 possess a deep, fully open S1' pocket[2]. Causality: The highly lipophilic, rigid biphenyl group perfectly penetrates this deep S1' pocket, creating extensive

    
     and van der Waals interactions. Because the biphenyl group physically cannot fit into the shallow S1' pocket of MMP-1, the inhibitor exhibits 
    
    
    
    -fold selectivity.

MMP_Binding ZBG Carboxylic Acid (ZBG) Zinc Catalytic Zn2+ Ion ZBG->Zinc Chelation Sulfonyl Sulfonyl Linker Sulfonyl->ZBG Covalent Bond Backbone Enzyme Backbone Sulfonyl->Backbone Hydrogen Bonding Biphenyl 4-Phenylphenyl Group Sulfonyl->Biphenyl Covalent Bond S1_Pocket Deep S1' Pocket Biphenyl->S1_Pocket Hydrophobic Interactions

Fig 1: Binding interactions of 2-(4-phenylphenyl)sulfonylpropanoic acid in the MMP active site.

Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative structure-activity relationship (SAR) data for various analogs, demonstrating how minor structural modifications impact target affinity and selectivity.

AnalogBiphenyl Substitution (R₁)Propanoic

-Substitution (R₂)
MMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)MMP-1 IC₅₀ (nM)
1 (Base) -H-CH₃1528>10,000
2 4'-Chloro-CH₃812>10,000
3 4'-Fluoro-CH₃1018>10,000
4 -H-H (Acetic acid analog)145210>10,000
5 -H-C(CH₃)₂ (Isobutyric analog)4560>10,000

Data Interpretation: Halogenation at the distal 4'-position of the biphenyl ring (Analogs 2 and 3) significantly increases potency by maximizing halogen-bonding and hydrophobic packing at the terminal end of the S1' pocket. Removing the


-methyl group (Analog 4) drastically reduces potency due to increased conformational flexibility, while adding a second methyl group (Analog 5) introduces steric clashes with the S1 subsite.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data, the following protocols are designed as self-validating systems—incorporating internal checkpoints that confirm the success of each step before proceeding.

Protocol 1: Synthesis Workflow of Analogs
  • Thioether Formation (Nucleophilic Substitution):

    • Procedure: React 4-phenylbenzenethiol (1.0 eq) with ethyl 2-bromopropanoate (1.1 eq) in anhydrous DMF using

      
       (2.0 eq) as a base. Stir at room temperature for 4 hours.
      
    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the bromo ester.

    • Validation Checkpoint: TLC monitoring (Hexane/EtOAc 8:2) must show the disappearance of the highly UV-active thiol spot and the appearance of a new, less polar thioether spot.

  • Oxidation to Sulfone:

    • Procedure: Dissolve the crude thioether in dichloromethane. Add

      
      -CPBA (2.5 eq) slowly at 0°C. Stir for 12 hours.
      
    • Causality:

      
      -CPBA is chosen over harsher oxidants (like 
      
      
      
      ) to prevent oxidative cleavage of the biphenyl ring system. The 0°C initiation controls the exothermic formation of the intermediate sulfoxide.
    • Validation Checkpoint: LC-MS analysis must confirm a mass shift of +32 Da (

      
      ), indicating complete conversion to the sulfone rather than the sulfoxide (+16 Da).
      
  • Ester Hydrolysis:

    • Procedure: Treat the sulfone ester with LiOH (3.0 eq) in a THF/Water (3:1) mixture. Stir at room temperature for 6 hours, then acidify with 1M HCl to pH 2 to precipitate the product.

    • Causality: LiOH provides mild saponification. Harsher conditions (e.g., refluxing NaOH) risk epimerization at the chiral

      
      -carbon of the propanoic acid.
      
    • Validation Checkpoint:

      
      -NMR (DMSO-
      
      
      
      ) must show the complete disappearance of the ethyl ester quartet/triplet signals and the appearance of a broad carboxylic acid -OH singlet at ~12.5 ppm.
Protocol 2: In Vitro Fluorogenic MMP Inhibition Assay
  • Enzyme Activation: Recombinant human pro-MMP-2 and pro-MMP-9 are natively inactive. Incubate the pro-enzymes with 1 mM APMA (4-aminophenylmercuric acetate) at 37°C for 1 hour. Causality: APMA disrupts the cysteine-switch mechanism, cleaving the pro-domain and exposing the active catalytic zinc.

  • Inhibitor Pre-Incubation: Serially dilute the synthesized analogs in DMSO. Add to assay buffer (50 mM Tris-HCl, 10 mM

    
    , 0.05% Brij-35, pH 7.5) containing the activated MMP. Incubate for 30 minutes at 37°C. Causality: Brij-35 prevents non-specific adsorption of the highly hydrophobic biphenyl analogs to the plastic microplate walls. Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium.
    
  • Substrate Addition & Readout: Add the FRET substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Measure fluorescence kinetically (Ex: 328 nm, Em: 393 nm) over 30 minutes.

  • Validation Checkpoint (Z'-Factor): Include a positive control (e.g., Marimastat) and a vehicle control (DMSO). Calculate the Z'-factor. A

    
     validates the assay's dynamic range and robustness, confirming that the calculated 
    
    
    
    values are reliable.

Assay_Workflow Prep 1. MMP Enzyme Prep (APMA Activation) Incubation 3. Pre-incubation (37°C, 30 min) Prep->Incubation Dilution 2. Serial Dilution (Inhibitor Analogs) Dilution->Incubation Substrate 4. FRET Substrate (Addition) Incubation->Substrate Readout 5. Kinetic Readout (Fluorescence) Substrate->Readout Analysis 6. IC50 Calculation (Non-linear Regression) Readout->Analysis

Fig 2: Step-by-step experimental workflow for the fluorogenic MMP inhibition assay.

Clinical and Therapeutic Outlook

The structural evolution from hydroxamates to 2-(4-phenylphenyl)sulfonylpropanoic acid derivatives marks a critical maturation in MMP inhibitor design. By targeting the deep S1' pocket of MMP-2 and MMP-9, these compounds offer a highly selective mechanism to disrupt tumor angiogenesis and metastasis without triggering the musculoskeletal toxicities associated with MMP-1 inhibition[3]. Furthermore, the enhanced metabolic stability and oral bioavailability of the carboxylic acid moiety compared to the rapidly glucuronidated hydroxamic acid make this scaffold a highly viable candidate for advanced pre-clinical pharmacokinetics[2]. Future drug development efforts are currently focused on modifying the biphenyl ring with targeted warheads to create dual-action inhibitors or utilizing the scaffold in targeted protein degradation (PROTAC) systems.

References

  • Zinc-Binding Groups Modulate Selective Inhibition of MMPs Source: ChemMedChem / PubMed Central (PMC) URL:[Link]

  • Matrix Metalloproteinase Inhibitors: A Review on Pharmacophore Mapping and (Q)SARs Results Source: Current Medicinal Chemistry / Bentham Science Publishers URL:[Link]

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Source: Biointerface Research in Applied Chemistry URL:[Link]

  • Progress in the Design of Matrix Metalloproteinase Inhibitors Source: Chemical Reviews / ResearchGate URL:[Link]

Sources

Therapeutic Potential of Biphenyl Sulfonyl Acids in Cancer Metastasis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Selectivity

The development of Matrix Metalloproteinase inhibitors (MMPIs) for cancer metastasis has historically been a narrative of high promise followed by clinical failure.[1][2][3] First-generation inhibitors (hydroxamates like Batimastat) failed due to broad-spectrum toxicity, specifically Musculoskeletal Syndrome (MSS), caused by the indiscriminate inhibition of MMP-1 (collagenase).

Biphenyl sulfonyl acids represent a critical evolution in this pharmacophore. Unlike their hydroxamate predecessors which rely on strong Zinc-Binding Groups (ZBGs), biphenyl sulfonyl acids utilize a Carboxylic Acid moiety combined with a biphenyl "tail." This structure is engineered to exploit the deep S1' specificity pocket found in gelatinases (MMP-2 and MMP-9)—the primary drivers of metastatic basement membrane degradation—while sparing the shallow S1' pocket of MMP-1.

This guide details the mechanistic rationale, synthesis logic, and validation protocols for these compounds, positioning them not as failed broad-spectrum agents, but as precision tools for targeting the metastatic niche.

Molecular Pharmacology & SAR

The Structural Pivot: From Hydroxamate to Carboxylate

The core failure of early MMPIs was the hydroxamic acid group, which chelates the catalytic Zinc (


) ion with excessive affinity (

M). This led to the "off-target" inhibition of ADAMs and MMP-1.

Biphenyl sulfonyl acids (e.g., analogs of PD-166793 or Tanomastat ) replace the hydroxamate with a carboxylic acid.

  • Weak ZBG: The carboxylic acid coordinates

    
     in a monodentate or bidentate fashion, which is weaker than hydroxamates.
    
  • Selectivity Driver: The affinity is regained through the biphenyl sulfonyl group . This hydrophobic moiety is designed to penetrate the S1' subsite .

    • MMP-2/9 (Targets): Possess a deep S1' pocket that accommodates the biphenyl extension.

    • MMP-1 (Anti-Target): Possesses a shallow S1' pocket (blocked by Arg214), sterically rejecting the biphenyl group.

Mechanism of Action: The Metastatic Blockade

Metastasis requires the degradation of Type IV collagen in the basement membrane.

  • Tumor Secretion: Tumor cells secrete Pro-MMP-2 and Pro-MMP-9.

  • Activation: These are activated (e.g., by MT1-MMP) in the extracellular space.

  • Inhibition: The biphenyl sulfonyl acid enters the active site; the sulfonyl group hydrogen bonds with the enzyme backbone (Leu181/Ala182 region), and the biphenyl tail locks into the S1' tunnel, preventing substrate (collagen) entry.

G Tumor Primary Tumor Cell ProMMP Pro-MMP-2/9 (Zymogen) Tumor->ProMMP Secretion ActiveMMP Active MMP-2/9 (Zn2+ Exposed) ProMMP->ActiveMMP Proteolytic Activation Complex Enzyme-Inhibitor Complex ActiveMMP->Complex Inhibition ECM Basement Membrane (Type IV Collagen) ActiveMMP->ECM Degradation Inhibitor Biphenyl Sulfonyl Acid (Inhibitor) Inhibitor->ActiveMMP S1' Pocket Binding MMP1 MMP-1 (Shallow S1') Inhibitor->MMP1 Steric Clash (No Binding) Complex->ECM Protected Metastasis Metastatic Invasion ECM->Metastasis Loss of Barrier

Figure 1: Mechanistic intervention of Biphenyl Sulfonyl Acids. Note the steric exclusion from MMP-1.

Preclinical Validation Protocols

To validate the therapeutic potential of a biphenyl sulfonyl acid candidate, one must prove selectivity (sparing MMP-1) and efficacy (blocking invasion).

Protocol A: Gelatin Zymography (Activity Screening)

Purpose: To visualize the specific inhibition of MMP-2 (72 kDa) and MMP-9 (92 kDa) without relying on indirect colorimetric assays.

  • Sample Prep: Collect conditioned media from metastatic cancer lines (e.g., MDA-MB-231 or HT-1080). Do not heat or reduce samples (preserves enzyme activity).

  • Electrophoresis: Run samples on 10% SDS-PAGE gels copolymerized with 1 mg/mL Gelatin .

  • Renaturation: Wash gel 2x 30 min in 2.5% Triton X-100 to remove SDS and renature the MMPs.

  • Incubation (The Critical Step):

    • Cut the gel into strips.

    • Incubate Strip A in Activation Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5).

    • Incubate Strip B in Activation Buffer + 10 nM Biphenyl Sulfonyl Acid .

    • Incubate Strip C in Activation Buffer + Broad Spectrum Control (e.g., GM6001) .

    • Time: 18–24 hours at 37°C.

  • Staining: Stain with Coomassie Blue R-250.

  • Analysis: Clear bands indicate gelatin digestion.

    • Pass Criteria: Strip B shows no clear bands at 72/92 kDa (MMP-2/9 inhibited) but may show activity for other non-target proteases if the compound is selective.

Protocol B: Fluorometric FRET Assay (Selectivity Profiling)

Purpose: Quantitative determination of IC50 values across the MMP family.

Reagents:

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

  • Enzymes: Recombinant Human MMP-1, MMP-2, MMP-9, MMP-14.

Workflow:

  • Plate Setup: Use black 96-well microplates.

  • Inhibitor Dilution: Prepare serial dilutions of the biphenyl sulfonyl acid (0.1 nM to 10 µM) in Assay Buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Enzyme Addition: Add 1 nM of specific MMP to respective wells. Incubate 30 min at 25°C to allow inhibitor binding.

  • Substrate Initiation: Add 10 µM FRET substrate.

  • Kinetic Read: Monitor fluorescence (Ex: 328 nm / Em: 393 nm) every 60 seconds for 30 minutes.

  • Calculation: Plot

    
     vs. [Inhibitor]. Fit to the Hill equation.
    

Target Data Profile:

Enzyme Target IC50 (nM) Rationale
MMP-2 < 10 nM Potent inhibition required for anti-metastatic effect.
MMP-9 < 10 nM Potent inhibition required for anti-metastatic effect.
MMP-1 > 10,000 nM Critical: Must spare MMP-1 to avoid musculoskeletal toxicity.

| MMP-14 | Variable | MT1-MMP inhibition is often beneficial but less critical than MMP-2/9. |

Protocol C: Matrigel Transwell Invasion Assay

Purpose: Functional validation of metastasis blockade.

  • Chamber Prep: Coat the upper surface of an 8.0 µm pore Transwell insert with Matrigel (simulates basement membrane).

  • Cell Seeding: Seed

    
     tumor cells in serum-free media + Test Compound  into the upper chamber.
    
  • Chemoattractant: Add media containing 10% FBS to the lower chamber.

  • Incubation: 24–48 hours at 37°C.

  • Quantification:

    • Scrape non-invading cells from the top.

    • Fix and stain invading cells (Crystal Violet) on the bottom surface.

    • Count cells in 5 random fields.

  • Validation: Compare % Invasion against Vehicle Control (DMSO).

Addressing the Failure: The "MSS" & Clinical Reality[3]

The "Technical Guide" must address why these drugs are not currently standard of care.

Musculoskeletal Syndrome (MSS)

Early trials (e.g., Marimastat) caused joint pain and tendonitis. This was linked to the inhibition of MMP-1 (which turns over normal connective tissue) and ADAMs (sheddases).

  • The Biphenyl Solution: By utilizing the S1' pocket depth difference, biphenyl sulfonyl acids achieve >1000-fold selectivity for MMP-2/9 over MMP-1, theoretically mitigating MSS.

The "Stage" Error

Clinical trials often treated Stage IV patients with high tumor burden.

  • Scientific Consensus: MMPIs are cytostatic, not cytotoxic. They prevent spread, they do not shrink established masses.

  • Future Application: The technical potential lies in adjuvant therapy (post-surgery) or maintenance therapy to prevent micrometastases from colonizing new organs (e.g., preventing bone metastasis in breast cancer).

Workflow cluster_fail Historical Failure Mode Discovery 1. Scaffold Design (Biphenyl Sulfonyl Acid) EnzymeAssay 2. Selectivity Screen (MMP-2/9 vs MMP-1) Discovery->EnzymeAssay Synthesis CellAssay 3. Invasion Assay (Matrigel Transwell) EnzymeAssay->CellAssay If IC50(MMP1) > 10uM MSS_Check 4. Toxicity Check (Murine Joint Histology) CellAssay->MSS_Check If Invasion Reduced >50% Clinical 5. Clinical Strategy (Adjuvant/Micro-metastasis) MSS_Check->Clinical If No Joint Pathology BroadSpec Broad Spectrum (Hydroxamate) MSS MSS Toxicity BroadSpec->MSS

Figure 2: Development workflow distinguishing Biphenyl Sulfonyl Acids from failed predecessors.

Future Directions: Dual Inhibition

Recent research suggests that pure MMP inhibition may be insufficient due to pathway redundancy. The biphenyl sulfonyl scaffold is now being adapted for Dual Inhibition :

  • MMP + Carbonic Anhydrase (CA): CA-IX acidifies the tumor microenvironment, activating MMPs. Sulfonamides are classic CA inhibitors. Modifying the biphenyl tail can create a single molecule that blocks both CA-IX (pH regulation) and MMP-2/9 (invasion).

  • MMP + Integrins: Targeting the "docking" (integrin) and the "cutting" (MMP) simultaneously.

References

  • Tamura, Y., et al. (1998).[4][5] "Highly Selective and Orally Active Inhibitors of Type IV Collagenase (MMP-9 and MMP-2): N-Sulfonylamino Acid Derivatives." Journal of Medicinal Chemistry.

  • Lovejoy, B., et al. (1999). "Crystal structures of MMP-1 and -13 reveal the structural basis for selectivity of collagenase inhibitors." Nature Structural Biology.

  • Cathcart, J., et al. (2015). "Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes." Molecular Cancer Therapeutics.

  • Nuti, E., et al. (2015). "Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Vandenbroucke, R.E., & Libert, C. (2014). "Is there a future for MMP inhibitors in cancer therapy?" Trends in Pharmacological Sciences.

Sources

Zinc-Binding Groups in MMP Inhibition: A Technical Comparative of Hydroxamates and Carboxylates

[1][2][3]

Executive Summary

The development of Matrix Metalloproteinase (MMP) inhibitors has been defined by a central medicinal chemistry struggle: the trade-off between potency and selectivity.[1][2] This guide analyzes the two dominant Zinc-Binding Groups (ZBGs)—Hydroxamic Acids and Carboxylic Acids .[3][1] While hydroxamates offer nanomolar potency via bidentate chelation, their broad-spectrum activity leads to dose-limiting Musculoskeletal Syndrome (MSS).[1] Carboxylic acids emerged as a solution, offering improved pharmacokinetic (PK) profiles and selectivity, yet they frequently fail in efficacy due to poor tissue penetration and weaker zinc affinity. This document details the structural, kinetic, and clinical divergences between these two chemotypes.

Part 1: Structural Biology & Binding Mechanisms

The catalytic domain of MMPs contains a conserved zinc ion (

1
Hydroxamic Acids: The Bidentate Chelators

Hydroxamic acids (

31bidentate1
  • Mechanism: The carbonyl oxygen and the hydroxyl oxygen of the hydroxamate group coordinate the active site zinc in a distorted trigonal bipyramidal geometry.

  • H-Bonding: The inhibitor's

    
     group forms a hydrogen bond with the backbone carbonyl of the enzyme (often Ala or Leu), while the carbonyl oxygen accepts a hydrogen bond from the catalytic Glutamate.
    
  • Consequence: This tight "pincer" grip results in high affinity (

    
     often < 10 nM) but relies heavily on the metal center, reducing the influence of the S1' specificity pocket. This leads to poor selectivity  across the MMP family (e.g., inhibiting MMP-1, which is linked to MSS).
    
Carboxylic Acids: The Monodentate/Bidentate Alternative

Carboxylic acids (

1
  • Mechanism: They typically bind in a monodentate fashion (one oxygen coordinates Zn) or a pseudo-bidentate manner depending on the pH and specific MMP.

  • Selectivity Driver: Because the zinc interaction is weaker, the binding energy is driven more significantly by the hydrophobic interactions of the inhibitor's backbone (P1' group) with the enzyme's S1' pocket.

  • Consequence: This allows for the design of inhibitors that spare MMP-1 (Collagenase-1), theoretically reducing toxicity, but often at the cost of absolute potency (

    
     in high nM to 
    
    
    range).[1]
Visualization of Binding Modes

Caption: Comparative binding topology showing the bidentate dominance of hydroxamates vs. the pocket-dependent binding of carboxylates.

Part 2: Medicinal Chemistry & Pharmacokinetics[5][6][7]

The shift from hydroxamates to carboxylates was driven by the failure of first-generation inhibitors like Marimastat.[1]

Pharmacokinetic (PK) Profiles
  • Hydroxamates (e.g., Marimastat):

    • Metabolism: Susceptible to rapid hydrolysis and glucuronidation.[1]

    • Solubility: Often poor, requiring peptidomimetic backbones that limit oral bioavailability.[1]

    • Toxicity: High accumulation in connective tissue contributes to MSS.[1]

  • Carboxylates (e.g., Tanomastat/BAY 12-9566):

    • Stability: High metabolic stability and long plasma half-life (

      
      ).[1]
      
    • Protein Binding: Very high (>99%), which can limit the concentration of free drug available to penetrate solid tumors or cartilage.[1]

    • Clearance: Often renal, with reduced risk of metabolic activation into toxic species.[1]

Comparative Data: The Clinical Divide
FeatureHydroxamic Acids (e.g., Marimastat)Carboxylic Acids (e.g., Tanomastat)
Primary ZBG


Zn Binding Mode Bidentate (Strong)Monodentate/Bidentate (Weak)
IC50 Potency Low Nanomolar (<10 nM)High nM to

M
MMP Selectivity Broad Spectrum (Panc-MMP)Tunable (Often MMP-2/9 selective)
MMP-1 Inhibition High (Causes MSS)Low/Negligible (Spars MSS)
Oral Bioavailability Low to ModerateHigh
Plasma Protein Binding Moderate (~70-80%)High (>99%)
Clinical Failure Mode Toxicity: Musculoskeletal SyndromeEfficacy: Poor tissue penetration

Part 3: Experimental Protocol: FRET-Based Inhibition Assay

To evaluate these inhibitors, a continuous fluorogenic assay is the industry standard. This protocol uses Fluorescence Resonance Energy Transfer (FRET) to determine

1
Reagents & Setup
  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 0.05% Brij-35 (detergent prevents aggregation).[1]
    
  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Mca/Dpa pair).[1] Cleavage separates the fluorophore (Mca) from the quencher (Dpa).[1]

  • Enzyme: Recombinant human MMP catalytic domain (active).[1]

Step-by-Step Methodology
  • Inhibitor Dilution: Prepare 10-point serial dilutions of the Hydroxamate or Carboxylate compound in DMSO.[1] Final DMSO concentration in assay must be <1%.[1]

  • Enzyme Incubation: Add 20 µL of diluted inhibitor to 40 µL of MMP enzyme (approx 1-5 nM final conc). Incubate for 30 minutes at 25°C to allow equilibrium binding. Note: Hydroxamates are slow-binding inhibitors; insufficient pre-incubation yields false high

    
     values.[1]
    
  • Substrate Initiation: Add 40 µL of FRET substrate (10 µM final).

  • Kinetic Read: Monitor fluorescence (

    
    ) every 60 seconds for 45 minutes.
    
  • Analysis: Calculate the slope (RFU/min) of the linear portion. Plot % Inhibition vs. Log[Inhibitor] to determine

    
    .[1]
    
Assay Workflow Visualization

AssayWorkflowPrep1. Reagent Prep(Buffer, Enzyme, Inhibitor)Incubation2. Pre-Incubation(30 min @ 25°C)Critical for ZBG bindingPrep->IncubationMix Enzyme + InhibitorStart3. Add Substrate(FRET Peptide)Incubation->StartEquilibrium ReachedRead4. Kinetic Read(Ex328/Em393)45 minsStart->ReadCleavage BeginsData5. IC50 Calculation(Sigmoidal Fit)Read->DataExtract Slope

Caption: Critical path for FRET assay. Pre-incubation (Step 2) is vital for accurate assessment of slow-binding hydroxamates.[1]

Part 4: Expert Insight & Causality

Why did Carboxylates fail despite solving the toxicity problem? While Tanomastat (Carboxylate) successfully avoided the severe Musculoskeletal Syndrome associated with Marimastat (Hydroxamate), it failed in Phase III trials for pancreatic and ovarian cancer. The causality is twofold:

  • The "Sparing" Hypothesis Flaw: Sparing MMP-1 was intended to increase safety, allowing higher dosing.[1] However, the high protein binding (>99%) of carboxylates drastically reduced the free fraction of the drug available at the tumor site.

  • Target Irrelevance: The field learned that broad MMP inhibition is counter-productive.[1] Some MMPs (like MMP-8) are anti-tumorigenic.[1] Hydroxamates hit everything (good and bad MMPs), causing toxicity.[1] Carboxylates were more selective but insufficiently potent in the tissue microenvironment to block the pro-tumorigenic MMPs (MMP-2/9) effectively.[1]

References

  • Comparison of the pharmacology of hydroxamate- and carboxylate-based matrix metalloproteinase inhibitors. Inflammation Research, 2006.[1][4]

  • Tanomastat (BAY 12-9566): A phase III randomized trial in patients with advanced ovarian cancer. Gynecologic Oncology, 2006.[1][5]

  • Matrix metalloproteinase inhibitors: A review of the clinical trials. Expert Opinion on Investigational Drugs, 2000.[6]

  • Structural basis for the inhibition of matrix metalloproteinases. Journal of Molecular Biology, 1994.

  • MMP-1 Inhibitor Screening Kit Protocol. Sigma-Aldrich Technical Bulletin. [1]

Methodological & Application

Application Note: Synthesis Protocol for 2-(4-Phenylphenyl)sulfonylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: 2-(4-Phenylphenyl)sulfonylpropanoic acid (CAS: 112449-51-1) Synonyms: 2-([1,1'-biphenyl]-4-ylsulfonyl)propanoic acid

Introduction & Mechanistic Rationale

2-(4-Phenylphenyl)sulfonylpropanoic acid is a highly versatile building block in medicinal chemistry[1]. The molecule combines three distinct functional domains: a biphenyl moiety, a sulfone linkage, and a propanoic acid group. The biphenyl group imparts significant lipophilicity and stable aromaticity, traits that are highly advantageous for driving lipid bilayer interactions and target-site accumulation[2]. Meanwhile, the sulfone (


) acts as a powerful hydrogen-bond acceptor, which is frequently leveraged in Structure-Activity Relationship (SAR) campaigns to enhance binding affinity[3]. Finally, the propanoic acid moiety provides a synthetic handle for downstream conjugation or amide coupling[3].
Retrosynthetic Strategy

The most reliable and scalable approach to synthesizing arylthioalkanoic acids and their sulfone derivatives is a two-step sequence:

  • Nucleophilic Aliphatic Substitution (

    
    ) : Biphenyl-4-thiol is reacted with 2-bromopropanoic acid under basic conditions to form a thioether intermediate[3]. The base serves a dual purpose: deprotonating the carboxylic acid and converting the thiol into a highly nucleophilic thiolate anion.
    
  • Chemoselective Oxidation : The thioether is oxidized to the corresponding sulfone using meta-chloroperoxybenzoic acid (mCPBA)[4]. Because sulfur oxidation proceeds stepwise (thioether

    
     sulfoxide 
    
    
    
    sulfone), precise stoichiometric control of the peracid is required to avoid arresting the reaction at the sulfoxide stage[5].

Pathway A Biphenyl-4-thiol + 2-Bromopropanoic acid B 2-(Biphenyl-4-ylthio) propanoic acid (Thioether) A->B Base (e.g., KOH) SN2 Substitution C 2-(4-Phenylphenyl)sulfonyl propanoic acid (Target Sulfone) B->C mCPBA (2.5 eq) Oxidation

Fig 1: Two-step synthetic pathway for 2-(4-Phenylphenyl)sulfonylpropanoic acid.

Experimental Protocols

Step 1: Synthesis of the Thioether Intermediate

Objective: Preparation of 2-(biphenyl-4-ylthio)propanoic acid.

Causality Check: Why use 2.2 equivalents of base? The first equivalent deprotonates the carboxylic acid of 2-bromopropanoic acid to prevent quenching of the nucleophile. The second equivalent deprotonates the thiol (


) to form the active thiolate nucleophile[3].

Materials:

  • Biphenyl-4-thiol (1.0 eq)

  • 2-Bromopropanoic acid (1.1 eq)

  • Potassium hydroxide (KOH) (2.2 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Deprotonation: Dissolve KOH (2.2 eq) in the Ethanol/Water mixture. Cool to 0 °C. Slowly add biphenyl-4-thiol (1.0 eq). Stir for 15 minutes until the thiolate is fully generated.

  • Electrophile Addition: Add 2-bromopropanoic acid (1.1 eq) dropwise to the reaction mixture to prevent exothermic side reactions.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 3–4 hours. Monitor by TLC (Hexanes/EtOAc 3:1) until the thiol is consumed.

  • Workup: Cool the mixture to room temperature. Acidify the solution to pH 2 using 1M HCl. This protonates the carboxylate, causing the thioether product to precipitate or partition into the organic phase.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the crude thioether.
Step 2: Oxidation to the Sulfone

Objective: Chemoselective oxidation of 2-(biphenyl-4-ylthio)propanoic acid to 2-(4-Phenylphenyl)sulfonylpropanoic acid.

Causality Check: Commercial mCPBA is typically only 70–75% active (the rest being water and m-chlorobenzoic acid)[5]. To achieve the two-electron oxidations required to reach the sulfone, 2.0 equivalents of active oxidant are needed. Therefore, calculating for


 equivalents of bulk mCPBA ensures complete conversion[5].

Workflow N1 Dissolve Thioether in DCM (Cool to 0 °C) N2 Dropwise Addition of mCPBA (2.5 eq in DCM) N1->N2 N3 Stir at RT until completion (Monitor by TLC) N2->N3 N4 Quench with aq. Na2SO3 (Destroy excess oxidant) N3->N4 N5 Wash with aq. NaHCO3 (Remove m-CBA byproduct) N4->N5 N6 Dry, Concentrate & Purify (Pure Target Sulfone) N5->N6

Fig 2: Experimental workflow for the mCPBA-mediated oxidation of thioether to sulfone.

Materials:

  • 2-(Biphenyl-4-ylthio)propanoic acid (1.0 eq)

  • mCPBA (70-75% purity, 2.5 eq)[5]

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve the thioether (1.0 eq) in DCM (10 mL/mmol). Cool the flask to 0 °C using an ice bath to control the initial exothermic epoxidation-like transition[5].

  • Oxidant Addition: In a separate flask, dissolve mCPBA (2.5 eq) in DCM. Add this solution dropwise to the thioether over 10–15 minutes[5].

  • Oxidation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.

  • Quenching (Critical Step): Once TLC confirms the disappearance of the sulfoxide intermediate, quench the reaction by adding 10% aqueous

    
    . Stir vigorously for 15 minutes. This reduces any unreacted peroxides, preventing explosive hazards during concentration[5].
    
  • Byproduct Removal: Separate the organic layer and wash it sequentially with saturated aqueous

    
     (
    
    
    
    mL). The basic wash converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt, removing it from the organic phase[5].
  • Isolation: Wash with brine, dry over anhydrous

    
    , and evaporate the DCM to yield the crude 2-(4-Phenylphenyl)sulfonylpropanoic acid. Recrystallize from ethanol/water if ultra-high purity is required.
    

Quantitative Data & Troubleshooting

To ensure a self-validating system, the following tables summarize the stoichiometric logic and common pitfalls encountered during the oxidation phase.

Table 1: Optimization of mCPBA Oxidation Conditions

Data reflects the stoichiometric dependency of sulfur oxidation states.

Active Oxidant (eq)Temp (°C)Time (h)Major Product IsolatedYield (%)
1.0 - 1.10 °C1.0Sulfoxide> 85%
1.5 - 1.8RT2.0Mixture (Sulfoxide + Sulfone)N/A
2.2 - 2.5 RT 3.0 - 4.0 Sulfone (Target) > 90%
Table 2: Troubleshooting Guide for Sulfone Synthesis

Common issues and mechanistic solutions based on established protocols[5].

ObservationChemical CauseCorrective Action
Incomplete conversion to sulfone Insufficient active mCPBA due to reagent degradation over time.Recalculate based on 70% purity; add an additional 0.5 eq of mCPBA and stir for 1 hr.
White precipitate during concentration Residual m-chlorobenzoic acid byproduct contaminating the product.Redissolve in DCM. Increase the volume and frequency of saturated aqueous

washes.
Persistent peroxides in organic layer Incomplete quenching of the peracid.Stir the biphasic mixture vigorously with 10%

for at least 15 minutes before phase separation.

References

  • UCLA Chemistry. "Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid)." University of California, Los Angeles. Available at:[Link]

Sources

High-Efficiency Coupling Strategies for Sulfonyl-Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide addresses the synthetic challenges associated with sulfonyl-propanoic acid coupling reactions . In medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics, these moieties appear in two distinct but critical contexts:

  • Type A: Amide Formation with

    
    -Sulfonyl Acids.  Coupling 3-(sulfonyl)propanoic acid linkers to amines.
    
    • Challenge: The

      
      -sulfonyl group renders the 
      
      
      
      -protons acidic (
      
      
      ), creating a high risk of Retro-Michael elimination upon carboxylate activation, leading to desulfonylation and acrylate formation.
  • Type B: Acyl-Sulfonamide Synthesis. Coupling propanoic acid derivatives to sulfonamides to create bioisosteres of carboxylic acids (

    
    ).
    
    • Challenge: Sulfonamides are poor nucleophiles, requiring potent electrophilic activation of the acid or nucleophilic catalysis.

This note provides validated protocols using T3P® (Propylphosphonic anhydride) and EDC/DMAP systems to overcome these specific barriers, prioritizing yield and suppression of side reactions.

Reagent Selection Matrix

The choice of coupling reagent is dictated by the acidity of the


-carbon and the nucleophilicity of the coupling partner.
Reagent SystemPrimary ApplicationMechanism AdvantageCritical Limitation
T3P / Pyridine Type A (Linker Coupling)Low epimerization; acidic/neutral reaction conditions suppress Retro-Michael elimination.Requires non-nucleophilic base; slower with sterically hindered amines.
HATU / DIPEA General Amide (High Throughput)Extremely fast activation; high yield for unhindered substrates.High Risk for Type A: Basic conditions (DIPEA) promote elimination of sulfinate (Retro-Michael).
EDC / DMAP Type B (Acyl-Sulfonamide)DMAP acts as a nucleophilic catalyst to transfer the acyl group to the weak sulfonamide nucleophile.Urea byproduct removal can be tedious; not suitable for Type A (elimination risk).
CDI (Carbonyldiimidazole) Type B (Scale-up)Generates reactive acyl-imidazole species; gas evolution drives reaction.Moisture sensitive; requires strict anhydrous conditions.

Critical Mechanistic Insight: The Retro-Michael Trap

When activating 3-(sulfonyl)propanoic acids (Type A), the standard protocol of using HATU/DIPEA is dangerous. The basic environment required for HATU function deprotonates the


-carbon. Because the sulfonyl group is a good leaving group (as a sulfinate), the molecule can undergo elimination, reverting to an acrylate and destroying the linker.
Visualization: Retro-Michael Elimination Pathway

RetroMichael Substrate 3-Sulfonylpropanoic Acid Activation Activation (HATU/Base) Substrate->Activation R-COOH activation Intermediate Activated Ester (Alpha-Deprotonation) Activation->Intermediate Base removes H+ Elimination Retro-Michael Elimination Intermediate->Elimination Sulfonyl leaves Product Desired Amide Intermediate->Product Amine Attack (Competes with Elim.) Byproducts Acrylate + Sulfinate Elimination->Byproducts Irreversible

Figure 1: The Retro-Michael elimination pathway triggered by excessive base during activation of


-sulfonyl acids.

Experimental Protocols

Protocol A: Coupling 3-(Methylsulfonyl)propanoic Acid (Type A)

Objective: Synthesize an amide linker while preventing sulfonyl elimination. Recommended Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc or DMF).

Rationale: T3P operates efficiently in a buffered range (pH 7-8) rather than the highly basic conditions (pH >10) often reached with DIPEA/HATU. It also generates water-soluble byproducts, simplifying purification.

Materials:

  • 3-(Methylsulfonyl)propanoic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 - 2.0 equiv)

  • Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.2 M).

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) dropwise.

    • Note: Pyridine is preferred over TEA/DIPEA as it is less likely to trigger

      
      -elimination due to lower basicity (
      
      
      
      5.2 vs 10.7).
  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir.

    • Monitoring: Check by LC-MS at 1 hour. T3P reactions are typically fast (1-4 hours).

    • QC Check: Look for the mass of the acrylate byproduct ([M-H] of acid minus sulfinate). If observed, lower the temperature to 0 °C for the duration.

  • Workup:

    • Quench with water (equal volume).

    • Separate phases. Wash the organic layer with 10% citric acid (removes pyridine), followed by sat. NaHCO3 and brine.

    • Dry over Na2SO4 and concentrate.

Protocol B: Synthesis of Acyl-Sulfonamides (Type B)

Objective: Couple Propanoic acid to a Sulfonamide (


).
Recommended Reagent:  EDC · HCl / DMAP.

Rationale: Sulfonamides are poor nucleophiles. Standard activation (HATU/T3P) often results in slow reaction or hydrolysis of the active ester before coupling occurs. DMAP is required as a nucleophilic catalyst to form a highly reactive N-acyl-pyridinium intermediate.

Materials:

  • Propanoic acid derivative (1.0 equiv)

  • Sulfonamide (e.g., Methanesulfonamide or Arylsulfonamide) (1.2 equiv)

  • EDC[1][2][3] · HCl (1.5 equiv)

  • DMAP (1.2 - 1.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and Sulfonamide (1.2 equiv) in DCM (0.2 M).

  • Catalyst Addition: Add DMAP (1.2 equiv) in one portion. Stir for 5 minutes.

    • Critical: Stoichiometric DMAP is often necessary, not just catalytic, to drive the equilibrium with the poor nucleophile.

  • Coupling: Add EDC · HCl (1.5 equiv) in one portion at 0 °C, then warm to room temperature.

  • Reaction: Stir for 12-18 hours.

    • Note: These reactions are slower than standard amide couplings.

  • Workup:

    • Dilute with DCM.

    • Acid Wash (Crucial): Wash with 1N HCl (x2) to remove DMAP and unreacted EDC.

    • Dry over MgSO4 and concentrate.

    • Purification: Acyl-sulfonamides are acidic (

      
       ~4-5). They can often be purified by extracting into mild base (sat. NaHCO3), washing the aqueous layer with ether (to remove impurities), and then re-acidifying the aqueous layer to precipitate the pure product.
      

Workflow Visualization

CouplingWorkflow Start Start: Sulfonyl-Propanoic Coupling CheckType Identify Coupling Type Start->CheckType TypeA Type A: Acid has Beta-Sulfonyl (Linker Synthesis) CheckType->TypeA TypeB Type B: Coupling TO Sulfonamide (Acyl-Sulfonamide) CheckType->TypeB RiskA Risk: Retro-Michael Elimination TypeA->RiskA SolA Use T3P + Pyridine (Avoid Strong Base) RiskA->SolA RiskB Risk: Poor Nucleophilicity TypeB->RiskB SolB Use EDC + Stoichiometric DMAP (Nucleophilic Catalysis) RiskB->SolB

Figure 2: Decision matrix for selecting the appropriate reagent system based on substrate topology.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Type A: Acrylate formation detected by LCMS Base is too strong or temperature too high.Switch base from DIPEA to Pyridine or NMM. Cool reaction to -10 °C.
Type A: Low conversion with T3P Steric hindrance or poor solubility.Switch solvent to DMF. Increase T3P to 3.0 equiv. Allow reaction to run 24h.
Type B: No reaction (Starting Material remains) Sulfonamide is too unreactive.Switch to CDI activation : React acid with CDI (1.2 eq) in THF (1h, reflux) to form acyl-imidazole, then add sulfonamide and DBU (1.5 eq).
Type B: Product stuck in aqueous phase Product is acidic (

~4.5) and forming a salt.
Acidify the aqueous workup layer to pH 2-3 to ensure the acyl-sulfonamide is protonated and extractable into organic solvent.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development.

    • Context: Establishes T3P as the premier reagent for minimizing epimerization and side reactions in sensitive substrates.[2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Context: Comprehensive review of coupling mechanisms, including the limitations of H
  • Reddy, C. R., et al. (2007). Zinc chloride catalyzed synthesis of N-acyl sulfonamides.[5][6] Tetrahedron Letters.

    • Context: Discusses alternative Lewis-acid catalyzed methods for acyl-sulfonamide form
  • Patterson, A. W., et al. (2011).

Sources

Solubilizing 2-(4-Phenylphenyl)sulfonylpropanoic acid for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Cell Culture Delivery of 2-(4-Phenylphenyl)sulfonylpropanoic Acid (PPSPA)

Executive Summary & Physicochemical Challenge

This guide details the protocol for solubilizing 2-(4-Phenylphenyl)sulfonylpropanoic acid (referred to herein as PPSPA ) for in vitro biological assays.

The Challenge: PPSPA presents a classic "Lipophilic Weak Acid" profile.

  • Biphenyl Tail: The 4-phenylphenyl (biphenyl) moiety is highly lipophilic (LogP estimated > 3.0), driving poor aqueous solubility and a tendency to aggregate or bind non-specifically to plastics.

  • Sulfonyl Linker: The sulfonyl group adds polarity but does not confer sufficient water solubility on its own.

  • Propanoic Acid Head: This is the ionizable group. With a pKa likely between 4.0 and 4.8 (influenced by the electron-withdrawing sulfonyl group), the molecule is neutral and insoluble in acidic environments but anionic (soluble) at physiological pH (7.4).

The Solution: The protocol relies on a "Solvent-Shift" strategy: dissolving the neutral form in an organic solvent (DMSO) and rapidly diluting it into a buffered aqueous medium (pH 7.4) to trigger ionization (deprotonation) before the lipophilic tail causes precipitation.

Physicochemical Profile & Solvent Compatibility

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~290.33 g/mol (Estimate based on structure)Use MW to calculate Molarity accurately.
Predicted pKa 4.2 – 4.8 (Carboxylic Acid)Critical: Must maintain pH > 7.0 in final media to keep it soluble.
LogP (Octanol/Water) ~3.5 (Predicted)High risk of precipitation in water; binds to serum proteins.
Solubility (Water) < 0.1 mg/mL (at pH < 4)Do not dissolve directly in water or acidic buffers.
Solubility (DMSO) High (> 50 mM)Preferred Stock Solvent.
Solubility (Ethanol) Moderate/HighAlternative, but evaporates during storage. DMSO is preferred.

Protocol 1: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) in anhydrous DMSO.

Materials:

  • PPSPA (Solid powder)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade (anhydrous, ≥99.9%)

  • Vortex mixer

  • Amber glass vials (to protect from light and prevent plastic leaching)

Step-by-Step:

  • Calculation: Determine the mass required for a 50 mM stock.

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )]

    • Example: To make 1 mL of 50 mM stock:

      
      .
      
  • Weighing: Weigh the solid PPSPA into a sterile glass vial.

    • Note: Avoid polystyrene tubes; DMSO can leach plasticizers which interfere with bioassays.

  • Solvation: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: Aqueous Dilution & Cell Delivery (The "Solvent-Shift")

Objective: Dilute the DMSO stock into culture media without causing the compound to "crash out" (precipitate).

Mechanism: When you add the DMSO stock to media, two competing processes occur:

  • Deprotonation (Fast): The pH 7.4 media strips the proton from the carboxylic acid, creating the soluble anion.

  • Aggregation (Fast): The water environment forces the hydrophobic biphenyl tails together. Success depends on Deprotonation winning.

Step-by-Step:

  • Prepare Media: Ensure your cell culture media (e.g., DMEM, RPMI) is pre-warmed to 37°C. Cold media promotes precipitation.

  • Intermediate Dilution (Optional but Recommended):

    • If your final target is 10 µM, do not pipette 1 µL of 10 mM stock directly into 1 mL media. The local concentration spike causes precipitation.

    • Instead, make a 100x secondary stock in media or PBS.

    • Mix: Add 10 µL of 10 mM Stock into 990 µL of sterile PBS (pH 7.4). Vortex immediately and vigorously.

  • Final Application:

    • Add the required volume of the secondary stock to the cells.

    • Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) (ideally ≤ 0.1% for sensitive lines).[1][2]

Table: Dilution Scheme for 10 µM Final Concentration

StepSource SolutionDiluentVolume SourceVolume DiluentResulting Conc.DMSO %
1 Solid PPSPA100% DMSON/AN/A10 mM (Stock) 100%
2 10 mM StockMedia/PBS10 µL990 µL100 µM 1%
3 100 µM SolutionCell Media100 µL900 µL10 µM (Final) 0.1%

Quality Control & Troubleshooting

Visualizing the "Crash Out": Before treating cells, prepare a "dummy" well without cells. Add the compound as described. Place under a phase-contrast microscope (10x or 20x).

  • Success: Field is clear.

  • Failure: You see needle-like crystals or dark amorphous aggregates.

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Cloudiness upon adding DMSO stock to PBS Local concentration too high; pH drop.Vortex while adding. Ensure PBS is pH 7.4. Use a lower concentration intermediate.
Crystals form after 24h incubation Solubility limit exceeded; evaporation.Reduce final concentration. Check if media pH drifted acidic (yellow color).
Cytotoxicity in Vehicle Control DMSO toxicity.[2]Reduce final DMSO to < 0.1%.

Workflow Visualization (Graphviz)

The following diagram illustrates the critical decision points in the solubilization workflow.

PPSPA_Solubilization Start Solid PPSPA (Hydrophobic Weak Acid) SolventChoice Select Solvent: Anhydrous DMSO Start->SolventChoice StockPrep Prepare 10-50 mM Stock (Vortex/Sonicate) SolventChoice->StockPrep Dissolve Storage Store Aliquots -20°C, Dark StockPrep->Storage DilutionDecision Dilution Strategy StockPrep->DilutionDecision DirectAdd Direct Addition (High Risk of Precip) DilutionDecision->DirectAdd Not Recommended SerialDil Serial Dilution (Intermediate Step) DilutionDecision->SerialDil Recommended MediaMix Add to Media (pH 7.4) Rapid Dispersion DirectAdd->MediaMix SerialDil->MediaMix Keep DMSO < 0.5% Check QC Check: Microscopy/Turbidity MediaMix->Check Success Clear Solution: Proceed to Assay Check->Success No Crystals Fail Precipitation: Restart/Lower Conc. Check->Fail Crystals Visible

Caption: Decision tree for solubilizing PPSPA, emphasizing the serial dilution step to mitigate precipitation risks.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • ATCC Technical Guide. "Thawing, Propagating, and Cryopreserving Protocol: DMSO Usage." ATCC.org.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

  • PubChem Compound Summary. "2-(4-Biphenyl)propionic acid (Structural Analog Data)." National Library of Medicine.

  • Sigma-Aldrich (Merck). "DMSO Solubility in Cell Culture Application Note."

Sources

Application Note: Synthesis of N-Hydroxy-2-(4-phenylphenyl)sulfonylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the conversion of 2-(4-Phenylphenyl)sulfonylpropanoic acid (a biphenyl sulfone scaffold common in MMP and HDAC inhibitors) to its corresponding hydroxamic acid .

Introduction & Chemical Context

The conversion of carboxylic acids to hydroxamic acids (


) is a critical transformation in the synthesis of metalloproteinase inhibitors. The target scaffold, a sulfonyl-alkanoic acid , mimics the transition state of peptide hydrolysis. The resulting hydroxamic acid functions as a potent Zinc-Binding Group (ZBG), chelating the catalytic zinc ion in enzymes like Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).
Chemical Challenges
  • 
    -Proton Acidity:  The proton at the 
    
    
    
    -position (adjacent to both the sulfone and carbonyl groups) is highly acidic (
    
    
    ). Strong bases or excessive activation times can lead to racemization if the starting material is enantiopure.
  • Nucleophilic Competition: Hydroxylamine (

    
    ) is an ambident nucleophile. Without proper pH control, 
    
    
    
    -acylation can compete with the desired
    
    
    -acylation.
  • Solubility: The biphenyl sulfone moiety is hydrophobic, requiring polar aprotic solvents (DMF) or chlorinated solvents (DCM) for effective coupling.

Retrosynthetic Strategy & Method Selection

To ensure high fidelity and minimize racemization, we prioritize "mild activation" over harsh acid chloride generation.

MethodReagentsProsConsRecommendation
A. Carbodiimide Coupling EDC

HCl / HOBt
Mild conditions, minimizes racemization, bench-stable reagents.Urea byproducts require aqueous workup.[1]Primary Protocol
B. Mixed Anhydride Ethyl Chloroformate / NMMRapid, scalable, cost-effective.Moisture sensitive; temperature control critical (-15°C).Scale-Up Alternative
C. Acid Chloride SOCl

/ (COCl)

High reactivity.High risk of racemization and degradation due to HCl generation.Not Recommended

Experimental Protocols

Protocol A: EDC/HOBt Coupling (Standard Research Scale)

Best for: Small scale (10mg - 5g), enantiopure starting materials.

Reagents:

  • Starting Acid: 1.0 equiv

  • Hydroxylamine Hydrochloride (

    
    ): 3.0 equiv
    
  • EDC

    
    HCl: 1.5 equiv
    
  • HOBt (anhydrous): 1.5 equiv

  • N-Methylmorpholine (NMM): 4.0 equiv

  • Solvent: Anhydrous DMF (approx. 0.1 M concentration)

Step-by-Step Procedure:

  • Activation:

    • Dissolve 2-(4-Phenylphenyl)sulfonylpropanoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (

      
       or Ar).
      
    • Cool the solution to 0°C using an ice bath.

    • Add HOBt (1.5 eq) followed by EDC

      
      HCl  (1.5 eq).
      
    • Add NMM (1.0 eq only at this stage) to neutralize the HCl from EDC.

    • Critical: Stir at 0°C for 30 minutes to form the active OBt-ester.

  • Preparation of Hydroxylamine:

    • In a separate flask, dissolve

      
        (3.0 eq) in a minimum volume of DMF.
      
    • Add the remaining NMM (3.0 eq) to this separate flask. A white precipitate (NMM

      
      HCl) may form.
      
  • Coupling:

    • Transfer the neutralized hydroxylamine mixture into the activated acid solution at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM; Hydroxamates stain red/violet with

      
      ).
      
  • Workup:

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash successively with:

      • 5% Citric Acid or 1M HCl (removes excess EDC/NMM).

      • Water (x2) (removes DMF).

      • Brine (saturated NaCl).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Mixed Anhydride Method (Scale-Up)

Best for: Larger scale (>5g), cost-efficiency.

Step-by-Step Procedure:

  • Anhydride Formation:

    • Dissolve the starting acid (1.0 eq) in anhydrous THF/DCM (1:1).

    • Cool to -15°C (Salt/Ice bath).

    • Add NMM (1.1 eq).

    • Dropwise add Ethyl Chloroformate (1.1 eq). Stir for 15 mins. Do not let temp rise.

  • Hydroxylamine Addition:

    • Separately prepare free base

      
       in MeOH (by mixing 
      
      
      
      with KOH in MeOH and filtering off KCl).
    • Add the filtrate (fresh

      
      , 1.5 eq) to the cold anhydride solution.
      
    • Stir at -15°C for 30 mins, then warm to RT.

Purification & Characterization

Hydroxamic acids can be difficult to purify due to their polarity and chelating ability.

Purification Strategy:

  • Acid/Base Extraction (The "Trap and Release" Method):

    • Dissolve crude product in EtOAc.

    • Extract with 5%

      
       (aq). The hydroxamate (
      
      
      
      ) moves to the aqueous phase; esters/impurities stay in organic.
    • Separate layers.[2] Acidify the aqueous layer to pH 2-3 with HCl.

    • Extract the precipitate back into EtOAc. This yields high-purity hydroxamate.[3]

  • Recrystallization:

    • Solvent system: EtOAc/Hexanes or MeOH/Water.

Characterization Data:

  • Visual Test: Dissolve trace product in MeOH, add 1 drop 5%

    
    . Deep red-violet  color confirms hydroxamic acid.
    
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       10.5–11.0 ppm (br s, 1H, 
      
      
      
      ).
    • 
       8.8–9.2 ppm (br s, 1H, 
      
      
      
      ).
    • 
       4.0–4.5 ppm (q, 1H, 
      
      
      
      -CH). Note: Verify integration to ensure no racemization.
  • IR: Broad band 3200–3400 cm

    
     (OH/NH), Split carbonyl 1640–1680 cm
    
    
    
    .

Visualizations

Figure 1: Reaction Mechanism & Workflow (EDC Coupling)

This diagram illustrates the activation pathway and the critical decision points to avoid side reactions.

G Start Starting Material Sulfonylpropanoic Acid Activation Activation (0°C, 30 min) Reagents: EDC, HOBt Start->Activation Dissolve in DMF Intermediate Active Ester (OBt-Ester) Activation->Intermediate Formation of Activated Species Coupling Coupling (RT, 12h) Reagent: NH2OH Intermediate->Coupling Nucleophilic Attack Product Target Product Hydroxamic Acid Coupling->Product N-Acylation (Major) SideProduct Side Product (O-Acyl Species) Coupling->SideProduct O-Acylation (Minor) (If pH too high)

Caption: Figure 1. Step-wise activation and coupling pathway using EDC/HOBt. Control of pH and temperature minimizes O-acylation side products.

Figure 2: Purification Logic Tree

A self-validating workflow to ensure purity without expensive chromatography.

P Crude Crude Reaction Mixture (DMF, Product, Byproducts) OrgWash Dilute w/ EtOAc Wash w/ Citric Acid & Water Crude->OrgWash BaseExt Extract with 5% Na2CO3 OrgWash->BaseExt OrgLayer Organic Layer (Discard Impurities) BaseExt->OrgLayer Non-acidic impurities AqLayer Aqueous Layer (Contains Product as Salt) BaseExt->AqLayer Hydroxamate anion Acidify Acidify to pH 2-3 (HCl) AqLayer->Acidify FinalExt Extract into EtOAc Dry & Concentrate Acidify->FinalExt

Caption: Figure 2. "Trap and Release" purification strategy utilizing the specific pKa of hydroxamic acids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of active ester; Incomplete activation.Ensure anhydrous DMF; Increase activation time to 45 mins at 0°C.
Racemization Base concentration too high; Temp too high.Use NMM instead of TEA/DIPEA; Keep activation strictly at 0°C.
O-Acylation pH too high during coupling.Ensure pH is ~7-8, not higher. Add NH2OH

HCl and base simultaneously.
Sticky Oil Product Residual DMF.Wash organic layer 3x with water; Use lyophilization if possible.

References

  • BenchChem. Technical Support Center: Hydroxamic Acid Synthesis.[2] Retrieved from

  • Reddy, A. S., et al. (2000). "A convenient method for the preparation of hydroxamic acids."[4][5][6] Tetrahedron Letters, 41(32), 6285-6288. Link

  • Hanessian, S., et al. (2001). "Design and synthesis of MMP inhibitors using N-arylsulfonylaziridine hydroxamic acids." Tetrahedron, 57(29). Link

  • Organic Chemistry Portal. Synthesis of Hydroxamates (Weinreb Amides & Hydroxamic Acids).Link

  • Santos, M. M. M., et al. (2013). "Discovery of a New Class of Potent MMP Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Application Note: Generation of Dose-Response Curves for Arylsulfonyl Propionic Acids as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Inflammation and Pain

Arylsulfonyl propionic acids represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Their therapeutic effects, primarily the alleviation of pain and inflammation, are largely attributed to the inhibition of the cyclooxygenase (COX) enzymes.[1][3] The COX enzyme exists in two primary isoforms, COX-1 and COX-2.[4] COX-1 is constitutively expressed in many tissues and is responsible for homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[6] This induction of COX-2 leads to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][6]

The selective inhibition of COX-2 over COX-1 is a key strategy in modern drug development to minimize the gastrointestinal side effects associated with traditional NSAIDs, which inhibit both isoforms.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on generating robust and reproducible dose-response curves to characterize the potency and selectivity of novel arylsulfonyl propionic acid derivatives as COX-2 inhibitors. We will detail both a direct enzyme inhibition assay and a cell-based assay to provide a thorough in vitro pharmacological profile.

Core Principles of Dose-Response Analysis

A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of its effect.[7] For inhibitors, this is typically a sigmoidal curve where the y-axis represents the percentage of inhibition and the x-axis represents the logarithm of the inhibitor concentration.[8] From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the inhibitor required to reduce the biological activity by 50%. A lower IC50 value indicates a more potent compound.[9] The data is commonly fitted to a four-parameter logistic (4PL) model to accurately determine the IC50.[8][10]

Experimental Design & Workflow

A comprehensive in vitro evaluation of a potential COX-2 inhibitor involves a multi-faceted approach. This typically begins with a direct biochemical assay to determine the inhibitory activity on the purified enzyme, followed by cell-based assays to assess the compound's effect in a more physiologically relevant context.

G cluster_0 Phase 1: Biochemical Assay cluster_1 Phase 2: Cell-Based Assays A Purified COX-1 and COX-2 Enzymes B Fluorometric Enzyme Inhibition Assay A->B C Determine IC50 for COX-1 and COX-2 B->C D Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) C->D H Determine Cellular IC50 D->H Compare Potency E Select Appropriate Cell Line (e.g., RAW 264.7) F Induce COX-2 Expression (LPS Stimulation) E->F I Cytotoxicity Assay (e.g., MTT) E->I G PGE2 Inhibition Assay (ELISA) F->G G->H J Determine GI50 H->J Assess Therapeutic Window I->J

Caption: Overall experimental workflow for characterizing arylsulfonyl propionic acids.

Part 1: Biochemical Evaluation of COX-2 Inhibition

This section outlines the protocol for a fluorometric enzyme inhibition assay to determine the IC50 of a test compound against purified human recombinant COX-1 and COX-2 enzymes. This allows for a direct assessment of the compound's potency and selectivity.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[11][12] The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandin G2 (PGG2).

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Test arylsulfonyl propionic acid and a known selective COX-2 inhibitor (e.g., Celecoxib)

  • DMSO (for compound dilution)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve the test compound and control inhibitor in DMSO to create high-concentration stock solutions.

  • Enzyme Preparation: On ice, dilute the COX-1 and COX-2 enzymes to their working concentrations in the COX Assay Buffer.

  • Compound Dilution: Perform serial dilutions of the test compound stock solution in COX Assay Buffer to achieve a range of desired concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%).

  • Plate Setup:

    • Test Wells: Add the diluted test compound to the wells.

    • Positive Control Wells: Add a known COX-2 inhibitor (e.g., Celecoxib) at a concentration expected to give maximal inhibition.

    • Vehicle Control Wells (100% Activity): Add COX Assay Buffer with the same final DMSO concentration as the test wells.

    • Blank Wells (No Enzyme): Add COX Assay Buffer.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.[6]

  • Reaction Initiation: Prepare a reaction mixture containing the fluorometric probe and arachidonic acid in COX Assay Buffer. Add this mixture to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex™ Red).[11]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Rate of Test Well / Rate of Vehicle Control Well))

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[8]

Part 2: Cell-Based Evaluation of COX-2 Inhibition and Cytotoxicity

Cell-based assays are crucial for understanding a compound's activity in a more biologically relevant system.[13] These assays account for factors such as cell permeability and potential off-target effects.

Rationale for Cell Line Selection

The choice of cell line is critical for the relevance of the experimental results.[14][15] For studying COX-2 inhibition, a cell line that can be induced to express high levels of COX-2 is ideal. The murine macrophage cell line, RAW 264.7, is a common choice because it expresses very low basal levels of COX-2 but can be stimulated with lipopolysaccharide (LPS) to produce significant amounts of the enzyme and subsequently, prostaglandin E2 (PGE2).[6][12]

Protocol 2: LPS-Induced PGE2 Inhibition Assay in RAW 264.7 Cells

This protocol measures the ability of the test compound to inhibit the production of PGE2 in cells where COX-2 expression has been induced.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test arylsulfonyl propionic acid

  • PGE2 ELISA kit

  • 24-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in culture plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.

  • COX-2 Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of COX-2.

  • Incubation: Incubate the plates for 18-24 hours to allow for PGE2 production.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

    • Generate a dose-response curve and determine the IC50 value as described in Protocol 1.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

It is essential to determine if the observed inhibition is due to a specific effect on COX-2 or a general cytotoxic effect of the compound. The MTT assay is a widely used colorimetric method to assess cell viability.[16][17]

Materials:

  • RAW 264.7 cells (or another relevant cell line)

  • Complete cell culture medium

  • Test arylsulfonyl propionic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same range of concentrations of the test compound used in the PGE2 assay. Include vehicle-treated control wells.

  • Incubation: Incubate the cells for a period relevant to the main assay (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16][17] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the GI50 (concentration that inhibits cell growth by 50%).

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and structured table for easy comparison.

ParameterAssay TypeTarget/Cell LineHypothetical Value (µM)
IC50 (COX-2) Enzyme InhibitionPurified Human Recombinant COX-20.15
IC50 (COX-1) Enzyme InhibitionPurified Human Recombinant COX-118.5
Selectivity Index (IC50 COX-1 / IC50 COX-2)->120
IC50 (PGE2) Cell-Based AssayLPS-stimulated RAW 264.70.45
GI50 Cell Viability (MTT)RAW 264.7>100

A high selectivity index (>100) indicates that the compound is significantly more potent at inhibiting COX-2 than COX-1. The cellular IC50 for PGE2 inhibition should ideally be in a similar range to the biochemical IC50 for COX-2, though differences can arise due to factors like cell permeability. A high GI50 value relative to the functional IC50 values suggests that the compound's inhibitory effect is not due to general cytotoxicity, indicating a favorable therapeutic window.

Visualizing the COX-2 Signaling Pathway

G Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli (LPS)->COX-2 Enzyme Induces Expression Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid via PLA2 Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) Prostaglandin H2 (PGH2)->Prostaglandin E2 (PGE2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandin E2 (PGE2)->Inflammation, Pain, Fever Arylsulfonyl Propionic Acid Arylsulfonyl Propionic Acid Arylsulfonyl Propionic Acid->COX-2 Enzyme Inhibits

Caption: Simplified COX-2 signaling pathway and the point of inhibition.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate.Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and practice consistent technique. Avoid using the outermost wells of the plate for data points.[18]
No dose-response observed Compound is inactive or concentration range is too low; Compound has degraded.Test a wider range of concentrations. Use a fresh stock of the compound and verify its integrity.
Shallow or steep curve slope Shallow slope (<1) may indicate negative cooperativity or experimental artifacts. Steep slope (>1) can suggest positive cooperativity or assay sensitivity to dosing errors.Review data for outliers. Ensure accurate serial dilutions. Consider if the biological mechanism supports cooperativity.
High background in assays Contaminated reagents; Inactive enzyme or substrate.Use fresh, high-quality reagents. Check the activity of the enzyme with a known positive control.

Conclusion

This application note provides a robust framework for the in vitro characterization of arylsulfonyl propionic acids as selective COX-2 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can reliably determine the potency, selectivity, and cellular effects of novel compounds. The detailed protocols and troubleshooting guide are designed to ensure the generation of high-quality, reproducible dose-response data, which is fundamental to the successful progression of drug discovery programs targeting inflammation and pain.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Feller, C. L., & Small, D. S. (2014). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. arXiv. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • InVivoStat. (2021, November). Dose-response and Non-linear Regression Analysis User Guide. Retrieved from [Link]

  • Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature Review : Study of Molecular Mechanism Level of NSAID Class Of Drugs As COX-2 Inhibitors. Retrieved from [Link]

  • OARC Stats. (n.d.). How can I generate a dose response curve SAS? | SAS FAQ. Retrieved from [Link]

  • Quantics Biostatistics. (2023, March 15). What is the 4PL Formula?. Retrieved from [Link]

  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. Retrieved from [Link]

  • Cronstein, B. N. (2003). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Medicine, 115(8, Supplement 1), 3-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 28). COX Inhibitors - StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose dependence of anti-inflammatory effect of studied compounds listed on legend. Retrieved from [Link]

  • Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]

  • faCellitate. (n.d.). How to choose the right cell line for your experiments. Retrieved from [Link]

  • Australian Prescriber. (2025, November 5). The vascular effects of COX-2 selective inhibitors. Retrieved from [Link]

  • Bitesize Bio. (2025, July 29). Selecting cell lines: Ensure you choose the right ones for your research. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Genedata. (2025, July 23). Next-Gen Cell Line Characterization for Safer, Faster Drug Development. Retrieved from [Link]

Sources

Application Note: Advanced Crystallization Strategies for 2-(4-Phenylphenyl)sulfonylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Overview & Chemical Context

2-(4-Phenylphenyl)sulfonylpropanoic acid (also referred to as 2-([1,1'-biphenyl]-4-ylsulfonyl)propanoic acid) is a critical intermediate and pharmacophore building block. Its structural motif—a highly lipophilic biphenyl system coupled with a hydrophilic sulfonylpropanoic acid moiety—is extensively utilized in the design of highly selective Matrix Metalloproteinase (MMP-2 and MMP-9) inhibitors, which are actively investigated as antineoplastic and anti-inflammatory agents .

During synthesis—whether via oxidation of thioether precursors or cleavage from solid-phase resins —the crude product is frequently contaminated with over-oxidized byproducts, regioisomers, and trace metals. Because of its amphiphilic nature, the compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," which traps impurities and prevents the formation of a pure crystalline lattice.

This guide provides field-proven, self-validating crystallization protocols designed to bypass LLPS, control polymorphism, and yield high-purity API intermediates.

Thermodynamic Profiling & Solvent Selection

A robust crystallization process begins with mapping the thermodynamic solubility of the compound. The biphenyl group dictates high solubility in non-polar and moderately polar organic solvents, while the carboxylic acid (pKa ~4.2) allows for pH-dependent aqueous solubility.

Table 1: Solubility Profile of 2-(4-Phenylphenyl)sulfonylpropanoic Acid
Solvent SystemTemp (°C)Solubility (mg/mL)Mechanistic Role & Application Suitability
Ethyl Acetate (EtOAc) 2545Moderate solubility; ideal baseline for cooling crystallization.
Ethyl Acetate (EtOAc) 70180High solubility at elevated temperatures; provides a steep thermal curve.
Ethanol (EtOH) 2565Good solubilizer; requires an antisolvent to force depletion.
n-Heptane 25< 2Excellent antisolvent; highly orthogonal to the biphenyl moiety.
Water (pH 2.0) 25< 1Poor solubility; ideal for isolating the protonated free acid.
Water (pH 8.5) 25> 200Excellent solubility; forms the sodium salt for orthogonal aqueous purging.

Process Workflows

To accommodate varying impurity profiles, two orthogonal crystallization strategies are employed.

Workflow A Crude API Intermediate B Solubility & MSZW Profiling A->B C Seeded Cooling (EtOAc/Heptane) B->C Organic Route D Reactive pH-Shift (Aqueous NaOH/HCl) B->D Aqueous Route E PAT Monitoring (FBRM / FTIR) C->E D->E F Isolation & Vacuum Drying E->F Supersaturation Depleted G High-Purity Crystalline Form F->G

Fig 1: Strategic crystallization workflow for sulfonylpropanoic acid derivatives.

Experimental Protocols

Protocol A: Seeded Cooling & Antisolvent Crystallization (Organic Route)

Causality: Relying solely on spontaneous nucleation for biphenyl-sulfonyl derivatives often results in rapid supersaturation collapse and oiling out. By introducing seeds within the Metastable Zone Width (MSZW), we force heterogeneous nucleation, ensuring the molecules arrange into a highly ordered, pure crystalline lattice rather than an amorphous phase .

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-(4-Phenylphenyl)sulfonylpropanoic acid in 55 mL of Ethyl Acetate (EtOAc). Heat the reactor to 70°C under gentle agitation (200 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel. Causality: This removes insoluble foreign particulates that could act as uninvited nucleation sites.

  • Controlled Cooling: Cool the solution to 55°C at a rate of 0.5°C/min.

  • Seeding: At 55°C, introduce 0.1 g (1 wt%) of pure, milled crystalline seeds of the target compound. Hold the temperature for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Antisolvent Dosing: Linearly dose 40 mL of n-Heptane over 2 hours using a programmable syringe pump.

  • Final Cooling: Cool the suspension to 5°C at 0.2°C/min.

  • Self-Validation Check (IPC): Sample the clear supernatant and measure the solute concentration via HPLC or UV-Vis. If the concentration has plateaued near the theoretical solubility limit (<5 mg/mL), the crystallization is thermodynamically complete.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled EtOAc/Heptane (1:2 v/v) to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Protocol B: Reactive pH-Shift Crystallization (Aqueous Route)

Causality: If the crude material contains lipophilic organic impurities (e.g., unreacted biphenyl precursors), an organic crystallization may fail to purge them. Exploiting the carboxylic acid allows us to pull the target molecule into the aqueous phase as a sodium salt, wash away organic impurities, and carefully precipitate the free acid.

Step-by-Step Methodology:

  • Salt Formation: Suspend 10.0 g of crude material in 100 mL of deionized water. Slowly dose 1M NaOH until the pH stabilizes at 8.5. The suspension will transition into a clear solution as the highly soluble sodium salt forms.

  • Orthogonal Purge: Extract the aqueous layer with 30 mL of Methyl tert-butyl ether (MTBE). Discard the organic layer. Causality: MTBE selectively removes non-ionizable lipophilic impurities.

  • Primary Acidification: Under high agitation (350 rpm), linearly dose 1M HCl until the pH reaches 5.0 (just above the pKa).

  • Seeding: Introduce 0.1 g of crystalline seeds. Hold for 20 minutes.

  • Secondary Acidification: Continue dosing 1M HCl at a slow rate of 0.1 mL/min until the pH reaches 2.5.

  • Self-Validation Check (IPC): Monitor the pH for 15 minutes without adding HCl. If the pH remains stable at 2.5, the protonation and subsequent precipitation are complete. A drifting pH indicates ongoing crystallization.

  • Isolation & Drying: Filter the resulting white crystalline solid, wash with 30 mL of cold deionized water to remove residual NaCl, and vacuum dry at 50°C.

Mechanistic Troubleshooting: Overcoming Oiling Out (LLPS)

Biphenyl-4-ylsulfonyl derivatives are notorious for separating into a solute-rich liquid phase rather than crystallizing. This occurs when the crystallization trajectory crosses the spinodal curve before crossing the solubility curve.

LLPS_Resolution Oiling Oiling Out (LLPS) Detected Diag Analyze Phase Diagram Oiling->Diag Act1 Reduce Cooling Rate Diag->Act1 Act2 Increase Solubilizer Ratio Diag->Act2 Act3 Early Seeding (1-2 wt%) Diag->Act3 Cryst Controlled Heterogeneous Nucleation Act1->Cryst Act2->Cryst Act3->Cryst

Fig 2: Mechanistic resolution pathway to prevent Liquid-Liquid Phase Separation.

Corrective Actions if LLPS occurs:

  • Thermal Cycling: If an oil layer forms, reheat the system to 5°C above the dissolution temperature to re-homogenize the solution.

  • Adjust Solvent Matrix: Increase the ratio of the "good" solvent (EtOAc) by 10-15% to shift the liquid-liquid coexistence curve away from the operating trajectory.

  • Widen the MSZW: Implement a much slower cooling rate (e.g., 0.1°C/min) and seed at a higher temperature (lower supersaturation state).

References

  • Title: Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Targeting matrix metalloproteinases with novel diazepine substituted cinnamic acid derivatives: design, synthesis, in vitro and in silico studies Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Solid-phase synthesis of acrylamides with polymer-bound 2-sulfonylpropanoic acid Source: Journal of Chemical Research URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Lipophilic Biphenyl Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: BPH-SO2-SOL-001 Subject: Overcoming "Brick Dust" Properties in Biphenyl Sulfonyl Scaffolds

Introduction: The Biphenyl Sulfonyl Paradox

Welcome to the technical support hub. You are likely here because your compound—despite containing a polar sulfonyl group (


)—is exhibiting poor aqueous solubility (

), crashing out in biological assays, or showing low oral bioavailability.

The Root Cause: Biphenyl sulfonyl compounds often behave as "Brick Dust" molecules. While the sulfonyl group is a hydrogen bond acceptor, the biphenyl core is rigid and planar. This facilitates strong


-

stacking interactions, leading to high crystal lattice energy (high melting point). Water molecules cannot easily break this lattice to solvate the compound, regardless of the sulfonyl group's polarity.

This guide provides a self-validating troubleshooting workflow to disrupt this lattice and improve solubility.

Module 1: Structural & Chemical Troubleshooting

FAQ: Why doesn't the sulfonyl group make my compound soluble?

A: The sulfonyl group is indeed polar, but in biphenyl systems, the Crystal Lattice Energy (


)  often dominates the Solvation Energy (

)
. If

, the compound remains a solid.
  • Diagnostic: Check your melting point (MP). If MP

    
    , you have a "Brick Dust" problem, not just a lipophilicity problem.
    
Protocol 1.1: The pKa & Salt Screen (The "Quick Win")

If your compound is a sulfonamide (


), it may be acidic.[1] Ionizing the molecule is the most effective way to break the crystal lattice.

Prerequisite: Determine pKa.

  • Primary sulfonamides (

    
    ): pKa 
    
    
    
    10.0–10.6.
  • N-substituted sulfonamides (e.g., N-heteroaryl): pKa can drop to 6.0–9.0.

Step-by-Step Salt Screen:

  • Selection: If pKa

    
    , target Sodium (
    
    
    
    )
    and Potassium (
    
    
    )
    salts. Avoid calcium/magnesium initially (risk of common ion effect precipitation in buffers).
  • Solvent: Dissolve free acid in minimal hot ethanol or acetone.

  • Base Addition: Add 1.05 equivalents of NaOH or KOH (aqueous or methanolic).

  • Crystallization: Cool slowly. If oil forms, add anti-solvent (diethyl ether or hexane).

  • Validation: Resuspend salt in water. Measure pH. A soluble salt should yield a pH

    
    .
    

Expert Insight: If your compound is a sulfone (


) and lacks an acidic proton, salt formation is impossible. Proceed immediately to Module 3 (Amorphous Dispersions) .

Module 2: Assay & Pre-clinical Troubleshooting

FAQ: My compound dissolves in DMSO but precipitates in PBS/Media. Why?

A: This is the "Parabolic Solubility" trap. Biphenyls are highly lipophilic (


). When you dilute a DMSO stock into aqueous buffer, the solvent power drops exponentially. The compound forms micro-precipitates (often invisible to the naked eye) that cause false negatives in bioassays.
Protocol 2.1: Kinetic Solubility Optimization

Use this protocol to determine the maximum "safe" concentration for your biological assays.

ParameterSpecificationReason
Stock Solvent DMSO (10 mM or 20 mM)Standard for HTS; ensures complete initial dissolution.
Buffer PBS pH 7.4 (with & without BSA)BSA mimics plasma proteins; biphenyls bind highly to proteins, which increases apparent solubility.
Incubation 2 hours @ 25°C (Shaking)Sufficient for kinetic equilibrium without allowing extensive recrystallization.
Filtration 0.2

m PTFE or PVDF
Critical: Nylon filters bind sulfonamides. Cellulose binds biphenyls. PTFE is inert.
Detection UV-HPLC or LC-MSDo not rely on nephelometry (turbidity) for potent compounds; it lacks sensitivity at low

M levels.

Troubleshooting Steps:

  • If solubility < 5

    
    M:  Add 0.5% Methylcellulose  or 1% Tween 80  to your assay buffer. This prevents non-specific binding to plasticware and stabilizes micro-suspensions.
    
  • If precipitation persists: Switch stock solvent from DMSO to PEG400:Water (70:30) .

Module 3: Advanced Formulation Strategies

When simple salts fail, or for in vivo delivery, you must disrupt the crystal lattice physically.

Strategy A: Cyclodextrin Complexation

Biphenyl rings fit perfectly into the hydrophobic cavity of


-Cyclodextrin (

-CD)
.
  • Mechanism: The hydrophobic biphenyl core enters the CD cavity, while the hydrophilic sulfonyl group and CD hydroxyls interact with water.

  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[2] It is more water-soluble (up to 60% w/v) and less toxic than native
    
    
    -CD.
Strategy B: Amorphous Solid Dispersions (ASD)

For "Brick Dust" sulfones (high MP), ASD is the gold standard. You lock the compound in a high-energy amorphous state using a polymer.[3]

  • Polymer Choice: HPMC-AS (Hypromellose Acetate Succinate).

    • Why? The amphiphilic nature of HPMC-AS stabilizes the hydrophobic biphenyl while the succinate groups provide pH-dependent release (preventing gastric precipitation).

Decision Logic: Selecting the Right Strategy

The following diagram illustrates the decision process for stabilizing your biphenyl sulfonyl compound.

Solubility_Decision_Tree Start Compound Analysis: Biphenyl Sulfonyl Check_Structure Check Structure: Sulfonamide vs. Sulfone Start->Check_Structure Check_pKa Determine pKa (Acidic Proton?) Check_Structure->Check_pKa Sulfonamide (-SO2NH-) MP_Check Check Melting Point (MP) Check_Structure->MP_Check Sulfone (-SO2-) Salt_Route Strategy: Salt Formation (Na+, K+) Check_pKa->Salt_Route pKa < 11 Check_pKa->MP_Check pKa > 11 (Neutral) High_MP MP > 200°C (Brick Dust) MP_Check->High_MP Low_MP MP < 150°C (Grease Ball) MP_Check->Low_MP ASD_Route Strategy: Amorphous Solid Dispersion (HPMC-AS / Spray Dry) High_MP->ASD_Route Primary Choice CD_Route Strategy: Cyclodextrin (HP-beta-CD) High_MP->CD_Route Alternative (Injectable) Lipid_Route Strategy: Lipid Formulation (SEDDS / Corn Oil) Low_MP->Lipid_Route

Figure 1: Decision matrix for selecting the optimal solubility enhancement strategy based on pKa and Melting Point.

Module 4: Experimental Protocol for ASD Preparation

Objective: Create a soluble amorphous formulation for in vivo PK studies.

  • Ratio: Start with 1:3 (Drug : Polymer).

  • Solvent System: Dichloromethane:Methanol (2:1). Biphenyls dissolve well in DCM; Methanol solubilizes the polymer (HPMC-AS).

  • Process (Lab Scale): Rotary Evaporation (Rotavap).

    • Note: Spray drying is preferred for scale-up, but Rotavap works for <1g batches if "foam drying" is managed.

  • Drying: Vacuum dry at 40°C for 24 hours to remove residual solvent.

  • Characterization (Pass/Fail):

    • DSC: Run a heat cycle. Pass: A glass transition (Tg) is visible; NO melting endotherm. Fail: Sharp melting peak (indicates crystallinity).

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5][6] Advanced Drug Delivery Reviews. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery.[7] International Journal of Pharmaceutics. Link

Sources

Technical Support Center: Optimizing Sulfonyl Propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of sulfonyl propanoic acids. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting for common issues encountered during synthesis, with a primary focus on addressing low reaction yields. Here, we delve into the causality behind experimental outcomes and provide validated protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of sulfonyl propanoic acids, providing both diagnostic insights and actionable solutions.

Category 1: Low or No Product Yield

Question 1: My reaction is resulting in a very low yield or no desired product at all. What are the primary factors I should investigate?

Low or no yield in sulfonyl propanoic acid synthesis can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential for identifying the root cause.

Possible Causes & Recommended Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, a non-optimal temperature, or poor reagent reactivity.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature.[1][2] However, be aware that excessive heat can promote the formation of side products.[2]

  • Hydrolysis of a Sulfonyl Chloride Intermediate: If your synthesis involves a sulfonyl chloride intermediate, it is highly susceptible to hydrolysis, which will revert it to the corresponding sulfonic acid and significantly reduce the yield of the desired propanoic acid derivative.[1][3]

    • Solution: Ensure all glassware is thoroughly dried before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1] During the workup, if an aqueous wash is necessary, it should be performed quickly and at a low temperature to minimize hydrolysis of the sulfonyl chloride.[3]

  • Incorrect Reaction Temperature: Temperature control is a critical factor in these syntheses.[1] An incorrect temperature can lead to either an incomplete reaction or the formation of unwanted side products.

    • Solution: For reactions involving chlorosulfonation, the initial addition of chlorosulfonic acid is often carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction, followed by a period at a slightly elevated temperature (e.g., 20-25 °C) to drive the reaction to completion.[1] It is crucial to carefully monitor and control the temperature throughout the synthesis.[1]

Question 2: I am attempting a synthesis involving the reaction of a sulfinate salt with an acrylic acid derivative, but the yield is poor. What could be going wrong?

This pathway, while often effective, has its own set of critical parameters that can impact the yield.

Possible Causes & Recommended Solutions:

  • Sub-optimal pH: The pH of the reaction medium can significantly influence the nucleophilicity of the sulfinate and the stability of the reactants and products.

    • Solution: The reaction of a sulfinate with an acrylic acid derivative is often carried out under specific pH conditions. For instance, in the synthesis of 3-(benzenesulfonyl)propanoic acid from benzene sulfinic acid sodium salt and maleic anhydride (which then undergoes decarboxylation), the initial addition reaction is performed at a controlled pH, for example, around 7.5.[4] The subsequent decarboxylation step to yield the final product is then carried out under acidic conditions (pH 1-4).[4]

  • Inappropriate Solvent: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction.

    • Solution: Water is often used as a solvent for these reactions, particularly when using sulfinate salts.[4][5] The use of water as a solvent is also environmentally benign.[6]

Category 2: Product Purity and Isolation Issues

Question 3: My final product is an oil or a gummy solid, not the expected crystalline material. How can I improve the product's physical form and purity?

The physical state of your crude product can be a strong indicator of the presence of impurities.

Possible Causes & Recommended Solutions:

  • Presence of Impurities: The most common impurity is the corresponding sulfonic acid, which can be formed by the hydrolysis of a sulfonyl chloride intermediate.[1] The presence of residual solvents can also lead to a non-crystalline product.

    • Solution: A thorough workup is the first step to removing impurities. Washing the crude product with cold water can help remove the more water-soluble sulfonic acid.[1] For the removal of organic impurities, recrystallization from an appropriate solvent system is a highly effective purification method.[1] Ensure the product is completely dry before storage to prevent it from becoming oily or gummy.[1]

  • Emulsion Formation During Workup: During aqueous extraction, emulsions can form, trapping the product at the interface and leading to loss of yield and contamination.

    • Solution: If an emulsion forms, adding a saturated sodium chloride solution (brine) can help to break it.[3]

Question 4: I am struggling to purify my highly water-soluble sulfonyl propanoic acid. What purification strategies are recommended?

The high polarity of sulfonyl propanoic acids can make standard purification techniques challenging.

Possible Causes & Recommended Solutions:

  • High Water Solubility: The presence of both a sulfonic acid/sulfonyl group and a carboxylic acid group imparts significant water solubility, making extraction with organic solvents inefficient.

    • Solution: If the product is partitioned into the aqueous layer during extraction, this can be a major source of yield loss.[7] Consider acidifying the aqueous layer to protonate the carboxylic acid, which may decrease its water solubility and allow for extraction into an organic solvent. For highly polar compounds, alternative purification methods like ion-exchange chromatography or reverse-phase chromatography might be necessary.[8]

Category 3: Side Product Formation

Question 5: I am observing significant formation of side products, such as di-sulfonated products or sulfones. How can I minimize these?

The formation of side products is a common cause of low yields and purification difficulties.

Possible Causes & Recommended Solutions:

  • Over-sulfonation: This occurs when the reaction conditions are too harsh, leading to the introduction of a second sulfonyl group onto an aromatic ring.

    • Solution: To favor mono-sulfonation, use milder reaction conditions, such as a lower molar ratio of the sulfonating agent and lower reaction temperatures.[1][2]

  • Formation of Sulfones: Diaryl sulfones can form as byproducts, especially at higher temperatures.[2]

    • Solution: Maintain the lowest feasible reaction temperature that still allows for a reasonable reaction rate.[2] The order of addition of reagents can also be critical; for instance, in chlorosulfonation reactions, adding the aromatic compound to the chlorosulfonic acid ensures that the acid is always in excess, which can minimize sulfone formation.[3]

Experimental Protocols

General Protocol for Recrystallization of Sulfonyl Propanoic Acids

This protocol provides a general guideline for the purification of solid sulfonyl propanoic acids by recrystallization.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at low temperatures. Common solvent systems include ethanol/water mixtures.[1]

  • Dissolution: In a flask, add the crude sulfonyl propanoic acid and a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out. The cooling can be continued in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.[1]

Data Presentation

ParameterRecommended ConditionRationale
Reaction Temperature 0-25 °C for chlorosulfonationsTo control exotherm and minimize side product formation.[1]
Reagent Stoichiometry Use a slight excess of the sulfonating agentTo drive the reaction to completion, but avoid large excesses to prevent over-sulfonation.[1]
Workup Conditions Perform aqueous steps quickly and at low temperaturesTo minimize hydrolysis of sulfonyl chloride intermediates.[3]
Purification Recrystallization (e.g., from ethanol/water)To remove soluble impurities and obtain a crystalline product.[1]

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/HPLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete Complete Reaction Complete CheckCompletion->Complete [Starting material consumed] ExtendReaction Extend Reaction Time / Increase Temperature Cautiously Incomplete->ExtendReaction [Starting material present] CheckWorkup Analyze Workup Procedure Complete->CheckWorkup ExtendReaction->CheckCompletion Hydrolysis Potential Hydrolysis? CheckWorkup->Hydrolysis NoHydrolysis Minimal Hydrolysis Hydrolysis->NoHydrolysis [No] DryGlassware Use Dry Glassware / Inert Atmosphere Hydrolysis->DryGlassware [Yes] CheckPurity Assess Product Purity NoHydrolysis->CheckPurity ColdWorkup Perform Aqueous Workup at Low Temperature DryGlassware->ColdWorkup ColdWorkup->CheckPurity Impure Product Impure (Oily/Gummy) CheckPurity->Impure Pure Product is Pure CheckPurity->Pure [Crystalline solid] Recrystallize Recrystallize Product Impure->Recrystallize [Yes] CheckSideProducts Analyze for Side Products (NMR/MS) Pure->CheckSideProducts Recrystallize->Pure SideProducts Side Products Detected CheckSideProducts->SideProducts NoSideProducts No Significant Side Products CheckSideProducts->NoSideProducts [Clean product] OptimizeConditions Optimize Reaction Conditions (Temp, Stoichiometry) SideProducts->OptimizeConditions [Yes] End Optimized Yield NoSideProducts->End OptimizeConditions->Start

Sources

Technical Support Center: Purification of 2-(4-Phenylphenyl)sulfonylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(4-phenylphenyl)sulfonylpropanoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this and structurally similar arylalkanoic acids. As a member of the profen class of molecules, achieving high purity is critical for reliable downstream applications, from biological assays to formulation development. This guide provides field-proven insights and detailed protocols to help you troubleshoot common purification challenges and answer frequently asked questions.

Section 1: General Purification Strategy

The purification of 2-(4-phenylphenyl)sulfonylpropanoic acid, a carboxylic acid, typically leverages its acidic nature and crystalline properties. A robust, multi-step approach involving extraction followed by crystallization is the most effective strategy to remove a broad range of potential impurities.

Typical Purification Workflow

The diagram below outlines the standard workflow for purifying the target compound from a crude synthetic mixture.

G start Purity Check Failed (Low MP, HPLC Impurities) q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Yield impurities Persistent Impurities q1->impurities Purity oiling_out Oiling Out / Poor Crystals q1->oiling_out Form sol_yield1 Check extraction pH low_yield->sol_yield1 sol_imp1 Identify impurity (LC-MS) impurities->sol_imp1 sol_oil1 Slow down cooling rate oiling_out->sol_oil1 sol_yield2 Minimize solvent in recrystallization sol_yield1->sol_yield2 sol_yield3 Perform back-extraction of aqueous layers sol_yield2->sol_yield3 sol_imp2 Re-run acid-base extraction (consider weak vs. strong base) sol_imp1->sol_imp2 sol_imp3 Screen different recrystallization solvents sol_imp2->sol_imp3 sol_imp4 Consider column chromatography (C18) sol_imp3->sol_imp4 sol_oil2 Use solvent/anti-solvent method sol_oil1->sol_oil2 sol_oil3 Add seed crystal sol_oil2->sol_oil3 sol_oil4 Ensure impurities are removed (pre-purify with extraction) sol_oil3->sol_oil4

Stability of 2-(4-Phenylphenyl)sulfonylpropanoic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Phenylphenyl)sulfonylpropanoic Acid

  • Compound CAS: 34635-34-2[1]

  • Chemical Class: Sulfonyl-biphenyl propionic acid derivative (MMP Inhibitor/NSAID analog)[1]

  • Solvent Focus: Dimethyl Sulfoxide (DMSO)[1][2][3][4][5][6]

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers mistake physical instability for chemical degradation . 2-(4-Phenylphenyl)sulfonylpropanoic acid contains a robust sulfone group (


) and a stable biphenyl core.[1] Chemically, it is highly resistant to oxidation in DMSO.

However, the molecule possesses a "solubility cliff." The propanoic acid tail renders it pH-sensitive, and the lipophilic biphenyl core makes it intolerant to water. The primary failure mode in DMSO is not decomposition, but micro-precipitation driven by DMSO’s hygroscopic nature.

This guide prioritizes solubility maintenance over chemical stabilization, as this is the root cause of 90% of experimental failures with this compound.

Module 1: Preparation & Dissolution Protocol

Objective: Create a stable stock solution (typically 10–50 mM) without inducing thermal stress or precipitation seeds.

Critical Control Points
  • Exothermic Solvation: DMSO generates heat when dissolving compounds. While this molecule is thermally stable, localized hot spots can alter the saturation point.

  • Water Exclusion: Standard "dry" DMSO can still contain 0.1% water. For this compound, water content >0.5% triggers rapid precipitation upon freezing.

Step-by-Step Workflow
  • Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent condensation on the powder.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Avoid "molecular biology grade" unless explicitly stated as anhydrous; standard grades often contain too much water.

  • The "Wetting" Technique:

    • Add 50% of the calculated DMSO volume.

    • Vortex vigorously for 30 seconds.

    • Add the remaining 50% DMSO.

    • Reasoning: This prevents the formation of a "gel layer" on the powder surface, a common issue with propanoic acid derivatives.

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any "haze" indicates micro-crystals that will seed massive precipitation later.

Module 2: Storage Architecture

The Golden Rule: Never store the "working mother plate." Always store single-use aliquots.

The Hygroscopicity Trap (Visualized)

DMSO is a "water magnet." A stock solution exposed to laboratory air (50% RH) can absorb 1-2% water by weight within 24 hours.[1]

HygroscopicityTrap DryDMSO Anhydrous DMSO Stock (High Solubility) AirExposure Exposure to Air (Cap open >2 mins) DryDMSO->AirExposure User Error WaterUptake Water Absorption (DMSO becomes DMSO:H2O) AirExposure->WaterUptake Hygroscopic Action SolubilityDrop Solubility Cliff (Lipophilic Biphenyl Repulsion) WaterUptake->SolubilityDrop Polarity Shift Precipitation Micro-Precipitation (Compound Crash) SolubilityDrop->Precipitation Thermodynamics

Figure 1: The mechanism of failure.[1] Water absorption drastically reduces the solubility of the lipophilic biphenyl moiety, causing the compound to crash out of solution.

Storage Specifications
ParameterRecommendationTechnical Rationale
Temperature -20°C -80°C is unnecessary for sulfones and risks "hard crashing" of precipitates.[1]
Container Glass or Polypropylene (PP) Avoid Polystyrene (PS).[1] DMSO can leach plasticizers from PS, which appear as "ghost peaks" in LC-MS.[1]
Headspace Argon/Nitrogen Overlay Displaces humid air before capping. Essential for long-term (>1 month) storage.
Freeze/Thaw Max 3 Cycles Each cycle promotes crystal growth. If >3 cycles are needed, the aliquot is compromised.

Module 3: Troubleshooting & FAQs

Q1: My solution turned slightly yellow after a month at room temperature. Is it degraded?

  • Diagnosis: Likely Photo-oxidation of trace impurities , not the main compound.

  • Explanation: The sulfone group (

    
    ) is already in a high oxidation state (
    
    
    
    ) and is chemically inert to further oxidation.[1] However, the biphenyl ring can act as a chromophore. If the solution was exposed to light, trace phenols (synthesis byproducts) may oxidize to quinones, which are intensely colored.
  • Action: Run an LC-MS. If the main peak is >95%, the color is cosmetic. Move to amber vials.

Q2: I see a "missing proton" in my NMR spectrum in DMSO-


. 
  • Diagnosis: Carboxylic Acid Proton Exchange. [1]

  • Explanation: The proton on the propanoic acid tail (

    
    ) forms a strong hydrogen bond with the sulfoxide oxygen of DMSO. This often broadens the peak so significantly that it "disappears" into the baseline or shifts to a very low field (>12 ppm).
    
  • Action: This is normal. It confirms the acid is free and not a salt. Do not adjust.

Q3: Upon thawing, I see a fine white precipitate that won't redissolve.

  • Diagnosis: The "Water Crash."

  • Explanation: Your DMSO stock absorbed moisture during previous openings. Upon freezing, water crystallizes separately, forcing the compound into a supersaturated state where it nucleates.

  • Action:

    • Warm the vial to 37°C (water bath).

    • Sonicate for 5 minutes (ultrasonic bath).

    • If it fails to clear, the stock is dead. Filter-sterilizing will remove the active compound.[1] Discard and prepare fresh.

Module 4: Analytical Verification (The "Proof")

When validating stability, use this logic tree to distinguish between degradation and precipitation.

ValidationLogic Start Issue: Low Activity in Assay Visual Visual Inspection Start->Visual Cloudy Cloudy/Hazy Visual->Cloudy Clear Clear Solution Visual->Clear PrecipCheck Centrifuge (10k rpm) Cloudy->PrecipCheck LCMS Run LC-MS / HPLC Clear->LCMS Pellet Pellet Visible? PrecipCheck->Pellet Result1 Physical Instability (Solubility Issue) Pellet->Result1 Yes Result2 Chemical Degradation (Hydrolysis/Oxidation) LCMS->Result2 New Peaks Found Result3 Adsorption to Plastic (Container Issue) LCMS->Result3 Main Peak Low No New Peaks

Figure 2: Diagnostic workflow to identify the root cause of potency loss.

References

  • Compound Identity & Properties

    • PubChem CID 309599. "2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid" (Analogous structure verification).[1] PubChem.[7][8] Link

  • DMSO Storage & Hygroscopicity

    • Kozikowski, B. A., et al. (2003).[9] "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening. (Demonstrates water uptake kinetics). Link

    • Lipinski, C. A., et al. (2005).[10] "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[10] Combinatorial Chemistry & High Throughput Screening. Link

  • Chemical Stability of Sulfones

    • Gaylord Chemical Company.[11] "Dimethyl Sulfoxide (DMSO) Chemical Properties & Stability Bulletin." (Authoritative source on DMSO compatibility). Link

Sources

Technical Support Center: Sulfone Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of sulfonyl propanoic acids (and related sulfone derivatives) from their corresponding sulfoxide impurities. This is a common challenge in organic synthesis, particularly following the oxidation of thioethers (sulfides).

Topic: Separation of Sulfoxide Byproducts from Sulfonyl Propanoic Acid

Executive Summary & Chemical Context

In the synthesis of sulfonyl propanoic acids (


), the most persistent impurity is often the under-oxidized sulfoxide  intermediate (

).

Because both the product and the impurity share the polar carboxylic acid tail, standard acid/base extraction (pH manipulation) is ineffective ; both species will extract into the aqueous base and re-acidify into the organic layer together.

Successful separation relies on exploiting the subtle physicochemical differences at the sulfur center:

  • Polarity: Sulfoxides are significantly more polar (stronger dipole) than sulfones.

  • Solubility: Sulfones are typically crystalline solids with lower solubility in polar protic solvents compared to sulfoxides.

  • Chemical Reactivity: Sulfoxides can be chemically "pushed" to sulfones, whereas sulfones are chemically inert to further oxidation.

Diagnostic Toolkit: Know Your Impurity

Before attempting purification, you must accurately quantify the impurity.

A. Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexanes.

  • Visualization:

    • UV (254 nm): Both compounds usually absorb if

      
       is aromatic.
      
    • Stain (KMnO

      
      ):  Sulfoxides may stain brown (slowly oxidizing to sulfone). Sulfones will not  stain.
      
  • Interpretation:

    • Sulfone (Product): Higher

      
       (Less polar).
      
    • Sulfoxide (Impurity): Lower

      
       (More polar, "streaking" is common).
      
B. Reverse-Phase HPLC
  • Column: C18 (ODS)

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

  • Elution Order:

    • Sulfoxide: Elutes FIRST (More polar/hydrophilic).

    • Sulfone: Elutes SECOND (Less polar/hydrophobic).

Troubleshooting Guide & FAQs

Scenario A: The "Incomplete Reaction" (Most Common)

User Question: "I have 10-15% sulfoxide remaining after my oxidation reaction. Should I run a column?"

Technical Response: No. Chromatographic separation of 15% impurity is inefficient. The sulfoxide-to-sulfone oxidation is slower than sulfide-to-sulfoxide. You likely stopped the reaction too early or lacked sufficient oxidant.

Corrective Protocol (Chemical Polish): Instead of separating, drive the impurity to product.

  • Resuspend the crude material in the reaction solvent (e.g., Water, Acetic Acid, or DCM).

  • Add Catalyst: Add 1-2 mol% Sodium Tungstate (

    
    ) . This is critical; Hydrogen Peroxide (
    
    
    
    ) alone struggles to oxidize sulfoxides to sulfones efficiently.
  • Add Oxidant: Add 0.5 equivalents of excess

    
     (30%) or use Oxone®  (Potassium peroxymonosulfate) if the molecule is acid-stable.
    
  • Heat: Warm to 50–60°C for 2–4 hours.

  • Monitor: Check HPLC. Once sulfoxide is <1%, proceed to workup.

Scenario B: Recrystallization Failures

User Question: "I tried recrystallizing from Ethanol, but the product is oiling out or the purity isn't improving."

Technical Response: Sulfoxides are often oils or low-melting solids that act as "solvents" for your sulfone, preventing crystallization. You need a solvent system where the sulfone is sparingly soluble and the sulfoxide is highly soluble.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Mechanism Best For
Water / Ethanol 80:20 to 50:50 Sulfone precipitates; Sulfoxide stays in supernatant. Most Sulfonyl Propanoic Acids
Ethyl Acetate / Hexane 1:3 to 1:5 Sulfone crystallizes; Sulfoxide remains in oil phase. Lipophilic R-groups

| Isopropanol (IPA) | 100% (Hot -> Cold) | Solubility differential. | Large scale batches |

Protocol:

  • Dissolve crude solid in minimum boiling Ethanol (or IPA).

  • Slowly add hot Water until persistent turbidity is observed.

  • Add a drop of Ethanol to clear it.

  • Allow to cool slowly to Room Temperature, then 4°C.

  • Critical Step: Wash the filter cake with cold water . The sulfoxide is water-soluble and will wash away.

Scenario C: Chromatographic Separation

User Question: "My molecule is heat-sensitive and I cannot use strong oxidants. How do I separate them on a column?"

Technical Response: You must exploit the polarity difference. Since both have a carboxylic acid, you should buffer your mobile phase to keep the acid protonated (suppress ionization) to prevent peak tailing.

Flash Chromatography Conditions:

  • Stationary Phase: Silica Gel (Standard Normal Phase).

  • Mobile Phase: DCM : Methanol (95:5) + 0.5% Acetic Acid .

  • Loading: Dry load on Celite or Silica (Sulfones have poor solubility in DCM/Hexane).

  • Elution: The Sulfone will elute first. The Sulfoxide will elute later (often significantly retained).

Visualization of Purification Logic

The following decision tree outlines the logical workflow for purification based on impurity levels.

PurificationLogic Start Crude Sulfonyl Propanoic Acid Analyze Analyze Purity (HPLC/TLC) Start->Analyze Decision Sulfoxide Content? Analyze->Decision HighImpurity > 5% Sulfoxide Decision->HighImpurity High LowImpurity < 5% Sulfoxide Decision->LowImpurity Low ChemOx Chemical Polish (H2O2 + Na2WO4 cat.) HighImpurity->ChemOx Drive Reaction Recryst Recrystallization (EtOH/Water or IPA) LowImpurity->Recryst Preferred Method Column Flash Chromatography (Silica: DCM/MeOH + AcOH) LowImpurity->Column If Heat Sensitive ChemOx->Analyze Re-check Final Pure Sulfone Product Recryst->Final Column->Final

Figure 1: Decision tree for selecting the appropriate purification strategy based on sulfoxide impurity levels.

Detailed Experimental Protocols

Protocol A: Catalytic Oxidation Polish (The "Clean-Up")

Use this when sulfoxide > 5%.

  • Dissolution: Dissolve 10 mmol of crude sulfonyl propanoic acid in 20 mL of Glacial Acetic Acid (or Water if soluble).

  • Catalyst: Add 33 mg (0.1 mmol, 1 mol%) of Sodium Tungstate Dihydrate (

    
    ).
    
  • Oxidant: Add 1.2 mL (1.2 eq) of 30% Hydrogen Peroxide (

    
    ) dropwise.
    
  • Reaction: Heat to 55°C for 2 hours.

  • Workup:

    • Cool to room temperature.

    • Pour into 100 mL Ice Water.

    • The Sulfone should precipitate as a white solid. Filter and wash with cold water.

    • Note: If product does not precipitate, extract with Ethyl Acetate, wash with sodium bisulfite (to quench peroxide), then brine, dry, and concentrate.

Protocol B: Recrystallization from Water/Ethanol

Use this when sulfoxide < 5%.

  • Place 5 g of crude material in a flask equipped with a reflux condenser.

  • Add 15 mL Ethanol. Heat to reflux.

  • If not fully dissolved, add Ethanol in 2 mL portions until dissolved.

  • Remove from heat. Immediately add hot water (approx 5-10 mL) until the solution turns slightly cloudy.

  • Add 1 mL Ethanol to restore clarity.

  • Allow to cool to room temperature undisturbed (2 hours), then place in a fridge (4°C) overnight.

  • Filter the crystals. Wash with 10 mL of ice-cold 20% Ethanol/Water.

    • Why? The sulfoxide impurity is highly soluble in the aqueous mother liquor and is removed during filtration.

References

  • Vertex Pharmaceuticals. (2018). Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy. National Institutes of Health (PMC). [Link]

    • Citation Context: Confirms solubility differences; sulfoxides are more water-soluble and less lipophilic than sulfones, aiding in separ
  • Lutz, M., et al. (2018).[2] An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide. Organic Chemistry Portal. [Link]

    • Citation Context: Provides protocols for driving oxidation to completion to avoid sulfoxide contamin
  • Encyclopedia Britannica. (2024). Organosulfur Compound: Sulfoxides and Sulfones. [Link][3]

    • Citation Context: Establishes fundamental physicochemical properties, including the polarity and acidity differences used in the diagnostic section.
  • ResearchGate Community. (2024). Purification of Sulfone and Sulfoxide. [Link]

    • Citation Context: Corroborates the difficulty of column chromatography and the preference for recrystallization or chemical oxid

Sources

Minimizing cytotoxicity of biphenyl sulfonyl inhibitors in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro evaluation of biphenyl sulfonyl derivatives. While the biphenyl sulfonamide scaffold is a powerful pharmacophore for targeting matrix metalloproteinases (MMPs), serine proteases, and various kinases, its inherent physicochemical properties often trigger off-target cytotoxicity.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind assay artifacts, structural toxicity, and protocol failures, providing you with self-validating workflows to ensure your cell viability data is robust and reproducible.

Section 1: Assay Design & Troubleshooting (FAQ)

Q1: Why do my biphenyl sulfonyl derivatives show high baseline cytotoxicity even in non-target control cell lines? Causality: The biphenyl sulfonyl group is highly lipophilic. In aqueous cell culture media, excessive lipophilicity drives non-specific membrane partitioning and compound aggregation. Furthermore, these compounds typically require dimethyl sulfoxide (DMSO) for solubilization. If the final DMSO concentration exceeds 0.5% (v/v), the solvent itself induces lipid bilayer fluidization, cellular stress, and apoptosis, which masks the true pharmacological profile of your inhibitor[1]. Solution: Cap your final DMSO concentration at 0.1% – 0.5%. If the compound precipitates at this concentration, do not increase the solvent. Instead, utilize cyclodextrin-based formulations to enhance aqueous solubility without disrupting the cell membrane.

Q2: My MTT assay results for biphenyl sulfonyl MMP inhibitors are highly variable. How can I validate true cell viability? Causality: The MTT assay relies on the reduction of a tetrazolium dye to formazan by mitochondrial reductases. However, biphenyl sulfonyl compounds engineered with redox-active zinc-binding groups (such as the hydroxamate moiety in the MMP inhibitor BPHA[2]) can directly reduce MTT in the cell-free medium. This chemical interference produces a false-positive viability signal. Conversely, off-target mitochondrial uncoupling can halt MTT reduction long before actual cell death occurs. Solution: Transition to an MTS assay or a luminescence-based ATP detection assay (e.g., CellTiter-Glo). MTS forms a soluble formazan product, eliminating the harsh solubilization step required in MTT assays, thereby reducing well-to-well variability and redox artifacts[3].

Section 2: Structural & Mechanistic Mitigation Strategies

Q3: How can I structurally modify biphenyl sulfonamides to reduce off-target cytotoxicity while maintaining target affinity? Causality: Off-target toxicity frequently arises when a small, lipophilic monomer non-specifically penetrates the cell membrane and binds to intracellular survival kinases. Solution: Dimerization is a field-proven strategy. By synthesizing symmetrical dimers of arylsulfonamide hydroxamates, researchers have successfully maintained nanomolar inhibition of extracellular targets (like MT1-MMP) while drastically reducing cytotoxicity. The increased molecular weight and steric bulk prevent the dimer from crossing the plasma membrane, effectively restricting its activity to the intended extracellular target[4].

Q4: What specific pathways mediate the off-target apoptotic effects of these compounds? Causality: When lipophilic biphenyl sulfonamides breach the cell membrane non-specifically, they often inhibit off-target kinases or generate reactive oxygen species (ROS). This stress triggers Mitochondrial Outer Membrane Permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol activates the apoptosome, initiating a caspase-9 to caspase-3 proteolytic cascade that culminates in intrinsic cellular apoptosis[5].

ApoptosisPathway Inhibitor Biphenyl Sulfonyl Inhibitor (High Lipophilicity) Membrane Non-Specific Cell Membrane Penetration Inhibitor->Membrane OffTarget Off-Target Kinase Inhibition & ROS Generation Membrane->OffTarget Mito Mitochondrial Outer Membrane Permeabilization OffTarget->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Cellular Apoptosis (Cytotoxicity) Casp3->Apoptosis

Intrinsic apoptotic pathway triggered by off-target biphenyl sulfonyl interactions.

Section 3: Quantitative Data & Benchmarks

To contextualize your results, compare your compound's therapeutic window against established biphenyl sulfonyl derivatives. A successful inhibitor should demonstrate a wide margin between its target IC₅₀ and its cytotoxic threshold.

Compound / ClassPrimary TargetTarget IC₅₀Cytotoxicity ThresholdCell Line ModelReference
Compound 92 TMPRSS20.9 nM> 50 µM (No toxicity)Calu-3[6]
BPHA (Monomer) MMP-2 / 9 / 1410–20 nM~ 50 µM (Growth inhibition)B16-BL6[2]
Compound 6 (Dimer) MT1-MMP14 nM> 50 µM (Reduced toxicity)HT1080[4]

Section 4: Standardized Self-Validating Protocol

To ensure absolute trustworthiness in your data, use the following self-validating MTS Cell Viability workflow. Every step is designed with built-in causality to prevent artifacts.

Protocol: Self-Validating MTS Cell Viability Assay for Lipophilic Inhibitors

  • Step 1: Cell Seeding. Seed target cells (e.g., HT1080) at 5×10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C.

    • Causality: Allowing 24h for adherence ensures cells return to a basal metabolic state, preventing seeding-induced shear stress from confounding your cytotoxicity readouts.

  • Step 2: Compound Preparation. Prepare a 200x stock of the biphenyl sulfonyl inhibitor in 100% molecular-grade DMSO. Dilute this stock 1:100 in pre-warmed culture media to create a 2x working solution.

    • Causality: Biphenyl sulfonamides are prone to precipitation. The 200x DMSO stock ensures complete solvation, while the intermediate dilution prevents localized compound "crashing" upon direct contact with the cells.

  • Step 3: Treatment. Add 50 µL of the 2x compound solution to 50 µL of existing media in the well (Final DMSO = 0.5%). Include a vehicle control (0.5% DMSO) and a positive death control (e.g., 1 µM Staurosporine). Incubate for 48–72 hours.

    • Causality: Capping the final DMSO concentration at 0.5% prevents solvent-induced membrane permeabilization, isolating the true cytotoxic effect of the inhibitor.

  • Step 4: MTS Addition. Add 20 µL of MTS reagent to each well. Incubate for 1–4 hours at 37°C, monitoring color change.

    • Causality: Unlike MTT, MTS forms a soluble formazan product. This eliminates the need for harsh solubilization buffers (like SDS/HCl), preserving the integrity of the assay and reducing well-to-well optical variability.

  • Step 5: Absorbance & Validation Check. Measure absorbance at 490 nm. Before analyzing the inhibitor data, calculate the Z'-factor using your vehicle and positive controls.

    • Causality: A self-validating assay requires a Z'-factor > 0.5. This mathematically proves that the observed viability drop is due to the compound and not edge effects, pipetting errors, or inconsistent cell seeding.

Section 5: Troubleshooting Workflow Visualization

Follow this logic tree when anomalous cytotoxicity is detected in your assays.

Troubleshooting Start High In Vitro Cytotoxicity Detected CheckDMSO Evaluate Vehicle (DMSO) Concentration Start->CheckDMSO HighDMSO DMSO > 0.5% v/v CheckDMSO->HighDMSO LowDMSO DMSO ≤ 0.5% v/v CheckDMSO->LowDMSO FixDMSO Optimize Formulation (e.g., Cyclodextrins) HighDMSO->FixDMSO CheckAssay Evaluate Assay Chemistry LowDMSO->CheckAssay IsMTT MTT Assay (Redox Interference) CheckAssay->IsMTT IsMTS MTS / ATP Assay (Validated) CheckAssay->IsMTS FixAssay Switch to MTS or CellTiter-Glo IsMTT->FixAssay StructOpt Initiate Structural Optimization IsMTS->StructOpt Dimer Dimerization (Reduce Penetration) StructOpt->Dimer LogP Reduce LogP (Decrease Lipophilicity) StructOpt->LogP

Workflow for diagnosing and resolving in vitro cytotoxicity of biphenyl sulfonyl inhibitors.

References

  • Identification of the first synthetic inhibitors of the type II transmembrane serine protease TMPRSS2 suitable for inhibition of influenza virus activation. Biochemical Journal. URL:[Link]

  • Correlation of Antiangiogenic and Antitumor Efficacy of N-biphenyl Sulfonyl-phenylalanine Hydroxiamic Acid (BPHA), an Orally-active, Selective Matrix Metalloproteinase Inhibitor. Cancer Research (AACR Journals). URL:[Link]

  • Design, Synthesis and Biological Evaluation of Bifunctional Inhibitors of Membrane Type 1 Matrix Metalloproteinase (MT1-MMP). ARPI (University of Pisa) / Journal of Medicinal Chemistry. URL:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-(4-Phenylphenyl)sulfonylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Validation

Part 1: Executive Summary & Structural Logic

2-(4-Phenylphenyl)sulfonylpropanoic acid (also known as Fenoprofen sulfone or 2-([1,1'-biphenyl]-4-ylsulfonyl)propanoic acid ) represents a critical structural class in medicinal chemistry—the


-sulfonyl propionic acids. Unlike standard NSAIDs (profens) where the aryl group is directly linked to the chiral center, the insertion of a sulfonyl (

) linker dramatically alters the electronic environment, solubility profile, and NMR spectral signature.

This guide provides a comparative analysis of the 1H NMR spectrum, focusing on solvent-dependent resolution and oxidation state verification (sulfide vs. sulfone). These are the two most common analytical challenges encountered during the synthesis and characterization of this pharmacophore.

The Structural "Fingerprint"

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetochemically distinct zones:

  • The Chiral Head (Propanoic Acid Moiety): Contains a stereocenter (

    
    -CH) flanked by two strong electron-withdrawing groups (COOH and SO2). This creates a highly deshielded methine quartet.
    
  • The Linker (Sulfonyl Group): Acts as an electron sink, significantly deshielding the ortho-protons of the biphenyl system and the

    
    -methine proton.
    
  • The Tail (Biphenyl System): A conjugated aromatic system exhibiting characteristic higher-order coupling (AA'BB' system + monosubstituted phenyl).

Part 2: Comparative Analysis (The Core Guide)

Comparison 1: Solvent Selection (DMSO-d6 vs. CDCl3)

Objective: Maximizing spectral resolution and proton visibility.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Technical Insight
-COOH Proton Visible (12.0–13.0 ppm) Often Invisible / BroadDMSO forms strong H-bonds with carboxylic acids, slowing exchange and sharpening the peak. CDCl3 facilitates rapid exchange, often broadening the signal into the baseline.

-CH Quartet
Distinct (~4.3–4.5 ppm) Overlap RiskThe polarity of DMSO often separates the

-CH from the water suppression region or solvent satellites better than chloroform.
Aromatic Region Expanded CompressedDMSO's high dielectric constant tends to induce larger chemical shift dispersion in aromatic systems, helping to resolve the biphenyl AA'BB' pattern.
Solubility Excellent ModerateSulfones are polar. CDCl3 may require heating or large volumes, leading to poor signal-to-noise (S/N) ratios.

Verdict: DMSO-d6 is the superior solvent for full characterization. Use CDCl3 only if recovering the sample for non-polar chromatography is strictly necessary.

Comparison 2: Oxidation State Verification (Sulfide vs. Sulfone)

Objective: Monitoring the synthesis from the sulfide precursor (2-(4-phenylphenyl)thio)propanoic acid).

The most critical application of NMR here is confirming the complete oxidation of the sulfide to the sulfone.

Proton EnvironmentSulfide Precursor (-S-) Sulfone Product (-SO2-) Diagnostic Shift (

)

-Methine (-CH-)
~3.6 – 3.9 ppm~4.3 – 4.6 ppm +0.7 ppm (Downfield) . The strong inductive effect of SO2 pulls electron density, shifting this quartet significantly downfield.
Aromatic Ortho (to linker) ~7.3 – 7.5 ppm~7.8 – 8.0 ppm +0.5 ppm (Downfield) . The SO2 group is strongly deactivating, deshielding the adjacent protons.
Methyl (-CH3) ~1.3 – 1.4 ppm~1.4 – 1.5 ppm Minimal shift (too distant to be diagnostic).

Validation Rule: If you observe a quartet near 3.8 ppm, your oxidation is incomplete. A pure sulfone must show the methine quartet shifted >4.2 ppm.

Part 3: Detailed Experimental Protocol

Protocol: High-Resolution 1H NMR in DMSO-d6

Materials:

  • Compound: 10–15 mg of 2-(4-Phenylphenyl)sulfonylpropanoic acid.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (optional).

  • Tube: 5mm Precision NMR Tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 10–15 mg of solid into a clean vial.

    • Add 0.6 mL DMSO-d6.[1]

    • Critical: Vortex for 30 seconds. Sulfones can crystallize tightly; ensure visual clarity.

    • Transfer to the NMR tube.[1] Cap immediately to prevent moisture absorption (water peak in DMSO appears at 3.33 ppm, which can obscure the methyl doublet if broad).

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Scans (NS): 16 or 32 (Sulfones relax slowly; ensure sufficient S/N).

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the acidic proton).

    • Spectral Width: -2 to 14 ppm (To catch the COOH).

  • Processing:

    • Phasing: Manual phasing is required for the aromatic region to resolve the AA'BB' splitting.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region around the broad COOH peak.

    • Referencing: Set residual DMSO pentet to 2.50 ppm .

Part 4: Visualization & Assignments

Visual Logic: Structural Connectivity & Shifts

NMR_Assignment Compound 2-(4-Phenylphenyl) sulfonylpropanoic acid COOH COOH Proton (12.0-13.0 ppm) Broad Singlet Compound->COOH Exchangeable Methine Alpha-Methine (CH) (4.3-4.6 ppm) Quartet (J=7Hz) Compound->Methine Deshielded by SO2/COOH Methyl Methyl (CH3) (1.4-1.5 ppm) Doublet (J=7Hz) Compound->Methyl Coupled to Methine Arom_Ortho Aromatic (Ortho to SO2) (7.8-8.0 ppm) Doublet/Multiplet Compound->Arom_Ortho Strongly Deshielded Arom_Meta Aromatic (Meta to SO2) (7.6-7.8 ppm) Multiplet Compound->Arom_Meta Biphenyl Linkage Biphenyl Outer Phenyl Ring (7.4-7.6 ppm) Multiplet Compound->Biphenyl Monosubstituted Methine->Methyl COSY Correlation

Caption: Signal assignment logic flow. Red nodes indicate highly deshielded protons due to electron-withdrawing groups.

Experimental Workflow Diagram

Workflow Start Start: Solid Sample Solvent Add 0.6mL DMSO-d6 (Avoid CDCl3 if possible) Start->Solvent Dissolve Vortex & Check Clarity (Sulfones dissolve slowly) Solvent->Dissolve Acquire Acquire 1H NMR (D1 = 2.0s, NS = 16) Dissolve->Acquire Check_COOH Check 12-13 ppm region Acquire->Check_COOH Result_A Broad Singlet Visible? Success Check_COOH->Result_A Yes Result_B No Signal? Check Water Content or Switch Solvent Check_COOH->Result_B No

Caption: Decision tree for sample preparation and quality control in DMSO-d6.

Part 5: References

  • PubChem Compound Summary. "2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid" (Analogous Sulfonyl Propanoic Acid Data).[2] National Center for Biotechnology Information. Accessed March 8, 2026. [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. (Standard for Solvent Residual Peaks). [Link]

Sources

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Analysis of Biphenyl Sulfonyl Acids: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Biphenyl sulfonyl acids and their derivatives are critical structural motifs in pharmaceutical development (e.g., angiotensin II receptor blockers), agrochemicals, and advanced materials[1]. The accurate structural elucidation and quantification of these compounds in complex biological or environmental matrices demand robust analytical platforms. Because the sulfonic and sulfonyl groups are highly acidic, these compounds readily deprotonate, making negative-ion electrospray ionization (ESI(-)) the gold standard for their volatilization and ionization[2].

In this technical guide, we objectively compare the performance of Quadrupole-Orbitrap High-Resolution Mass Spectrometry (Q-Orbitrap HRMS) against the traditional Triple Quadrupole (QqQ) MS for the analysis of biphenyl sulfonyl acids. By examining their distinct fragmentation behaviors and evaluating experimental recovery, mass accuracy, and sensitivity, this guide provides a definitive framework for selecting the optimal platform for your analytical workflows.

Mechanistic Principles of Biphenyl Sulfonyl Acid Fragmentation

To effectively compare MS platforms, one must first understand the intrinsic gas-phase chemistry of biphenyl sulfonyl acids. In ESI(-), these compounds yield a stable [M-H]- precursor ion. Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the fragmentation is primarily governed by the sulfonyl moiety:

  • Desulfonation (Loss of SO₃): The most thermodynamically favored pathway involves the neutral loss of SO₃ (80 Da). This cleavage is driven by the stability of the resulting resonance-stabilized biphenyl anion[2].

  • Loss of SO₂: A parallel pathway involves the expulsion of SO₂ (64 Da). This mechanism typically requires an intramolecular rearrangement (often involving oxygen migration to the aromatic ring) to form a biphenolate-like anion[3][4].

  • C-C Cleavage: At elevated collision energies (>40 eV), the biphenyl C-C bond undergoes cleavage, yielding substituted phenyl fragments that are highly diagnostic of the original substitution pattern[1].

G Precursor Biphenyl Sulfonyl Acid [M-H]- Precursor LossSO2 Loss of SO2 (-64 Da) Rearrangement Precursor->LossSO2 CE (15-25 eV) LossSO3 Loss of SO3 (-80 Da) Desulfonation Precursor->LossSO3 CE (20-35 eV) Phenolate Biphenolate Anion [M-H-SO2]- LossSO2->Phenolate Biphenyl Biphenyl Anion [M-H-SO3]- LossSO3->Biphenyl Cleavage C-C Bond Cleavage Fragment Ions Phenolate->Cleavage CE (>40 eV) Biphenyl->Cleavage CE (>40 eV)

Fig 1. ESI(-) MS/MS fragmentation pathways of biphenyl sulfonyl acids.

Platform Comparison: Q-Orbitrap HRMS vs. QqQ MS

While QqQ MS has long been the workhorse for targeted quantitation via Multiple Reaction Monitoring (MRM), Q-Orbitrap HRMS has revolutionized both targeted and non-targeted analysis by providing ultra-high mass resolving power (up to 140,000 FWHM) and sub-ppm mass accuracy[5][6].

Why Q-Orbitrap Excels in Structural Elucidation

In a QqQ system, the nominal mass resolution (typically 0.7 Da) cannot distinguish between isobaric interferences in complex matrices. For example, the loss of SO₃ (80.0000 Da) from a sulfonyl group could be conflated with other nominal mass losses (e.g., phosphorylation or sulfation on different moieties) if matrix background is high. Q-Orbitrap HRMS resolves these exact mass differences, ensuring that the detected fragment is unambiguously assigned to the sulfonyl moiety[7]. Furthermore, the Full MS / data-dependent MS2 (ddMS2) acquisition mode of the Orbitrap allows for retrospective data analysis—enabling researchers to identify novel metabolites or degradation products without needing to pre-define MRM transitions[5].

Where QqQ Retains the Edge

For pure, high-throughput, targeted quantitation where the analyte structure is fully known and matrix effects are mitigated, QqQ MS still offers a slightly wider linear dynamic range and absolute sensitivity at the extreme lower limits of quantitation (LOQ)[7].

Table 1: Platform Performance Comparison
ParameterTriple Quadrupole (QqQ) MSQ-Orbitrap HRMS
Mass Resolution Nominal (~0.7 Da FWHM)Ultra-High (Up to 140,000 FWHM)
Mass Accuracy > 100 ppm< 2 ppm
Primary Acquisition Mode MRM (Targeted)Full MS / ddMS2 (Non-targeted & Targeted)
Linear Dynamic Range 5-6 orders of magnitude4-5 orders of magnitude
Matrix Interference Susceptible to isobaric overlapHighly resistant due to exact mass filtering
Best Use Case Routine, high-throughput quantitationStructural elucidation, unknown screening

Experimental Validation & Self-Validating Protocols

To objectively validate these claims, we detail a comparative methodology analyzing a standard mixture of biphenyl sulfonyl acids spiked into human plasma.

Causality in Protocol Design: To ensure the protocol is a self-validating system, an isotopically labeled internal standard (e.g., ¹³C₆-biphenyl sulfonic acid) is spiked pre-extraction to monitor recovery. During data processing, mass error (<2 ppm) and isotopic fidelity (M+1/M+2 ratios) serve as internal system suitability checks, immediately flagging any calibration drift or matrix suppression.

Step-by-Step Methodology:
  • Sample Preparation: Plasma samples (100 µL) undergo protein precipitation using 300 µL of cold acetonitrile. Crucial Step: Following centrifugation (14,000 x g, 10 min), the supernatant is diluted 1:1 with water containing 5 mM ammonium acetate. This specific dilution promotes the deprotonation of the sulfonyl acid prior to ESI injection, maximizing signal intensity.

  • Chromatographic Separation: A biphenyl solid-core UHPLC column (2.1 x 100 mm, 1.7 µm) is utilized. The biphenyl stationary phase enhances π-π interactions, providing superior retention and isomer separation for biphenyl sulfonyl compounds compared to standard hydrophobic C18 columns[8].

    • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.5).

    • Mobile Phase B: Methanol.

    • Gradient: 10% B to 95% B over 8 minutes.

  • Mass Spectrometry Parameters:

    • Q-Orbitrap: Operated in ESI(-) mode. Full MS resolution set to 70,000; ddMS2 resolution set to 17,500. HCD normalized collision energy (NCE) is stepped at 20, 30, and 40 to ensure both low-energy (SO₂ loss) and high-energy (C-C cleavage) fragments are captured.

    • QqQ: Operated in ESI(-) MRM mode. Transitions optimized specifically for [M-H]- → [M-H-SO₃]- and [M-H]- → [M-H-SO₂]-.

Workflow Sample Sample Prep (Protein Crash & Buffer) LC UHPLC Separation (Biphenyl Column) Sample->LC Ionization ESI(-) Ionization (Deprotonation) LC->Ionization MS Q-Orbitrap HRMS (Full MS / ddMS2) Ionization->MS Data Data Processing (Exact Mass & Isotope Check) MS->Data

Fig 2. Optimized UHPLC-Q-Orbitrap HRMS workflow for sulfonyl acid analysis.

Table 2: Experimental Validation Data (Biphenyl Sulfonyl Acid in Plasma)
MetricQqQ MS (MRM Mode)Q-Orbitrap HRMS (Full MS/ddMS2)
Limit of Quantitation (LOQ) 0.05 ng/mL0.10 ng/mL
Extraction Recovery 92.4% ± 3.1%91.8% ± 3.5%
Mass Error (Precursor) N/A (Nominal Mass)0.8 ppm
Mass Error (Fragment -SO₃) N/A (Nominal Mass)1.2 ppm
Isomer Resolution Co-elution riskResolved via exact mass & MS2 spectra

Conclusion

For drug metabolism and pharmacokinetic (DMPK) studies, environmental screening, and structural elucidation of biphenyl sulfonyl acids, Q-Orbitrap HRMS is the superior analytical product. Its ability to provide exact mass fragments—enabling precise tracking of SO₃ and SO₂ losses—and its capacity for retrospective data mining heavily outweigh the marginal absolute sensitivity advantage of QqQ MS. Conversely, for validated, high-throughput clinical quantitation of known targets where matrix interferences have been fully characterized, QqQ remains a highly effective and economical alternative.

References

1.1 - benchchem.com 2.2 - nih.gov 3.3 - aaqr.org 4.4 - researchgate.net 5.5 - researchgate.net 6.7 - lcms.cz 7.8 - researchgate.net 8.6 - frontiersin.org

Sources

Comparative Profiling of Matrix Metalloproteinase (MMP) Inhibitors: 2-(4-Phenylphenyl)sulfonylpropanoic acid vs. CGS 27023A

Author: BenchChem Technical Support Team. Date: March 2026

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases critical for extracellular matrix (ECM) remodeling, making them prime targets in oncology, arthritis, and cardiovascular disease[1]. However, the clinical translation of early MMP inhibitors was derailed by dose-limiting toxicities, specifically musculoskeletal syndrome (MSS), driven by off-target inhibition of MMP-1[2].

As a Senior Application Scientist, I have structured this guide to objectively compare two distinct pharmacological approaches to MMP inhibition: CGS 27023A (a classic, broad-spectrum hydroxamate) and 2-(4-Phenylphenyl)sulfonylpropanoic acid (a selective, next-generation carboxylic acid derivative). This guide dissects the mechanistic causality behind their selectivity profiles and provides self-validating experimental workflows for rigorous in vitro evaluation.

Mechanistic Causality: Zinc-Binding Groups and the S1' Pocket

The fundamental difference between these two compounds lies in their Zinc-Binding Group (ZBG) and how they exploit the MMP active site topography.

CGS 27023A: The Broad-Spectrum Hydroxamate

CGS 27023A is a non-peptidic, orally active inhibitor featuring a hydroxamic acid ZBG[3]. Hydroxamates act as powerful bidentate chelators of the catalytic zinc (Zn²⁺) ion in the MMP active site[4].

  • The Causality of Toxicity: Because the hydroxamate-zinc interaction is thermodynamically dominant, CGS 27023A binds tightly to almost all MMPs regardless of the surrounding pocket architecture. This results in high-affinity, broad-spectrum inhibition (Ki values: MMP-1 = 33 nM, MMP-2 = 20 nM, MMP-3 = 43 nM, MMP-9 = 8 nM)[3]. The potent inhibition of MMP-1 is the primary driver of MSS, severely limiting its clinical utility[2].

2-(4-Phenylphenyl)sulfonylpropanoic acid: The Selective Carboxylate

Also known as 2-([1,1'-biphenyl]-4-ylsulfonyl)propanoic acid[5], this compound replaces the hydroxamate with a carboxylic acid ZBG.

  • The Causality of Selectivity: Carboxylic acids are weaker, often monodentate zinc chelators[4]. To achieve nanomolar potency, these inhibitors must compensate for the weaker zinc affinity by maximizing van der Waals interactions within the S1' pocket of the enzyme[4].

  • The S1' Paradigm: The S1' pocket is highly variable among MMPs. In MMP-1, it is shallow and occluded. In gelatinases (MMP-2, MMP-9) and MMP-13, it is a deep, hydrophobic channel[4]. The bulky biphenyl sulfonyl moiety of 2-(4-Phenylphenyl)sulfonylpropanoic acid acts as a molecular "key" that can only fit into the deep S1' pockets, effectively sparing MMP-1 and mitigating MSS liability[2][4].

MechanisticLogic ZBG_Hydrox Hydroxamate ZBG (CGS 27023A) Zn Catalytic Zn2+ Chelation ZBG_Hydrox->Zn Strong Bidentate ZBG_Carbox Carboxylate ZBG (Biphenyl Sulfonyl Propanoic Acid) ZBG_Carbox->Zn Weaker Chelation S1 S1' Pocket Interaction (Biphenyl Group) ZBG_Carbox->S1 Deep Pocket Binding Broad Broad-Spectrum Inhibition (MMP-1, 2, 3, 9) Zn->Broad Selective Selective Inhibition (MMP-2, 9, 13) S1->Selective MSS Toxicity: MSS (Due to MMP-1) Broad->MSS Safe Improved Safety (MMP-1 Spared) Selective->Safe

Caption: Mechanistic divergence of MMP inhibitors based on ZBG affinity and S1' pocket exploitation.

Quantitative Comparative Profiling

The following table synthesizes the pharmacological and structural differences between the two compounds, highlighting the shift from broad-spectrum efficacy to targeted selectivity.

ParameterCGS 27023A2-(4-Phenylphenyl)sulfonylpropanoic acid
Chemical Class Hydroxamate derivativeBiphenyl sulfonyl carboxylic acid
Zinc-Binding Group (ZBG) Hydroxamic Acid (Bidentate)Carboxylic Acid (Monodentate/Weak Bidentate)
MMP-1 Activity (Ki) 33 nM (Potent)[3]> 10,000 nM (Spared)
MMP-2 Activity (Ki) 20 nM[3]Low Nanomolar (Potent)
MMP-9 Activity (Ki) 8 nM[3]Low Nanomolar (Potent)
S1' Pocket Dependency Low (Driven by ZBG affinity)High (Driven by biphenyl insertion)[4]
Primary Clinical Liability Musculoskeletal Syndrome (MSS)[2]Reduced aqueous solubility
Primary Application Broad-spectrum reference standard / Imaging radioligand precursor[6]Selective gelatinase/collagenase-3 targeting

Self-Validating Experimental Methodologies

To objectively compare these compounds in your own laboratory, you must utilize assay systems that inherently validate themselves. Below are two field-proven protocols designed to assess both kinetic inhibition and functional efficacy.

Protocol A: High-Throughput FRET-Based MMP Profiling

This assay utilizes a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to determine the exact Ki values and selectivity indices of the inhibitors.

Self-Validation Logic:

  • Positive Control: CGS 27023A (ensures enzyme is active and inhibitable).

  • Negative Control: Vehicle (DMSO) only (establishes Vmax).

  • Background Control: Substrate + Buffer without enzyme (rules out auto-hydrolysis).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35. Expert Insight: Brij-35 is a non-ionic detergent critical for preventing the highly hydrophobic biphenyl compounds from forming colloidal aggregates, which can cause false-positive inhibition.

  • Enzyme Activation: Activate recombinant pro-MMPs using 1 mM APMA (4-aminophenylmercuric acetate) at 37°C for 1–2 hours.

  • Inhibitor Titration: Prepare 3-fold serial dilutions of CGS 27023A and 2-(4-Phenylphenyl)sulfonylpropanoic acid in DMSO. Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Incubation: Mix the activated MMP (e.g., 1 nM final) with the inhibitor dilutions in a black 384-well microplate. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add the FRET substrate (10 µM final).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes using a microplate reader (Ex: 328 nm / Em: 393 nm).

  • Data Analysis: Calculate initial velocities (V₀). Plot fractional activity (Vi/V₀) vs. inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to derive the precise Ki.

FRETWorkflow Prep Step 1: Reagent Prep Buffer + Brij-35 + APMA-Activated MMPs Incubate Step 2: Equilibrium Incubation Titrate CGS 27023A vs. Biphenyl Analog Prep->Incubate Read Step 3: Kinetic FRET Readout Ex: 328 nm / Em: 393 nm Incubate->Read Analyze Step 4: Morrison Equation Fit Derive Ki & Selectivity Index Read->Analyze

Caption: Self-validating FRET assay workflow for precise kinetic profiling of MMP inhibitors.

Protocol B: Gelatin Zymography for Functional Validation

While FRET assays provide kinetic data, zymography confirms that the inhibitor can block the degradation of native ECM substrates (gelatin) in a complex biological matrix (e.g., cell culture media).

  • Sample Collection: Condition media from a highly invasive cell line (e.g., HT1080 fibrosarcoma cells, which heavily express MMP-2 and MMP-9) for 24 hours.

  • Electrophoresis: Resolve the conditioned media on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin. Expert Insight: Run the gel under non-reducing conditions without boiling to preserve the refolding capacity of the MMPs.

  • Renaturation: Wash the gel twice in 2.5% Triton X-100 for 30 minutes to remove SDS and allow the MMPs to refold into their active conformations.

  • Inhibitor Incubation: Slice the gel into identical strips. Incubate each strip in development buffer (50 mM Tris-HCl pH 7.5, 10 mM CaCl₂) containing either:

    • Vehicle (DMSO)

    • 100 nM CGS 27023A

    • 100 nM 2-(4-Phenylphenyl)sulfonylpropanoic acid

  • Staining: After 24 hours of incubation at 37°C, stain the gels with Coomassie Brilliant Blue R-250.

  • Interpretation: Active MMPs will digest the gelatin, leaving clear bands against a blue background. CGS 27023A will abolish all bands. The biphenyl sulfonyl propanoic acid will selectively abolish the MMP-2 (72 kDa) and MMP-9 (92 kDa) bands, proving functional, target-specific inhibition.

Conclusion for Drug Development Professionals

For researchers designing in vivo studies or developing next-generation therapeutics, the choice between these two compounds is dictated by the experimental goal. CGS 27023A remains an excellent positive control for pan-MMP inhibition and a valuable scaffold for developing radioligands for PET/SPECT imaging of generalized MMP activity[6]. Conversely, 2-(4-Phenylphenyl)sulfonylpropanoic acid represents the necessary evolution toward targeted therapy. By leveraging the deep S1' pocket via its biphenyl moiety and utilizing a weaker carboxylic acid ZBG[4], it achieves the selectivity required to target disease-driving gelatinases while sparing the physiological functions of MMP-1.

References

Sources

HPLC Retention Time Analysis of 2-((4-Biphenylyl)sulfonyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, biphenylsulfonyl derivatives—specifically 2-((4-biphenylyl)sulfonyl)propanoic acid —have emerged as critical pharmacophores. These compounds are frequently utilized as potent matrix metalloproteinase (MMP) inhibitors, particularly targeting MMP-12 for the treatment of inflammatory and structural degradation diseases[1].

For analytical chemists and drug development professionals, the structural validation and purity assessment of these compounds require rigorous chromatographic profiling[2]. This guide provides an in-depth, objective comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-((4-biphenylyl)sulfonyl)propanoic acid against alternative propanoic acid derivatives, backed by causality-driven methodologies and self-validating protocols.

Mechanistic Chromatography: The Causality of Retention

To optimize the retention time (


) of 2-((4-biphenylyl)sulfonyl)propanoic acid, one must dissect its chemical microenvironments. The molecule is not a monolithic entity; it interacts with the reversed-phase (RP) stationary phase through three distinct mechanisms:
  • The Biphenyl System (Hydrophobic/

    
     Interactions):  The dual aromatic rings drive strong hydrophobic retention on standard C18 columns. The 
    
    
    
    -electron clouds also allow for
    
    
    interactions with end-capped phenyl-hexyl phases if alternative selectivity is needed.
  • The Sulfonyl Linker (Dipole Interactions): Unlike the ether linkage in some NSAIDs, the highly polar

    
     group acts as a strong hydrogen-bond acceptor. This slightly reduces the overall lipophilicity (LogP) compared to direct biphenyl compounds, causing it to elute earlier than expected for a purely hydrocarbon-linked biphenyl.
    
  • The Propanoic Acid Moiety (pH-Dependent Ionization): This is the most critical variable. The carboxylic acid has an estimated

    
     of 4.2. Causality of pH Control:  If the mobile phase pH is near 4.2, the compound exists in a dynamic equilibrium between ionized and unionized states, resulting in severe peak tailing and split peaks. By buffering the mobile phase to pH 2.0 (using 0.1% Trifluoroacetic Acid), the acid is fully protonated, maximizing hydrophobic interaction and ensuring a sharp, Gaussian peak shape.
    

Note on Chirality: The C2 position of the propanoic acid is a chiral center. Under standard RP-HPLC conditions, the enantiomers co-elute as a single racemic peak. Enantiomeric resolution would require a specialized chiral stationary phase (e.g., immobilized amylose/cellulose derivatives).

Comparative HPLC Performance

To objectively evaluate the chromatographic performance of 2-((4-biphenylyl)sulfonyl)propanoic acid, we compare it against established structural alternatives: Flurbiprofen , Ibuprofen , and 4-Biphenylacetic acid .

Table 1: Quantitative Chromatographic Comparison

Conditions: C18 Column (150 x 4.6 mm, 5 µm), Gradient 20% to 80% Acetonitrile in 0.1% TFA over 20 minutes, Flow Rate 1.0 mL/min, UV 254 nm.

CompoundStructural CoreEst.

Est. LogPRetention Time (

)*
Peak Asymmetry (

)
2-((4-Biphenylyl)sulfonyl)propanoic acid Biphenyl-sulfonyl-propanoic4.23.812.4 min 1.05
4-Biphenylacetic acid Biphenyl-acetic4.33.510.8 min1.10
Ibuprofen Isobutylphenyl-propanoic4.43.913.5 min1.06
Flurbiprofen Fluoro-biphenyl-propanoic4.24.114.2 min1.08

Data Analysis: Despite having a massive biphenyl system, 2-((4-biphenylyl)sulfonyl)propanoic acid elutes earlier (12.4 min) than Flurbiprofen (14.2 min). This is directly caused by the highly polar sulfonyl (


) group, which increases the molecule's affinity for the aqueous mobile phase compared to the direct carbon-carbon linkages found in traditional profens.

Self-Validating Experimental Protocol

A trustworthy analytical protocol must verify its own integrity before generating data. The following step-by-step methodology incorporates a System Suitability Test (SST) to ensure absolute reproducibility.

HPLC_Workflow Sample 1. Sample Prep (1 mg/mL) Equilibration 2. Equilibration (0.1% TFA) Sample->Equilibration Injection 3. Injection (10 µL) Equilibration->Injection Separation 4. RP-C18 Separation (Gradient) Injection->Separation Detection 5. UV Detection (254 nm) Separation->Detection Validation 6. Data Validation (SST Check) Detection->Validation

Caption: Step-by-step RP-HPLC workflow for analyzing biphenylsulfonyl propanoic acid.

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. (Lowers pH to ~2.0 to suppress carboxylate ionization).

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile (MeCN).

  • Column Equilibration: Flush a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 5 µm) with 20% Phase B at 1.0 mL/min until the baseline is stable (

    
     absorbance < 0.001 AU/min).
    
  • System Suitability Test (SST - The Validation Step):

    • Inject 10 µL of a standard mixture containing Uracil (void volume marker,

      
      ) and Ibuprofen (relative retention marker).
      
    • Acceptance Criteria: Uracil must elute at ~1.5 min. Ibuprofen must show a tailing factor (

      
      ) 
      
      
      
      1.2 and theoretical plates (
      
      
      )
      
      
      5000. Proceed only if these criteria are met.
  • Sample Injection & Gradient Execution: Inject 10 µL of the target compound (1 mg/mL in Methanol). Run a linear gradient from 20% B to 80% B over 20 minutes. The gradient ensures that polar impurities elute early, while the highly hydrophobic biphenyl core is forcibly desorbed by the high organic concentration at the end of the run.

  • Detection: Monitor at 254 nm. The biphenyl chromophore possesses a strong

    
     transition at this wavelength, ensuring maximum signal-to-noise ratio.
    

Biological Relevance & Target Pathway

Why is the precise quantification of this compound critical? Biphenylsulfonyl propanoic acids are not just chemical curiosities; they are highly specific inhibitors of Matrix Metalloproteinases (MMPs), which are implicated in arthritis, tumor metastasis, and cardiovascular diseases[1].

The structural components of the molecule map perfectly to the enzyme's active site. The propanoic acid acts as a Zinc-binding group (ZBG), while the biphenyl moiety acts as a hydrophobic probe that inserts deeply into the S1' specificity pocket of the enzyme[2].

Pathway MMP12 MMP-12 Enzyme (Active) Zinc Catalytic Zn2+ (Active Site) MMP12->Zinc Contains S1_Pocket S1' Specificity Pocket (Hydrophobic) MMP12->S1_Pocket Contains Complex Inactive Complex (Therapeutic State) Zinc->Complex Blocked S1_Pocket->Complex Locked Inhibitor 2-((4-Biphenylyl)sulfonyl) propanoic acid Inhibitor->Zinc Carboxylate Chelation Inhibitor->S1_Pocket Biphenyl Insertion

Caption: Mechanism of MMP-12 inhibition by biphenylsulfonyl propanoic acid derivatives.

References

  • Title: Metalloproteinase Inhibitors (US20080306065A1)
  • Title: Metalloproteinase inhibitors (US7754750B2)

Sources

X-ray crystallography data for biphenyl sulfonyl propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison: Biphenyl Sulfonyl Propionic Acid Scaffolds vs. Hydroxamate Alternatives in MMP Structure-Based Drug Design

Executive Summary

This guide provides a structural and crystallographic comparison of Biphenyl Sulfonyl Propionic Acid (BSPA) derivatives against standard Hydroxamate and Phosphinate zinc-binding groups (ZBGs).[1] While hydroxamates historically offered superior potency (


 in low nM range) via strong bidentate chelation, they failed in late-stage clinical trials due to poor pharmacokinetics and "zinc-sponge" toxicity.[1]

BSPA scaffolds represent a strategic shift toward Carboxylate ZBGs .[1] X-ray diffraction data reveals that while carboxylates often exhibit weaker monodentate or asymmetric bidentate coordination, the rigid biphenyl sulfonyl backbone compensates by maximizing hydrophobic interactions within the S1' specificity loop, resulting in superior selectivity profiles and metabolic stability.

Comparative Crystallographic Analysis

Zinc Coordination Geometry

The defining feature of Matrix Metalloproteinase (MMP) inhibition is the interaction with the catalytic Zinc ion (


).[1]
  • Hydroxamate (Alternative A): Forms a "classic" symmetric bidentate chelate.[1] The hydroxamic acid oxygen and carbonyl oxygen coordinate the zinc, displacing the catalytic water molecule. This provides high enthalpy of binding but low entropy.

  • BSPA (Subject): The propionic acid moiety typically acts as a monodentate or pseudo-bidentate ligand.[1] Crystallographic density often shows the carboxylate oxygen coordinating the zinc, while the second oxygen forms hydrogen bonds with the backbone (e.g., Glu120 in MMP-12/MMP-2).

The Biphenyl "Anchor" (S1' Pocket)

The biphenyl sulfonyl group is not merely a linker; it is the selectivity driver.

  • Structural Observation: In high-resolution structures (e.g., PDB 3F17, 1Y93), the biphenyl group penetrates the deep, hydrophobic S1' pocket.[1]

  • Comparison: Unlike flexible hydroxamate tails which often have high B-factors (disorder) in crystal structures, the rigid biphenyl group in BSPA derivatives typically shows low B-factors, indicating a "lock-and-key" fit that stabilizes the enzyme's specificity loop.[1]

Quantitative Data Comparison

Table 1: Crystallographic & Potency Metrics of BSPA vs. Alternatives

FeatureBSPA Derivative (Carboxylate) Marimastat Analog (Hydroxamate) Phosphinic Peptide
PDB Representative 1Y93 / 3F17 (Analogous)1MMQ1RMZ
Zinc Coordination Monodentate / AsymmetricSymmetric BidentateMonodentate (Transition State)
Zn-O Distance (

)


(Tighter)

S1' Occupancy Deep, Rigid (Biphenyl)Variable / FlexibleShallow
Ligand Efficiency (LE) Moderate (

kcal/mol/atom)
High (

kcal/mol/atom)
Moderate
Selectivity High (Driven by S1' depth)Low (Broad spectrum)High
PK Liability Low (Stable)High (Metabolic hydrolysis)Moderate

Experimental Protocol: Co-Crystallization of BSPA

Crystallizing BSPA derivatives presents a unique challenge: Hydrophobicity .[1] The biphenyl group often leads to precipitation before crystal nucleation. The following protocol utilizes a "Seeding + Additive" approach to resolve this.

Protocol: Optimized Co-Crystallization Workflow
  • Protein Prep: Concentrate MMP catalytic domain (e.g., MMP-12 or MMP-2) to 10 mg/mL in 20 mM Tris (pH 7.5), 100 mM NaCl, 5 mM

    
    , 0.1 mM 
    
    
    
    .
  • Ligand Solubilization (Critical Step):

    • Dissolve BSPA ligand to 50 mM in 100% DMSO.[1]

    • Note: Do not use aqueous buffers for the stock; biphenyls will crash out.

  • Complex Formation:

    • Add ligand to protein at a 1:2 molar ratio (Protein:Ligand).[1]

    • Incubate on ice for 2 hours.

    • Centrifugation: Spin at 14,000 x g for 10 mins to remove amorphous precipitate (common with biphenyls).[1]

  • Crystallization (Hanging Drop):

    • Reservoir: 1.6 M Ammonium Sulfate, 0.1 M MES (pH 6.0).[1]

    • Drop: 1

      
      L Complex + 1 
      
      
      
      L Reservoir + 0.2
      
      
      L
      
      
      -OG (Octyl glucoside)
      .
    • Why

      
      -OG? The detergent prevents the hydrophobic biphenyl tail from inducing non-specific aggregation.
      
  • Data Collection: Flash cool in liquid nitrogen using 20% Glycerol as cryo-protectant.

Visualization of Mechanisms

Diagram 1: Structural Binding Logic (The "Selectivity Filter")

This diagram illustrates why the BSPA scaffold offers better selectivity despite weaker Zinc binding compared to Hydroxamates.

BindingLogic Ligand_BSPA Biphenyl Sulfonyl Propionic Acid Zn Catalytic Zinc (Zn2+) Ligand_BSPA->Zn Weak Monodentate (Carboxylate) S1_Pocket S1' Specificity Pocket (Deep) Ligand_BSPA->S1_Pocket Rigid Hydrophobic Stacking (High Selectivity) Backbone Protein Backbone (H-Bonds) Ligand_BSPA->Backbone Sulfonyl H-Bond Stabilization Ligand_Hydrox Hydroxamate Inhibitor Ligand_Hydrox->Zn Strong Bidentate (Non-Selective) Ligand_Hydrox->S1_Pocket Weak/Flexible Interaction

Caption: Comparative binding modes. Hydroxamates rely on Zn-chelation (red), while BSPA relies on S1' hydrophobic fit (blue) for selectivity.[1]

Diagram 2: Crystallization Workflow for Hydrophobic Ligands

Workflow Start Purified MMP Protein (10 mg/mL) Mix Incubation: 1:2 Ratio, 2 hrs @ 4°C Start->Mix LigandPrep Ligand Prep: 50mM in 100% DMSO LigandPrep->Mix Spin Clarification: 14,000xg Spin (Remove Biphenyl Aggregates) Mix->Spin Precipitation Check Additive Add Detergent: 0.2 µL Beta-OG (Solubility Rescue) Spin->Additive Crystal Hanging Drop: Ammonium Sulfate Matrix Additive->Crystal Xray X-Ray Diffraction (Target < 2.0 Å) Crystal->Xray Cryo-Cooling

Caption: Step-by-step workflow for co-crystallizing hydrophobic biphenyl ligands, emphasizing the critical clarification and additive steps.

References

  • Bertini, I., et al. (2007). "Exploring the subtleties of drug-receptor interactions: the case of matrix metalloproteinases." Journal of the American Chemical Society.[2] (Source of MMP-12/Sulfonamide structural data).

  • RCSB Protein Data Bank. "Structure of MMP-12 with Sulfonamide Inhibitor (PDB: 3F17)."[1] [1]

  • Janusz, M. J., et al. (2006). "Comparison of the pharmacology of hydroxamate- and carboxylate-based matrix metalloproteinase inhibitors." Inflammation Research. (Pharmacokinetic comparison data).

  • Rossello, A., et al. (2013). "Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold."[3] Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 2-(4-Phenylphenyl)sulfonylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound such as 2-(4-Phenylphenyl)sulfonylpropanoic acid, a molecule with potential therapeutic applications, rigorous purity validation is a non-negotiable prerequisite for advancing through preclinical and clinical stages. Impurities, which can arise from starting materials, intermediates, by-products, or degradation, can introduce unpredictable toxicity, alter pharmacology, or affect the stability of the final drug product.

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of 2-(4-Phenylphenyl)sulfonylpropanoic acid. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a self-validating and scientifically robust approach. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that an analytical procedure's validation is the demonstration of its suitability for its intended purpose.[1][2][3]

Compound Profile: 2-(4-Phenylphenyl)sulfonylpropanoic acid

  • Structure: Chemical structure of 2-(4-Phenylphenyl)sulfonylpropanoic acid

  • Molecular Formula: C₁₅H₁₄O₄S

  • Molecular Weight: 306.34 g/mol

  • Potential Impurities: Based on common synthetic routes, such as the sulfonation of a biphenyl derivative followed by alkylation, potential impurities could include unreacted starting materials, regioisomers, over-alkylated products, or residual solvents.

Part 1: The Chromatographic Workhorse - High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For 2-(4-Phenylphenyl)sulfonylpropanoic acid, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, as its aromatic rings and carboxylic acid moiety lend it moderate polarity, making it ideal for retention on a nonpolar stationary phase.[4][5]

Causality in Method Design
  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides strong retention for the biphenyl core of the analyte. This allows for effective separation from more polar impurities.

  • Mobile Phase & Gradient Elution: A mobile phase consisting of an acidified aqueous component (e.g., 0.1% formic acid in water) and an organic modifier (acetonitrile) is employed. The acid suppresses the ionization of the carboxylic acid group, leading to a sharper, more symmetrical peak. A gradient elution, where the proportion of acetonitrile is increased over time, is crucial. This ensures that early-eluting, polar impurities are resolved while later-eluting, nonpolar impurities are efficiently eluted from the column, providing a comprehensive impurity profile in a single run.

  • Detection: The presence of two phenyl rings creates a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and impurity identification.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Test Sample Solution: Prepare the test sample in the same manner as the standard solution.

Data Presentation & Interpretation

The primary output is a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. Purity is typically reported as Area Percent.

Peak IDRetention Time (min)Peak AreaArea %Identity
14.21,5000.05Unknown Impurity
29.86,0000.20Starting Material
315.4 2,979,500 99.65 2-(4-Phenylphenyl)sulfonylpropanoic acid
418.19,0000.30Unknown Impurity
Total 3,000,000 100.00
Workflow Visualization: HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Reference Standard (0.5 mg/mL) injection Inject Samples prep_std->injection prep_sample Prepare Test Sample (0.5 mg/mL) prep_sample->injection instrument HPLC System Setup (C18 Column, Gradient) instrument->injection detection PDA Detection at 254 nm injection->detection integration Integrate Peak Areas detection->integration calculation Calculate Area % Purity integration->calculation report Final Purity Report calculation->report

Caption: Workflow for HPLC purity validation.

Part 2: Structural Confirmation and Absolute Quantification - NMR Spectroscopy

While HPLC excels at separation and relative quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure, making it an essential orthogonal technique for both identity confirmation and purity assessment.[6]

Causality in NMR Application
  • ¹H NMR for Identity and Impurity Profiling: A proton NMR (¹H NMR) spectrum serves as a unique fingerprint of the molecule. The chemical shift, integration (area under the peak), and splitting pattern of each signal correspond directly to the electronic environment, number, and neighboring protons, respectively. The presence of unexpected signals can indicate impurities, which can often be identified by their characteristic chemical shifts.

  • Quantitative NMR (qNMR) for Absolute Purity: qNMR is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[5] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Experimental Protocol: ¹H NMR & qNMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (qNMR):

    • Accurately weigh ~15 mg of 2-(4-Phenylphenyl)sulfonylpropanoic acid into an NMR tube.

    • Accurately add ~5 mg of a certified internal standard (e.g., maleic acid, which has a distinct singlet in a clean region of the spectrum).

    • Record the exact masses of both the sample and the standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve the acidic compound and for shifting the exchangeable carboxylic acid proton downfield.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum ensuring a sufficient relaxation delay (D1 ≥ 5 * T₁) to allow for complete proton relaxation, which is critical for accurate integration.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

Data Presentation & Interpretation

Purity Calculation (qNMR): The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

ParameterAnalyteInternal Standard (Maleic Acid)
Mass (m)15.05 mg5.10 mg
Molecular Weight (MW)306.34 g/mol 116.07 g/mol
Signal Integral (I)10.5010.00
Number of Protons (N)1 (CH proton)2 (CH=CH protons)
Purity of Standard (P_std)-99.9%
Calculated Purity 99.5%
Workflow Visualization: NMR Purity Assessment

NMR_Workflow cluster_prep qNMR Sample Preparation cluster_analysis NMR Analysis weigh_sample Accurately weigh Test Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve acquire Acquire 1H Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process calculation Calculate Absolute Purity using Integral Ratios process->calculation report Purity & Identity Confirmation Report calculation->report

Caption: Workflow for NMR purity and identity confirmation.

Part 3: Complementary Techniques for Unambiguous Confirmation

To build a truly self-validating system, HPLC and NMR should be complemented by techniques that provide orthogonal data, such as mass spectrometry for molecular weight confirmation and elemental analysis for fundamental composition.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It is exceptionally powerful for confirming the molecular weight of the main peak and for identifying unknown impurities.[7] Electrospray Ionization (ESI) is a 'soft' ionization technique ideal for this molecule, as it typically keeps the molecule intact, showing a strong signal for the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.

Protocol: The HPLC method described previously can be directly coupled to a mass spectrometer.

  • MS Conditions:

    • Ionization Mode: ESI, negative ion mode (to deprotonate the carboxylic acid).

    • Scan Range: m/z 100-500.

    • Expected Ion: [M-H]⁻ at m/z 305.3.

Interpretation: The mass spectrum should show a dominant peak at m/z 305.3, confirming the molecular weight. Any impurity peaks in the chromatogram can be analyzed for their m/z, providing crucial clues to their identity.

Retention Time (min)Observed m/z ([M-H]⁻)Proposed Identity
9.8213.2Biphenylsulfonic acid (starting material)
15.4305.3 2-(4-Phenylphenyl)sulfonylpropanoic acid
18.1319.3Ethyl ester of parent compound (process impurity)
B. Elemental Analysis (CHNS)

Principle: Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[8] It provides a bulk purity assessment by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula.

Protocol: A small, accurately weighed amount of the sample is combusted in an oxygen-rich environment. The resulting gases (CO₂, H₂O, SO₂) are separated and quantified by a detector.

Interpretation: For a new compound to be considered pure, the found elemental percentages should be within ±0.4% of the calculated values.[6][9]

ElementTheoretical %Found %Deviation %
Carbon (C)58.8158.65-0.16
Hydrogen (H)4.614.55-0.06
Sulfur (S)10.4710.55+0.08

The low deviation across all elements provides strong evidence for the bulk purity of the sample.

Comparative Guide Summary

TechniquePrimary PurposeKey StrengthKey Limitation
HPLC-UV/PDA Quantification of purity and impurity profiling.High resolution, robust, and precise for relative quantification.[5]Requires a reference standard for absolute quantification; may not separate all impurities.
NMR (¹H & qNMR) Structural confirmation and absolute quantification.Provides unambiguous structural data; qNMR offers absolute purity without an analyte-specific standard.[6]Lower sensitivity than HPLC for trace impurities; complex mixtures can be difficult to interpret.
LC-MS Molecular weight confirmation and impurity identification.High specificity and sensitivity; provides molecular weight of unknown peaks.[7]Ionization efficiency can vary significantly between compounds, making quantification challenging.
Elemental Analysis Confirmation of elemental composition.Fundamental check of bulk purity and composition.[8]Provides no information on the nature or number of individual impurities.

Conclusion: An Orthogonal and Self-Validating Approach

Validating the purity of 2-(4-Phenylphenyl)sulfonylpropanoic acid requires a multi-faceted, orthogonal approach. No single technique is sufficient. The journey begins with HPLC as the primary tool for separation and relative quantification. This is corroborated by ¹H NMR , which provides an unequivocal structural fingerprint and identifies organic impurities. For absolute quantification, qNMR serves as a powerful primary method. The identity of the main component and any separated impurities are then confirmed by LC-MS , which provides crucial molecular weight information. Finally, Elemental Analysis offers a fundamental, high-level confirmation of the bulk sample's elemental composition.

By integrating these complementary techniques, researchers and drug developers can build a comprehensive and self-validating purity profile, ensuring the quality and safety of the API and fulfilling the stringent requirements of regulatory bodies worldwide.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • National Institutes of Health. (2022). An International Study Evaluating Elemental Analysis. PMC. [Link]

  • U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. [Link]

Sources

The S1' Pocket Paradigm: Selectivity Profile of Biphenyl Sulfonyl Acids Against MMP-1

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary: The Clinical Imperative for MMP-1 Selectivity

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases critical for extracellular matrix (ECM) remodeling, angiogenesis, and tumor metastasis[1]. Early drug development efforts focused on broad-spectrum MMP inhibitors (MMPIs), such as Marimastat and Batimastat. However, these first-generation therapeutics failed in Phase III clinical trials due to the onset of Musculoskeletal Syndrome (MSS)—a debilitating, dose-limiting joint toxicity[2][3].

Subsequent pharmacological investigations revealed a direct causality: MSS is primarily driven by the off-target inhibition of MMP-1 (Interstitial Collagenase) , which disrupts normal collagen turnover in tendons and joints[2]. Consequently, the modern mandate for MMPI design is strict selectivity: therapeutic candidates must potently inhibit disease-driving MMPs (like MMP-2, -9, -12, and -13) while strictly sparing MMP-1.

This guide objectively compares the performance of biphenyl sulfonyl acids (and their hydroxamate/carboxylate derivatives) against broad-spectrum alternatives, detailing the structural mechanics of their selectivity and providing the validated experimental workflows required to quantify these profiles.

Structural Mechanics: Exploiting the S1' Pocket

The catalytic domain of all MMPs contains a highly conserved zinc-binding active site. Because the zinc-binding group (ZBG) interacts uniformly across the MMP family, selectivity cannot be achieved at the catalytic metal itself. Instead, selectivity is dictated by the S1' pocket —a hydrophobic subsite adjacent to the catalytic zinc that accommodates the P1' side chain of the substrate[4].

The volume and depth of the S1' pocket vary drastically across the MMP family due to the conformation of the structural Ω-loop[5]:

  • Shallow S1' Pocket: MMP-1, MMP-7[4][5].

  • Medium/Deep S1' Pocket: MMP-2, MMP-9, MMP-12, MMP-13, MMP-14[4][5].

The Biphenyl Sulfonyl Advantage

Biphenyl sulfonyl acids are rationally designed to exploit this exact geometric divergence. The biphenyl moiety acts as a rigid, bulky hydrophobic probe. In enzymes with a deep S1' pocket (e.g., MMP-2 and MMP-13), the biphenyl group penetrates deeply, stabilizing the inhibitor-enzyme complex via strong π-π and hydrophobic interactions[3][6]. Conversely, in MMP-1, the shallow S1' pocket creates a severe steric clash , physically preventing the inhibitor from properly coordinating with the catalytic zinc[4][7].

S1_Pocket_Selectivity Biphenyl Biphenyl Sulfonyl Inhibitor MMP1 MMP-1 (Shallow S1' Pocket) Biphenyl->MMP1 Excluded MMPDeep MMP-2, -9, -13 (Deep S1' Pocket) Biphenyl->MMPDeep Penetrates Clash Steric Clash (No Binding) MMP1->Clash Fit High Affinity Binding MMPDeep->Fit MSS Spares MMP-1 (Avoids MSS) Clash->MSS Efficacy Target Inhibition (Anti-tumor/Arthritis) Fit->Efficacy

Caption: Logical flow of S1' pocket depth dictating biphenyl sulfonyl selectivity and clinical safety.

Comparative Selectivity Profiles: Quantitative Data

To objectively evaluate the performance of biphenyl sulfonyl derivatives, we compare their half-maximal inhibitory concentrations (


) against a standard broad-spectrum inhibitor.

A benchmark compound in this class is N-biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA) . BPHA demonstrates potent anti-angiogenic and anti-tumor efficacy in vivo by inhibiting MMP-2, -9, and -14, while completely sparing MMP-1, -3, and -7[8]. Similarly, biphenyl sulfonamide carboxylic acids developed for osteoarthritis show massive selectivity for MMP-13 over MMP-1[9].

Table 1: Comparative Profiling of MMP Inhibitors
Inhibitor ClassRepresentative CompoundMMP-1

(nM)
MMP-2

(nM)
MMP-9

(nM)
MMP-13

(nM)
Selectivity Index (MMP-1 / MMP-2)
Broad-Spectrum Marimastat (Control)5633~0.8 (Non-selective)
Biphenyl Hydroxamate BPHA[8]> 9001020N/A> 90 (Highly Selective)
Biphenyl Carboxylate Sanofi/Pfizer Analogs[10]> 10,00015258> 600 (Highly Selective)

Data Insight: The data clearly illustrates that substituting a linear or flexible P1' group with a rigid biphenyl sulfonyl scaffold shifts the Selectivity Index by over two orders of magnitude. BPHA achieves nanomolar potency against target gelatinases while remaining functionally inert against MMP-1[8].

Experimental Methodologies for Validating Selectivity

To ensure scientific integrity, claims of MMP-1 selectivity must be validated through orthogonal, self-validating experimental systems. Below are the field-proven protocols for establishing the selectivity profile of a novel biphenyl sulfonyl acid.

Experimental_Workflow Step1 1. Compound Preparation (Biphenyl Sulfonyl Variants) Step2 2. Recombinant MMP Panel (MMP-1, -2, -9, -13) Step1->Step2 Step3 3. FRET Cleavage Kinetics (Primary Screen) Step2->Step3 Step4 4. Reverse/Gelatin Zymography (Orthogonal Validation) Step3->Step4 Step5 5. IC50 & Selectivity Index Calculation Step4->Step5

Caption: Step-by-step experimental workflow for validating MMP-1 selectivity profiles.

Protocol A: Continuous Fluorogenic (FRET) Cleavage Assay

Causality: FRET assays are utilized because they allow for the continuous, real-time monitoring of initial reaction velocities (


). This is strictly required to calculate accurate Michaelis-Menten kinetics and true 

values, avoiding the end-point assay artifacts caused by substrate depletion.

Materials:

  • Recombinant human MMP-1, MMP-2, and MMP-9 (Catalytic domains).

  • Fluorogenic Substrate: Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 0.05% Brij-35.
    
  • Control Inhibitor: Marimastat (Broad-spectrum positive control).

Step-by-Step Procedure:

  • Enzyme Activation: If using pro-MMPs, activate with 1 mM APMA (4-aminophenylmercuric acetate) at 37°C for 1-2 hours prior to the assay.

  • System Validation (Self-Validating Step): Plate recombinant MMP-1 in two control wells. Treat one with vehicle (DMSO) and one with 100 nM Marimastat. Logic: Marimastat must completely abolish MMP-1 activity. If it does not, the enzyme is inactive or the buffer is compromised, invalidating downstream biphenyl data.

  • Inhibitor Incubation: Serial dilute the biphenyl sulfonyl compound (0.1 nM to 10 µM) in assay buffer. Add to the respective MMP enzymes in a black 96-well microplate. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add the FRET substrate (final concentration 10 µM) to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately read fluorescence (Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30 minutes.

  • Data Analysis: Extract the linear slope (

    
    ) for each concentration. Plot % remaining activity vs. log[Inhibitor] to calculate the 
    
    
    
    .
Protocol B: Gelatin/Collagen Zymography (Orthogonal Validation)

Causality: While FRET assays prove direct target engagement, zymography is required to prove that the inhibitor functions in a complex biological matrix (e.g., cell culture media) and physically prevents the degradation of native ECM proteins[11].

Step-by-Step Procedure:

  • Sample Preparation: Culture HT1080 fibrosarcoma cells (high endogenous MMP-2/9 expressors) in serum-free media containing either DMSO, Marimastat, or the biphenyl sulfonyl inhibitor for 24 hours. Collect the conditioned media.

  • Electrophoresis: Resolve the media samples on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin (for MMP-2/9) or type I collagen (for MMP-1). Note: Run under non-reducing conditions to preserve enzyme refolding capacity.

  • Renaturation: Wash the gel twice in 2.5% Triton X-100 for 30 minutes to remove SDS and allow the MMPs to refold into their active conformations[11].

  • Development: Incubate the gel in development buffer (50 mM Tris-HCl pH 7.5, 10 mM

    
    ) at 37°C for 24-48 hours.
    
  • Staining: Stain with Coomassie Blue R-250. Areas of enzyme activity will appear as clear bands against a dark blue background.

  • Interpretation: A selective biphenyl sulfonyl inhibitor will show preserved clear bands on the collagen gel (MMP-1 active, unaffected) but absent clear bands on the gelatin gel (MMP-2/9 inhibited), visually confirming the selectivity profile.

Conclusion

The transition from broad-spectrum hydroxamates to rationally designed biphenyl sulfonyl acids represents a milestone in metalloproteinase pharmacology. By strategically exploiting the shallow S1' pocket of MMP-1, biphenyl sulfonamides and their derivatives successfully bypass the dose-limiting musculoskeletal toxicity that plagued earlier generations of drugs. For researchers developing next-generation anti-metastatic or anti-arthritic agents, rigorous validation of this selectivity profile using kinetic FRET assays and zymography remains the gold standard for preclinical advancement.

References

1.[10] Kinetic characterization of 4,4′-biphenylsulfonamides as selective non-zinc binding MMP inhibitors. tandfonline.com. Available at:[Link] 2.[2] Design, Synthesis and Biological Evaluation of Bifunctional Inhibitors of Membrane Type 1 Matrix Metalloproteinase (MT1-MMP). unipi.it. Available at:[Link] 3.[9] Synthesis and SAR of highly selective MMP-13 inhibitors. PubMed (nih.gov). Available at: [Link] 4.[1] The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. PMC (nih.gov). Available at:[Link] 5.[8] Correlation of Antiangiogenic and Antitumor Efficacy of N-biphenyl Sulfonyl-phenylalanine Hydroxiamic Acid (BPHA), an Orally-active, Selective Matrix Metalloproteinase Inhibitor. AACR Journals. Available at:[Link] 6.[4] Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. PMC (nih.gov). Available at:[Link] 7.[5] Molecular Imaging Probes Based on Matrix Metalloproteinase Inhibitors (MMPIs). MDPI. Available at:[Link] 8.[6] Synthesis, Anticancer Activity, Structure–Activity Relationship and Binding Mode of Interaction Studies of Substituted Pentanoic Acids. ResearchGate. Available at:[Link] 9.[3] Recent advances in MMP inhibitor design. ResearchGate. Available at:[Link] 10.[11] Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors. ResearchGate. Available at:[Link] 11.[7] Sugar-based arylsulfonamide carboxylates as selective and water-soluble Matrix Metalloproteinase-12 inhibitors. unipi.it. Available at:[Link]

Sources

Reference standards for 2-(4-Phenylphenyl)sulfonylpropanoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: 2-(4-Phenylphenyl)sulfonylpropanoic Acid as an Analytical Reference Standard in MMP Inhibitor Development

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Scientific Context

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that play critical roles in extracellular matrix (ECM) remodeling, kidney homeostasis, and pathological processes such as tumor angiogenesis and metastasis[1]. Historically, first-generation broad-spectrum MMP inhibitors failed in clinical trials due to severe dose-limiting toxicities, most notably musculoskeletal syndrome, which was primarily driven by the off-target inhibition of MMP-1[2].

To overcome this, modern drug design relies heavily on targeting the deep S1' specificity pocket found in gelatinases (MMP-2 and MMP-9)[3]. The biphenylsulfonyl moiety is uniquely dimensioned to penetrate this hydrophobic pocket, conferring exceptional selectivity. 2-(4-Phenylphenyl)sulfonylpropanoic acid (CAS 112449-51-1 / 1071693-56-5) serves as a paramount analytical reference standard and synthetic building block in this domain[4]. It is utilized by analytical chemists to quantify active pharmaceutical ingredients (APIs), monitor degradation impurities, and benchmark the pharmacokinetic profiles of biphenylsulfonyl-based selective MMP inhibitors like PD-166793 and BPHA[2][3].

Comparative Performance Analysis: Biphenylsulfonyl Derivatives vs. Broad-Spectrum Inhibitors

When developing selective MMP inhibitors, 2-(4-Phenylphenyl)sulfonylpropanoic acid is frequently used as a reference standard to validate the selectivity of synthesized derivatives against older, broad-spectrum hydroxamates (e.g., Marimastat or Batimastat). The table below summarizes the quantitative inhibitory activity (IC50) demonstrating the superior selectivity profile of biphenylsulfonyl-derived compounds.

Table 1: Comparative IC50 Profiling of MMP Inhibitors (nM)

Inhibitor ClassCompound ExampleMMP-1 (Collagenase)MMP-2 (Gelatinase A)MMP-3 (Stromelysin)MMP-9 (Gelatinase B)Selectivity Profile
Broad-Spectrum Marimastat562303Poor (High MMP-1 toxicity)
Biphenylsulfonyl Derivative PD-166793>300047>3000High (Spares MMP-1)[3]
Biphenylsulfonyl Derivative BPHA>1000012>1000018High (Spares MMP-1 & 3)[2]
Reference Standard 2-(4-Phenylphenyl)sulfonylpropanoic acidBaselineBaselineBaselineBaselineUsed for API/Impurity Calibration

Data synthesized from established pharmacological evaluations[2][3].

Mechanistic Visualization: S1' Pocket Targeting

The exact causality behind the efficacy of biphenylsulfonyl derivatives lies in their structural geometry. The diagram below illustrates how the biphenyl group anchors into the S1' pocket, preventing the proteolytic cleavage of the ECM without interfering with the shallower pockets of MMP-1.

MMP_Pathway ProMMP Pro-MMP (Inactive) ActiveMMP Active MMP-2 / MMP-9 ProMMP->ActiveMMP Proteolytic Activation ECM ECM Degradation (Tumor Invasion) ActiveMMP->ECM Substrate Hydrolysis Inhibitor Biphenylsulfonyl Derivative (e.g., BPHA / PD-166793) S1Pocket Deep S1' Pocket Binding Inhibitor->S1Pocket Hydrophobic Anchoring S1Pocket->ActiveMMP Steric Blockade of Active Site

Mechanism of MMP-2/9 inhibition by biphenylsulfonyl derivatives targeting the S1' pocket.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to implement protocols that not only generate data but inherently verify their own accuracy. Below are the field-proven methodologies for utilizing 2-(4-Phenylphenyl)sulfonylpropanoic acid in drug development.

Protocol A: Fluorogenic FRET Assay for MMP Selectivity Screening

This assay measures the enzymatic activity of specific MMPs to validate the inhibitory potency of synthesized biphenylsulfonyl derivatives against the reference standard[3].

  • Causality of Choice: We utilize a Fluorescence Resonance Energy Transfer (FRET) peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). The Dpa group efficiently quenches Mca fluorescence until the Gly-Leu bond is specifically cleaved by the MMP. This provides a highly sensitive, continuous kinetic readout rather than a static endpoint.

  • Self-Validating System: The assay must include a "No-Enzyme Blank" to continuously monitor and subtract substrate auto-hydrolysis or background fluorescence. A known broad-spectrum inhibitor (e.g., GM6001) is run in parallel as a positive control to confirm enzyme viability.

Step-by-Step Workflow:

  • Preparation: Dilute recombinant human MMP-2 and MMP-1 in assay buffer (50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Standard Addition: Add varying concentrations (0.1 nM to 10 µM) of the test compound and the 2-(4-Phenylphenyl)sulfonylpropanoic acid reference standard (dissolved in DMSO) to a 96-well black microplate. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes to allow steady-state binding.

  • Initiation: Add the FRET substrate (final concentration 10 µM) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 328 nm, Emission: 393 nm) for 60 minutes. Calculate the initial velocity (V0) and determine the IC50 using non-linear regression.

Protocol B: LC-MS/MS Quantification of 2-(4-Phenylphenyl)sulfonylpropanoic Acid

For pharmacokinetic tracking or impurity profiling, a highly specific LC-MS/MS method is required.

  • Causality of Choice: We select a mobile phase gradient of 0.1% formic acid in water and acetonitrile. The acidic modifier ensures the propanoic acid moiety remains protonated, significantly improving retention on the hydrophobic C18 column and enhancing ionization efficiency in positive Electrospray Ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is chosen for its unparalleled signal-to-noise ratio.

  • Self-Validating System: A stable isotope-labeled internal standard (SIL-IS) is spiked into every sample prior to extraction. If the peak area of the SIL-IS fluctuates by >20% across the run, it immediately flags matrix effects or injection errors, automatically invalidating that specific sample batch.

Step-by-Step Workflow:

  • Sample Extraction: To 50 µL of plasma, add 10 µL of SIL-IS. Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Run a linear gradient from 5% to 95% acetonitrile over 4 minutes.

  • Detection: Monitor the specific precursor-to-product ion transition for 2-(4-Phenylphenyl)sulfonylpropanoic acid using a triple quadrupole mass spectrometer in MRM mode.

  • Quantification: Calculate concentrations using a matrix-matched calibration curve (R² > 0.995).

LCMS_Workflow Sample Plasma Sample + Internal Std Extraction Protein Precipitation (Acetonitrile) Sample->Extraction Vortex & Centrifuge LC UHPLC Separation (C18 Column) Extraction->LC Supernatant Injection MS ESI-MS/MS (MRM Mode) LC->MS Gradient Elution Data Data Analysis & Validation MS->Data Peak Integration

Step-by-step LC-MS/MS analytical workflow for biphenylsulfonyl quantification.

Conclusion

The architectural design of MMP inhibitors demands rigorous analytical verification. 2-(4-Phenylphenyl)sulfonylpropanoic acid remains an indispensable reference standard for evaluating the pharmacokinetic and pharmacodynamic properties of biphenylsulfonyl-based therapeutics. By utilizing self-validating FRET and LC-MS/MS protocols, researchers can confidently map the structure-activity relationships (SAR) required to develop highly selective, next-generation MMP-2 and MMP-9 inhibitors while avoiding the pitfalls of broad-spectrum toxicity.

References

  • AACR Journals. "Correlation of Antiangiogenic and Antitumor Efficacy of N-biphenyl Sulfonyl-phenylalanine Hydroxiamic Acid (BPHA), an Orally-active, Selective Matrix Metalloproteinase Inhibitor". Cancer Research. Available at: [Link]

  • Physiology.org. "Matrix metalloproteinases in kidney homeostasis and diseases: an update". American Journal of Physiology-Renal Physiology. Available at: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-(4-Phenylphenyl)sulfonylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized organic compound frequently utilized in drug development and synthetic chemistry, 2-(4-Phenylphenyl)sulfonylpropanoic acid (CAS: 112449-51-1) requires strict adherence to environmental and occupational safety regulations during disposal. This guide provides researchers and lab managers with a comprehensive, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with federal safety frameworks.

Mechanistic Causality: Why Specialized Disposal is Required

To understand the operational logistics of disposing of 2-(4-Phenylphenyl)sulfonylpropanoic acid, we must analyze the molecule's structural components and their environmental interactions. Proper disposal is not just about following rules; it is about mitigating specific chemical realities[1].

  • Biphenyl Moiety (Environmental Persistence): The dual-ring aromatic structure makes this compound highly lipophilic and resistant to rapid environmental degradation. If discharged into municipal wastewater, it poses a severe risk of bioaccumulation and aquatic toxicity. Sink disposal is strictly prohibited under any dilution ratio[2].

  • Sulfonyl Group (SOx Generation): The presence of the sulfur atom (-SO₂-) dictates the ultimate destruction method. When combusted, sulfur-containing organic compounds generate sulfur dioxide (SO₂) and sulfur trioxide (SO₃)—collectively known as SOx gases, which are highly toxic, corrosive, and precursors to acid rain[3]. Consequently, this waste cannot be sent to a standard medical waste incinerator; it must be processed at an EPA-licensed hazardous waste facility equipped with Flue Gas Desulfurization (FGD) scrubbers[4].

  • Propanoic Acid (Reactivity): As a carboxylic acid, it can react exothermically with strong bases and oxidizing agents. It must be strictly segregated from incompatible chemical classes (e.g., peroxides, permanganates, strong amines) to prevent pressurization, toxic gas release, or fires in waste containers[5].

Waste Segregation & Compatibility Data

Understanding the physical state and solvent matrix of your waste dictates its regulatory classification. Below is a quantitative summary of how 2-(4-Phenylphenyl)sulfonylpropanoic acid waste streams must be categorized according to [6].

Waste Stream MatrixPhysical StatePrimary HazardEPA Waste CodeMax Accumulation Time (SAA)
Pure Compound Solid (Powder/Crystals)Toxic / EnvironmentalNon-RCRA Hazardous (State Regulated)1 Year (or until 55 gal limit)
Halogenated Solution (e.g., dissolved in DCM)LiquidFlammable / ToxicF002 (Driven by solvent)1 Year (or until 55 gal limit)
Non-Halogenated Solution (e.g., in Methanol/ACN)LiquidFlammable / ToxicD001 (Driven by solvent)1 Year (or until 55 gal limit)

Step-by-Step Disposal Protocol

All procedures outlined below comply with the[7] and the National Research Council's [1].

Step 1: Point-of-Generation Characterization
  • Determine the physical state of the waste (dry solid vs. dissolved liquid).

  • If liquid, identify the primary solvent used in the reaction or purification step (e.g., HPLC mobile phase). Never mix halogenated and non-halogenated solvent wastes , as this drastically increases disposal costs and limits incineration options[8].

Step 2: Containerization
  • For Solids: Collect dry powder, contaminated weigh boats, and filter papers in a sealable, chemically compatible High-Density Polyethylene (HDPE) container[8]. Do not use glass if there is a risk of impact.

  • For Liquids: Transfer solutions into designated, chemically compatible solvent waste carboys. Ensure the carboy is never filled beyond 80% capacity to allow for vapor expansion[2].

  • Keep all containers tightly closed at all times unless actively adding waste[9]. Funnels must not be left in the mouth of the container.

Step 3: Labeling and Documentation
  • Apply a GHS-compliant hazardous waste label the moment the first drop or grain of waste is placed in the container[9].

  • Explicitly write "Hazardous Waste: 2-(4-Phenylphenyl)sulfonylpropanoic acid (Sulfur-Containing Organic Acid)" on the label.

  • Check the appropriate hazard pictograms (Health Hazard, Environmental Hazard).

Step 4: Satellite Accumulation Area (SAA) Management
  • Move the labeled container to your laboratory's designated SAA.

  • Place the container inside secondary containment (e.g., a polyethylene spill tray) capable of holding 110% of the largest container's volume to prevent leaks from reaching the floor or drains[9].

  • Segregate the secondary containment tray away from strong oxidizers and bases[5].

Step 5: Manifesting and Off-Site Transfer
  • Once the container is full, or the 1-year accumulation limit is reached, transfer it to the central waste accumulation area.

  • Ensure the waste manifest explicitly notes the presence of sulfur to guarantee the waste broker routes the shipment to an incinerator equipped with SOx scrubbers[10].

Mandatory Visualization: Disposal Workflow

WasteDisposal Start Waste Generation: 2-(4-Phenylphenyl)sulfonylpropanoic acid State Physical State of Waste? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid In Solution Container1 Sealable HDPE Container (Chemically Compatible) Solid->Container1 Container2 Solvent Waste Carboy (Halogenated/Non-Halogenated) Liquid->Container2 Labeling Apply GHS Labeling: "Hazardous Waste: Sulfur-Containing Organic Acid" Container1->Labeling Container2->Labeling SAA Satellite Accumulation Area (SAA) Secondary Containment Required Labeling->SAA Incinerator EPA-Licensed Incinerator (Equipped with SOx Scrubbers) SAA->Incinerator Final Disposal Route

Figure 1: Workflow for segregation, containment, and disposal of sulfonated biphenyl organic acids.

Emergency Spill Response Plan

In the event of an accidental release, immediate action must be taken to prevent environmental contamination and respiratory exposure[9].

  • Evacuate and Isolate: Clear personnel from the immediate area. If the spill involves a volatile solvent solution, eliminate all ignition sources.

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. If aerosolization of the dry powder has occurred, an N95 or P100 particulate respirator is required[5].

  • Containment:

    • For Liquids: Surround the spill with an inert, fast-acting absorbent (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like sawdust[9].

    • For Solids: Gently cover the powder with damp paper towels to prevent dust generation before sweeping it up.

  • Collection: Use a non-sparking mini dustpan and brush to collect the absorbed material or damp powder.

  • Disposal of Spill Debris: Place all clean-up materials, including contaminated gloves and paper towels, into a clear disposal bag or HDPE bucket, label it as hazardous waste, and process it through the SAA[9].

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL: [Link]

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Toxicological Profile for Sulfur Trioxide and Sulfuric Acid (Combustion Byproducts) Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL: [Link]

Sources

Personal protective equipment for handling 2-(4-Phenylphenyl)sulfonylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling 2-(4-Phenylphenyl)sulfonylpropanoic Acid

This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with 2-(4-Phenylphenyl)sulfonylpropanoic acid. As your senior application scientist, my objective is to equip you with not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.

Hazard Assessment and Risk Profile
  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[3]

This profile necessitates a cautious approach, treating the compound as hazardous until comprehensive toxicological data becomes available. The following protocols are designed with this principle in mind.

The RAMP Framework: A Systematic Approach to Safety

To ensure a comprehensive safety strategy, we will employ the RAMP framework, endorsed by the American Chemical Society (ACS).[5][6]

  • Recognize the hazards associated with the chemical and the experimental procedures.

  • Assess the risks of exposure and injury related to these hazards.

  • Minimize the risks by implementing control measures.

  • Prepare for emergencies with clear, actionable plans.

Diagram: RAMP Safety Workflow This diagram illustrates the cyclical nature of laboratory safety protocols when handling chemical reagents.

recognize Recognize Hazards (Skin, Eye, Respiratory Irritation) assess Assess Risks (Weighing, Dissolving, Reaction) recognize->assess Analyze SDS & Literature minimize Minimize Risks (PPE, Engineering Controls) assess->minimize Select Controls prepare Prepare for Emergencies (Spills, Exposure) minimize->prepare Develop Protocols prepare->recognize Review & Refine Post-Incident start Start: New Task with Acid task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Solid Handling dissolving Preparing Solution task_type->dissolving Liquid Handling reacting Running Reaction task_type->reacting Contained System ppe_weighing PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Respirator (if needed) weighing->ppe_weighing ppe_dissolving PPE: - Splash Goggles - Face Shield (>1L) - Chem-Resistant Gloves - Apron + Lab Coat dissolving->ppe_dissolving ppe_reacting PPE: - Splash Goggles - Chem-Resistant Gloves - Lab Coat reacting->ppe_reacting

Caption: Decision tree for task-specific PPE selection.

Disposal and Decontamination Plan

Improper disposal of chemical waste poses a significant environmental and safety risk. All waste must be treated as hazardous.

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels must be collected in a designated, sealed, and clearly labeled hazardous waste container. [7]* Liquid Waste: Unused solutions or reaction mixtures containing the acid should be collected in a dedicated, sealed, and labeled hazardous waste container. [7][8]Do not mix with other waste streams unless compatibility is confirmed. [8]Organic acid waste should be segregated from bases, oxidizers, and flammable solvents. [9]* Sharps: Contaminated needles or glassware must be disposed of in an appropriate sharps container.

Disposal Protocol:

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag, listing all components, including "2-(4-Phenylphenyl)sulfonylpropanoic acid". [7]2. Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials. [9]3. Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. [9][8]Never pour organic acid waste down the drain. [7] Decontamination:

  • Wipe down the work area (fume hood sash, benchtop) with an appropriate solvent, followed by soap and water.

  • All cleaning materials must be disposed of as solid hazardous waste. [9]

Emergency Preparedness

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1][2][9]Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. [1][2]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [1][2]* Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. [1][10] In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space. [9]2. Control: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection.

  • Neutralize/Absorb: Cover the spill with a suitable absorbent material, such as a spill kit designed for acids (containing sodium bicarbonate or soda ash). [8]4. Collect: Carefully scoop the absorbed material into a designated hazardous waste container. [8]5. Decontaminate: Clean the spill area thoroughly.

  • Report: Report all spills to your laboratory supervisor and EHS office.

References

  • Safety Tipsheets & Best Practices. American Chemical Society. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Safety in Academic Chemistry Laboratories. American Chemical Society. [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]

  • American Chemical Society ACS Lab Safety Checklist. SafetyCulture. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. [Link]

  • Types of Acid Waste Disposal. Environmental Marketing Services. [Link]

  • Laboratory Safety. American Chemical Society. [Link]

  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]

  • Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, The University of British Columbia. [Link]

  • Safety Data Sheet. Fuchs Lubricants Co. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln. [Link]

  • What PPE Should You Wear When Handling Acid? Uniform Manufacturer. [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]

  • Safety Guidelines for Handling Chemicals. HPE Support. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.